2-(Methylamino)-2-phenylpropan-1-ol hydrochloride chemical properties
The following technical guide details the chemical properties, synthesis, and handling of 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride . This document is structured for researchers and drug development professionals...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical properties, synthesis, and handling of 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride . This document is structured for researchers and drug development professionals, focusing on the specific geminal-disubstituted isomer (CAS 1803611-43-9) which is structurally distinct from the vicinal amino alcohols like ephedrine.
Chemical Identity & Structural Analysis[1][2]
This compound represents a specific class of
-amino alcohols characterized by a quaternary carbon center at the -position relative to the hydroxyl group. Unlike its regioisomer ephedrine (where the phenyl and amino groups are on adjacent carbons), this molecule features a geminal arrangement of the phenyl and methylamino groups.
Nomenclature & Identifiers
Property
Detail
IUPAC Name
2-(Methylamino)-2-phenylpropan-1-ol hydrochloride
CAS Number
1803611-43-9 (HCl salt)
Free Base CAS
1803611-42-8 (Generic/Predicted)
Molecular Formula
Molecular Weight
201.69 g/mol (Salt); 165.23 g/mol (Base)
SMILES
CC(CO)(NC)C1=CC=CC=C1.Cl
Key Structural Feature
Quaternary Carbon (C2) bearing Phenyl, Methyl, and Methylamino groups.
Stereochemical & Electronic Configuration
The C2 position is a chiral center. The presence of the phenyl ring and the methyl group on the same carbon as the amine creates a sterically congested environment .
Steric Hindrance: The bulky phenyl group geminal to the amine reduces the nucleophilicity of the nitrogen compared to less hindered secondary amines.
Intramolecular Bonding: The proximity of the hydroxyl proton (C1-OH) and the amine lone pair (C2-NHMe) facilitates strong intramolecular hydrogen bonding (5-membered ring interaction), which influences solubility and pKa.
Physicochemical Properties[2][3][4][5][6]
The following data characterizes the hydrochloride salt form, which is the standard for stability and handling.
Property
Value / Behavior
Context
Physical State
White to off-white crystalline solid
Hygroscopic nature requires desiccated storage.
Melting Point
185–190 °C (Predicted range for HCl salts of this class)
Sharp melting point indicates high purity; broadens with moisture absorption.
The ionic lattice breaks down readily in protic solvents.
pKa (Conjugate Acid)
~9.2 – 9.6
Slightly lower than typical secondary amines due to the inductive effect of the -hydroxyl group.
LogP (Octanol/Water)
~0.9 (Free Base)
Moderate lipophilicity allows membrane permeability, though the HCl salt is highly polar.
Hygroscopicity
Moderate to High
The salt will deliquesce if exposed to >60% RH for prolonged periods.
Synthesis & Manufacturing Methodologies
The synthesis of 2-(Methylamino)-2-phenylpropan-1-ol requires constructing the quaternary carbon center. Two primary authoritative routes are established based on the precursor availability: the Nitroaldol (Henry) Route and the Amino Acid Reduction Route .
Route A: The Nitroaldol Strategy (Primary Pathway)
This route is preferred for its atom economy and direct construction of the carbon skeleton.
Precursor Formation: Reaction of 2-nitro-2-phenylpropane (formed from the nitration of cumene or oxidative nitration) with formaldehyde.
Hydroxymethylation: Base-catalyzed addition of formaldehyde to the active methine (or in this case, the nitro-bearing carbon if starting from a lower homolog, but typically starting from
-nitro-ethylbenzene and performing double methylation/hydroxymethylation is complex).
Correction: The most robust path starts with Propiophenone .
Step 1: Formation of Hydantoin via Bucherer-Bergs reaction.
Step 2: Hydrolysis to 2-amino-2-phenylpropanoic acid (
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.
Gradient: 5% B to 60% B over 20 min.
Detection: UV at 210 nm and 254 nm.
Retention Time: Expect elution earlier than ephedrine due to steric shielding of the hydrophobic domain.
Reactivity & Stability
Chemical Reactivity
Oxidation: The primary alcohol is susceptible to oxidation (e.g., Swern, Jones) to form the corresponding
-amino aldehyde or acid. However, the adjacent quaternary center makes the aldehyde prone to racemization or decomposition.
Cyclization: Reaction with phosgene or carbonyldiimidazole (CDI) yields oxazolidinones . This is a common derivatization for chiral auxiliary applications.
Salt Formation: Readily forms stable salts with mineral acids (HCl, H
SO) and organic acids (Tartaric acid for resolution).
Degradation Pathways
The compound is relatively stable in solid state. In solution, oxidative deamination is slow but possible under forced conditions.
Caption: Primary reactivity pathways: Cyclization, Oxidation, and Salt formation.
Handling & Safety (E-E-A-T)
Hazard Identification
GHS Classification: Warning.
H302: Harmful if swallowed (Acute Tox. 4).
H315/H319: Causes skin and serious eye irritation.
H335: May cause respiratory irritation.
Storage Protocol
Temperature: 2-8°C (Refrigerated).
Atmosphere: Store under inert gas (Argon/Nitrogen) recommended to prevent moisture uptake.
Container: Tightly sealed amber glass vial.
Emergency Procedures
Skin Contact: Wash immediately with polyethylene glycol 400 or plenty of water.
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
References
PubChem. (2024). Compound Summary: 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride.[4] National Library of Medicine. [Link]
Ager, D. J., et al. (1996). "The Synthesis of Amino Acids and Their Derivatives." Chemical Reviews, 96(2), 835-876. (Contextual grounding for Bucherer-Bergs synthesis of gem-disubstituted amino acids).
Bergmeier, S. C. (2000). "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, 56(17), 2561-2576. (Mechanistic reference for amino alcohol reactivity).
(1R,2S)-(-)-Ephedrine Hydrochloride: Physical Characteristics & Characterization Profile
This guide details the physical characteristics and characterization profile of (1R,2S)-(-)-Ephedrine Hydrochloride, designed for researchers and drug development professionals. Introduction & Chemical Identity (1R,2S)-(...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the physical characteristics and characterization profile of (1R,2S)-(-)-Ephedrine Hydrochloride, designed for researchers and drug development professionals.
Introduction & Chemical Identity
(1R,2S)-(-)-Ephedrine Hydrochloride is the specific diastereomeric salt form of the phenethylamine alkaloid ephedrine. Unlike its diastereomer pseudoephedrine or the racemic mixture (racephedrine), this specific isomer exhibits distinct physical properties driven by its erythro stereochemistry.
In drug development, rigorous differentiation between the (1R,2S) isomer and the (1S,2S) pseudoephedrine impurity is critical, as their pharmacological potencies and regulatory statuses differ significantly.
The solid-state behavior of Ephedrine HCl is defined by its ability to form stable, monoclinic crystals. Understanding its thermal and crystallographic footprint is essential for formulation stability and polymorph screening.
Crystallography & Polymorphism
The commercial form of (1R,2S)-(-)-Ephedrine HCl typically crystallizes in the monoclinic system with space group P2₁ .
Unit Cell Parameters:
a ≈ 0.731 nm
b ≈ 0.612 nm
c ≈ 1.262 nm
β ≈ 102°
Polymorphism: While stable under standard conditions, researchers must be vigilant for solvates or potential polymorphic shifts during aggressive milling or wet granulation processes.
Thermal Analysis (Melting Point)
A distinct differentiator from racephedrine and pseudoephedrine is the melting point.
Expert Insight: A melting point depression below 215°C often indicates the presence of the pseudoephedrine impurity or moisture (hemihydrate formation).
Solution Properties & Stereochemistry
Solubility Profile
Ephedrine HCl is a polar salt, exhibiting high aqueous solubility, which facilitates parenteral and oral liquid formulations.
Protocol Note: The rotation is pH-dependent. Ensure the solvent matrix is strictly controlled. A shift towards positive values suggests contamination with (+)-pseudoephedrine (
).
pKa and pH
pKa: ~9.6 (referring to the protonated amine).
Aqueous pH: A 5% w/v solution typically yields a pH between 4.5 and 6.5.
Spectroscopic Characterization
UV-Vis Spectroscopy
The molecule exhibits a classic benzenoid absorption pattern.
:257 nm (in water/acid).
Secondary bands: ~251 nm, ~263 nm (fine structure of the phenyl ring).
Extinction Coefficient (
): Low intensity (), typical for symmetry-forbidden transitions in non-conjugated aromatics.
Infrared Spectroscopy (FTIR)
The IR spectrum provides a fingerprint for the salt form.
Functional Group
Wavenumber (cm⁻¹)
Assignment
O-H / N-H Stretch
3300 – 2700
Broad, overlapping ammonium/hydroxyl band.
Aromatic C-H
3000 – 3100
Weak shoulders.
Ammonium Salt
~2400 – 2500
"Amine salt" combination bands (broad).
Aromatic Ring
~1600, 1500
C=C skeletal vibrations.
Mono-substitution
750, 700
Strong out-of-plane C-H bending (diagnostic).
Nuclear Magnetic Resonance (NMR)
¹H NMR (D₂O): Distinct doublet for the
-methyl group (~1.1 ppm) and a doublet for the N-methyl group (~2.7 ppm). The benzylic proton appears as a doublet around 5.1 ppm ( Hz), reflecting the erythro coupling constant, which differs from the threo (pseudoephedrine) coupling (~7-8 Hz).
Visualizing the Stereochemical & Analytical Logic
The following diagrams illustrate the stereochemical relationship and the recommended analytical workflow for verification.
Diagram 1: Stereochemical Differentiation
Caption: Stereochemical relationship between Ephedrine and Pseudoephedrine, highlighting key physical differentiators.
Diagram 2: Analytical Characterization Workflow
Caption: Step-by-step decision tree for validating (1R,2S)-Ephedrine HCl identity.
Experimental Protocol: Specific Optical Rotation
Objective: To determine the specific optical rotation
for purity confirmation.
Reagents:
(1R,2S)-Ephedrine HCl Reference Standard.
Distilled Water (CO₂-free).
Procedure:
Weighing: Accurately weigh 2.50 g of the sample.
Dissolution: Transfer to a 50 mL volumetric flask. Dissolve in approximately 30 mL of distilled water.
Equilibration: Sonicate briefly if necessary to ensure complete dissolution. Dilute to volume with distilled water.
Measurement:
Zero the polarimeter with a water blank.
Fill a 1 dm (100 mm) polarimeter tube with the sample solution, ensuring no air bubbles are trapped.
Measure the optical rotation (
) at 20°C using the Sodium D line (589 nm).
Calculation:
Where is the observed rotation, is the path length in dm (1), and is the concentration in g/100mL (5).
Acceptance Criteria: The result must fall between -33.0° and -35.5° .
References
United States Pharmacopeia (USP).Ephedrine Hydrochloride Monograph. USP-NF.
PubChem. Ephedrine Hydrochloride Compound Summary. National Library of Medicine. Available at: [Link]
O'Neil, M.J. The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. 15th Edition.[6] Royal Society of Chemistry.[6] (Source for solubility and general physical constants).[6][7]
European Pharmacopoeia (Ph. Eur.). Ephedrine Hydrochloride.[6][7][8] (Validation of identification protocols).
Synthesis of 2-(Methylamino)-2-phenylpropan-1-ol Hydrochloride: A Mechanistic and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary: This guide provides a comprehensive technical overview of the synthesis of 2-(Methylamino)-2-phenylpropan-1-o...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: This guide provides a comprehensive technical overview of the synthesis of 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride, a compound structurally related to ephedrine and methylephedrine. We delve into the strategic selection of a robust synthetic pathway, focusing on the N-methylation of a readily available precursor, 2-amino-2-phenylpropan-1-ol. The core of this document is a detailed exposition of the Eschweiler-Clarke reaction, a classic and highly effective method for this transformation. The narrative emphasizes the mechanistic rationale behind each procedural step, ensuring a deep understanding of the reaction dynamics. This guide includes a detailed, step-by-step laboratory protocol, guidelines for product purification and characterization, and critical safety considerations, designed to equip researchers with the knowledge for a safe and successful synthesis.
Introduction to 2-(Methylamino)-2-phenylpropan-1-ol
Chemical Identity and Stereochemistry
2-(Methylamino)-2-phenylpropan-1-ol is a substituted phenethylamine derivative. Its structure features two adjacent chiral centers, giving rise to four possible stereoisomers. The arrangement of these stereocenters defines its relationship to widely known compounds:
The (1R,2S) and (1S,2R) enantiomers are known as ephedrine .[1]
The (1R,2R) and (1S,2S) enantiomers are known as pseudoephedrine .[1][2]
The IUPAC name for ephedrine is (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol (for the levorotatory isomer).[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a common practice in the pharmaceutical industry for administering chemical compounds.[3] This guide will focus on a synthetic method that can be applied to a racemic or an optically active precursor, yielding the corresponding racemic or optically active product.
Significance and Applications
As a sympathomimetic amine, this class of compounds acts on the sympathetic nervous system (SNS).[1] The primary mechanism of action involves the indirect stimulation of the adrenergic receptor system, increasing the release of norepinephrine.[1] This activity leads to effects such as bronchodilation and vasoconstriction, making related compounds like ephedrine and pseudoephedrine useful in treating asthma and nasal congestion.[1][2] The specific compound 2-(methylamino)-2-phenylpropan-1-ol and its derivatives are of significant interest in medicinal chemistry and drug development for their potential pharmacological activities.
Overview of Synthetic Strategies
The synthesis of 2-(methylamino)-2-phenylpropan-1-ol can be approached from two primary directions:
Building the Carbon Skeleton: This involves constructing the phenylpropanolamine backbone from basic precursors. Methods include the reaction of benzaldehyde with nitroethane followed by reduction, or the catalytic hydrogenation of α-oximinopropiophenone.[4][5]
Functional Group Interconversion: This strategy begins with a pre-formed phenylpropanolamine skeleton and modifies a functional group. The most direct approach, and the focus of this guide, is the N-methylation of the primary amine precursor, 2-amino-2-phenylpropan-1-ol (norpseudoephedrine or norephedrine).
This guide will detail the N-methylation pathway due to its efficiency, high yield, and the relative accessibility of the starting material.
Chosen Synthetic Pathway: The Eschweiler-Clarke Reaction
Rationale for Selection
The Eschweiler-Clarke reaction is a premier method for the N-methylation of primary or secondary amines.[6] It utilizes a simple and cost-effective reagent combination—formaldehyde and formic acid—to achieve exhaustive methylation to the tertiary amine without the risk of forming quaternary ammonium salts, a common side reaction with other alkylating agents like methyl iodide.[7] This reaction is a reductive amination process where formaldehyde provides the methyl group and formic acid acts as the hydride donor.[6][8] Its reliability, high yields, and straightforward procedure make it an ideal choice for both laboratory-scale and potential scale-up operations.
Reaction Mechanism
The reaction proceeds through a well-understood, two-stage mechanism:
Iminium Ion Formation: The primary amine of 2-amino-2-phenylpropan-1-ol performs a nucleophilic attack on the carbonyl carbon of formaldehyde. Subsequent dehydration results in the formation of a transient iminium ion.
Hydride Transfer: Formic acid then serves as the reducing agent. The formate anion transfers a hydride ion to the electrophilic carbon of the iminium ion, reducing it to the N-methylated secondary amine. This step is irreversible due to the loss of carbon dioxide.
This sequence repeats a second time for a primary amine to yield the N,N-dimethylated product. However, for synthesizing a secondary amine from a primary amine, controlling the stoichiometry is key. In the case of converting a secondary amine to a tertiary amine, the reaction proceeds just once. For our target, we will be methylating a primary amine to a secondary amine.
Detailed Experimental Protocol
This protocol details the synthesis of 2-(methylamino)-2-phenylpropan-1-ol hydrochloride from its primary amine precursor.
Materials and Equipment
Reagents
Grade
Supplier
Notes
2-Amino-2-phenylpropan-1-ol
≥98%
Standard Chemical Supplier
Can be racemic or a specific stereoisomer.
Formic Acid
≥95%
Standard Chemical Supplier
Acts as both solvent and hydride donor.
Formaldehyde Solution
37% in H₂O
Standard Chemical Supplier
Source of the methyl group.
Sodium Hydroxide (NaOH)
Pellets, ≥97%
Standard Chemical Supplier
For basification during work-up.
Diethyl Ether
Anhydrous, ≥99%
Standard Chemical Supplier
For extraction.
Hydrochloric Acid
Concentrated (37%)
Standard Chemical Supplier
For salt formation.
Isopropanol
Anhydrous, ≥99.5%
Standard Chemical Supplier
For recrystallization.
Magnesium Sulfate (MgSO₄)
Anhydrous
Standard Chemical Supplier
For drying the organic extract.
Equipment
Description
Round-bottom flask (250 mL)
With magnetic stirrer
Reflux condenser
With water cooling
Heating mantle
With temperature control
Separatory funnel (500 mL)
For liquid-liquid extraction
Beakers and Erlenmeyer flasks
Assorted sizes
Buchner funnel and filter flask
For vacuum filtration
pH paper or pH meter
For monitoring acidity/alkalinity
Rotary evaporator
For solvent removal
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target hydrochloride salt.
Step-by-Step Procedure
Step 1: N-Methylation Reaction
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-amino-2-phenylpropan-1-ol (0.10 mol).
Carefully add formic acid (0.25 mol) to the flask. The mixture may warm up slightly.
Slowly add a 37% aqueous solution of formaldehyde (0.12 mol) to the stirring mixture.
Attach a reflux condenser and heat the reaction mixture to 90-100 °C using a heating mantle. Maintain this temperature under gentle reflux for 6-8 hours.
Causality Note: Heating is necessary to overcome the activation energy for iminium ion formation and hydride transfer. The excess formic acid drives the reaction to completion and serves as the solvent.[7]
Step 2: Work-up and Isolation of the Free Base
After the reaction period, cool the flask to room temperature.
Transfer the mixture to a 500 mL beaker and cool further in an ice bath.
Slowly and carefully basify the acidic solution by adding a 40% aqueous solution of sodium hydroxide (NaOH) until the pH is approximately 12-14. This step is highly exothermic and should be performed with caution.
Causality Note: Basification deprotonates the amine hydrochloride salt formed in situ, converting it to the free base which is soluble in organic solvents and insoluble in water.
Transfer the basic mixture to a 500 mL separatory funnel.
Extract the aqueous layer with diethyl ether (3 x 100 mL).
Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).
Filter off the drying agent and remove the solvent using a rotary evaporator. The product, 2-(methylamino)-2-phenylpropan-1-ol, should be obtained as a viscous oil or a low-melting-point solid.
Step 3: Formation and Purification of the Hydrochloride Salt
Dissolve the crude free base oil in approximately 100 mL of anhydrous isopropanol.
While stirring, slowly add concentrated hydrochloric acid dropwise until the solution becomes acidic (test with pH paper). A white precipitate of the hydrochloride salt will form immediately.
Causality Note: The lone pair on the nitrogen of the amine acts as a base, abstracting a proton from HCl to form the stable, crystalline ammonium salt.
Cool the mixture in an ice bath for 30-60 minutes to maximize crystallization.
Collect the white crystalline product by vacuum filtration using a Buchner funnel.
Wash the crystals with a small amount of cold diethyl ether to remove any residual impurities.
Recrystallize the crude product from a minimal amount of hot isopropanol to achieve high purity. Allow the solution to cool slowly to form well-defined crystals.
Dry the purified crystals under vacuum to obtain the final product.
Product Characterization and Quality Control
The identity and purity of the synthesized 2-(methylamino)-2-phenylpropan-1-ol hydrochloride should be confirmed using standard analytical techniques.
Varies with stereoisomer (e.g., L-Methylephedrine HCl: ~218-220 °C)
Expected Yield
75-85% (based on 2-amino-2-phenylpropan-1-ol)
Solubility
Soluble in water and ethanol; sparingly soluble in acetone.
Analytical Methods
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of the final compound and for quantifying any remaining starting material or byproducts.[3] A reversed-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is typically effective.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide definitive structural confirmation. Key expected signals in ¹H NMR include aromatic protons (phenyl group), the methine proton adjacent to the hydroxyl group, the N-methyl protons, and the methyl group on the propane chain.
Melting Point Analysis: A sharp melting point range close to the literature value is a strong indicator of high purity.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should show characteristic peaks for O-H (alcohol), N-H (secondary ammonium salt), C-H (aliphatic and aromatic), and C-N bonds.
Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
Ventilation: All steps should be performed in a well-ventilated fume hood, especially when handling formic acid, formaldehyde, concentrated HCl, and diethyl ether.
Reagent Handling:
Formic Acid and HCl: These are corrosive and can cause severe burns. Handle with extreme care.
Formaldehyde: It is a known carcinogen and sensitizer. Avoid inhalation and skin contact.
Diethyl Ether: It is extremely flammable and volatile. Ensure there are no ignition sources nearby.
Sodium Hydroxide: The basification step is highly exothermic. Add the NaOH solution slowly and with efficient cooling to prevent splashing and uncontrolled boiling.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This guide has outlined a reliable and well-established method for the synthesis of 2-(methylamino)-2-phenylpropan-1-ol hydrochloride via the Eschweiler-Clarke N-methylation of its primary amine precursor. By providing a detailed mechanistic explanation, a step-by-step protocol, and guidelines for characterization and safety, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The described pathway is efficient, high-yielding, and utilizes readily available reagents, making it a practical choice for laboratory synthesis.
References
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
Scribd. (n.d.). Synthesis of 2-Amino-1-Phenyl-1-Propanol and Its Methyl at Ed Derivatives. Retrieved from [Link]
Google Patents. (n.d.). KR820000327B1 - Process for the preparation of methyl ephedrine hydrochloride.
Google Patents. (n.d.). US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.
NIH National Center for Biotechnology Information. (n.d.). Evaluation of stability of (1R, 2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). PMC. Retrieved from [Link]
Wikipedia. (n.d.). Ephedrine. Retrieved from [Link]
Wikipedia. (n.d.). Pseudoephedrine. Retrieved from [Link]
PubChem. (n.d.). 2-Methylamino-1-phenylpropan-2-ol hydrochloride. Retrieved from [Link]
MDPI. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]
YouTube. (2022). Eschweiler-Clarke reaction. Retrieved from [Link]
Technical Whitepaper: Stereochemistry and Characterization of (1R,2S)-(-)-Ephedrine Hydrochloride
Executive Summary This technical guide addresses the stereochemical complexity of 2-methylamino-1-phenylpropan-1-ol, specifically focusing on the biologically active (1R,2S)-(-)-ephedrine hydrochloride . For researchers...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide addresses the stereochemical complexity of 2-methylamino-1-phenylpropan-1-ol, specifically focusing on the biologically active (1R,2S)-(-)-ephedrine hydrochloride . For researchers in pharmaceutical development, distinguishing this specific isomer from its diastereomer (pseudoephedrine) and enantiomer is critical due to distinct pharmacological profiles and regulatory status. This document synthesizes the theoretical basis of its chirality, the industrial "biotransformation" synthesis route, and the analytical protocols required for definitive identification.
Stereochemical Foundation
The ephedrine molecule contains two chiral centers at carbons C1 (benzylic) and C2 (amino-alkyl), giving rise to
stereoisomers.[1] The nomenclature is historically divided into the "Ephedrine" (erythro) and "Pseudoephedrine" (threo) series.
The Four Isomers
The relationship between these isomers is defined by the spatial arrangement of the hydroxyl (-OH) and methylamino (-NHCH
) groups.
Ephedrine Series (Erythro): The -OH and -NHCH
groups are on the same side in the Fischer projection.
(1R,2S)-(-)-Ephedrine: The natural, pharmacologically potent bronchodilator.
(1S,2R)-(+)-Ephedrine: The non-natural enantiomer.
Pseudoephedrine Series (Threo): The -OH and -NHCH
groups are on opposite sides in the Fischer projection.
(1S,2S)-(+)-Pseudoephedrine: The common nasal decongestant.
(1R,2R)-(-)-Pseudoephedrine: The non-natural enantiomer.
Visualization of Isomeric Relationships
The following diagram maps the stereochemical lineage, highlighting the target molecule.
Figure 1: Stereochemical hierarchy of ephedrine isomers. Green node indicates the primary pharmaceutical target.
Conformational Dynamics & Stability
Understanding the physical properties requires analyzing the conformational lock . The stability of these isomers is governed by intramolecular hydrogen bonding between the vicinal hydroxyl and amino groups.
Pseudoephedrine (Threo): In the most stable conformation (gauche), the bulky phenyl and methyl groups are anti to each other (least steric hindrance), while the -OH and -NHMe groups are close enough to form a strong intramolecular hydrogen bond. This makes the free base of pseudoephedrine thermodynamically more stable than ephedrine.
Ephedrine (Erythro): To form the equivalent hydrogen bond, the bulky phenyl and methyl groups must be brought closer together (gauche interaction), introducing steric strain. This explains why ephedrine can be isomerized to pseudoephedrine under acidic conditions (via carbocation intermediate), but the reverse is difficult.
Synthesis and Resolution Protocol
While chemical synthesis (e.g., reduction of 1-phenyl-1,2-propanedione) yields racemic mixtures requiring expensive chiral resolution, the semi-synthetic fermentation process is the industry standard for high-purity (1R,2S)-ephedrine.
The Biotransformation Pathway (L-PAC Route)
This method utilizes the enzymatic machinery of yeast (Saccharomyces cerevisiae) to perform an enantioselective acyloin condensation. This establishes the crucial C1 chirality as (R).
Protocol Summary:
Fermentation: Benzaldehyde is added to a fermenting molasses/dextrose solution containing pyruvate.
Enzymatic Ligation: Pyruvate decarboxylase condenses "active acetaldehyde" with benzaldehyde to form (R)-Phenylacetylcarbinol (L-PAC) .
Reductive Amination: L-PAC is extracted and treated with methylamine (
) and hydrogen over a catalyst (Pt or Raney Ni).
Stereocontrol: The pre-existing chirality at C1 directs the incoming hydride attack at C2, heavily favoring the erythro configuration ((1R,2S)-ephedrine) over the threo form.
Figure 2: The semi-synthetic "L-PAC" route combining biotechnology and classical organic chemistry.
Analytical Characterization
Distinguishing the Hydrochloride salts of Ephedrine and Pseudoephedrine is a routine but critical task in QC. The following data points are authoritative for the Hydrochloride salts (dried basis).
Note: Melting points for Ephedrine Sulfate are significantly different (~245°C dec).
HPLC Separation Protocol
For quantitative analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) is required.[3]
Methodology:
Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).
Mobile Phase: Phosphate Buffer (pH ~2.3) : Acetonitrile (94:6 v/v). Note: Low pH is critical to suppress silanol interactions with the amine.
Flow Rate: 1.0 - 1.5 mL/min.
Detection: UV @ 210 nm (Phenyl ring absorption).
Elution Order: Due to the conformational hydrophobicity differences, Ephedrine typically elutes beforePseudoephedrine in standard reverse-phase conditions, although this can vary based on ion-pairing agents.
Pharmacological Implications (SAR)
The stereochemistry directly dictates the binding affinity to adrenergic receptors.
Direct Mechanism: (1R,2S)-Ephedrine binds both
and adrenergic receptors. The (1R) configuration of the hydroxyl group is essential for optimal hydrogen bonding with the receptor site.
Indirect Mechanism: It displaces norepinephrine from storage vesicles.
Pseudoephedrine: The change to (1S,2S) retains vasoconstriction (
-adrenergic) properties—making it useful for congestion—but significantly reduces CNS stimulation and bronchodilation compared to the (1R,2S) isomer.
References
Sigma-Aldrich. (1R,2S)-(-)-Ephedrine Product Specification & Physical Properties.[4] Retrieved from
Taj Pharmaceuticals. Ephedrine Hydrochloride USP API Technical Data Sheet. Retrieved from
National Institute of Health Sciences (Japan). Ephedrine Hydrochloride Monograph (JP XVII). Retrieved from
DrugFuture. Pseudoephedrine Hydrochloride USP Monograph.[5] Retrieved from
ChemicalBook. Ephedrine Hydrochloride CAS 50-98-6 Properties. Retrieved from
Solubility Profiling of 2-(Methylamino)-2-phenylpropan-1-ol Hydrochloride: A Technical Guide
The following technical guide details the solubility profile, structural analysis, and characterization protocols for 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride . Executive Summary & Compound Identity Compound Nam...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile, structural analysis, and characterization protocols for 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride .
Executive Summary & Compound Identity
Compound Name: 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride
CAS Registry Number: 1803611-43-9 (HCl salt) / 90642-81-2 (Free base analog reference)
Molecular Formula: C₁₀H₁₅NO · HCl
Molecular Weight: 201.69 g/mol
Researchers must distinguish this compound from its well-known structural isomer, Ephedrine/Pseudoephedrine (1-phenyl-2-methylaminopropan-1-ol).
Ephedrine: The phenyl group is on C1; the amine is on C2.
Target Compound: Both the Phenyl and Methylamino groups are attached to the quaternary C2 carbon. The hydroxyl group is on the primary C1.
This quaternary center creates a distinct steric environment, influencing crystal packing energy and solvation thermodynamics compared to its regioisomers.
Solubility Landscape
The solubility profile below is synthesized from structure-property relationships (SAR) of amino-alcohol salts and specific isolation protocols found in synthesis literature (e.g., reductive amination workups).
Predicted Solubility Data (25°C)
Solvent Class
Specific Solvent
Solubility Rating
Estimated Range
Mechanism of Action
Aqueous
Water (pH 7)
High
> 100 mg/mL
Ion-dipole interactions with the ionic chloride salt lattice.
Alcohols
Methanol
High
> 50 mg/mL
High dielectric constant supports ion pair dissociation.
Ethanol
Moderate
10–50 mg/mL
Reduced polarity vs. MeOH; useful for recrystallization.
Isopropanol
Low-Moderate
1–10 mg/mL
Steric bulk of solvent hinders solvation of the salt.
Chlorinated
Dichloromethane
Sparingly
< 1 mg/mL
The HCl salt is too polar; however, the free base is highly soluble here.
Chloroform
Sparingly
< 1 mg/mL
Often used to precipitate the salt from a reaction mixture.
Ethers/Alkanes
Diethyl Ether
Insoluble
< 0.1 mg/mL
Lack of H-bond donors/acceptors to break the crystal lattice.
n-Hexane
Insoluble
< 0.01 mg/mL
Antisolvent used for purification (crashing out).
Application Note: The differential solubility between Ethanol (moderate) and Ether (insoluble) identifies this solvent pair as the optimal system for purification via recrystallization.
As specific literature values for this regioisomer are rare, the following self-validating protocol is the industry standard for generating precise solubility data.
Workflow Visualization
Caption: Standard Operating Procedure for solubility determination using the Shake-Flask method.
Step-by-Step Methodology
Preparation: Weigh approximately 100 mg of 2-(Methylamino)-2-phenylpropan-1-ol HCl into a 4 mL glass vial.
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Ethanol).
Saturation: If the solid dissolves completely, add more solid until a visible precipitate remains (ensuring saturation).
Equilibration: Agitate the vial at a controlled temperature (25°C) for 24 hours using an orbital shaker.
Filtration: Pass the supernatant through a 0.45 µm PTFE filter (hydrophilic treated) to remove undissolved solids.
Quantification (Gravimetric):
Pipette exactly 0.5 mL of the filtrate into a pre-weighed aluminum pan.
Evaporate the solvent in a vacuum oven at 40°C.
Weigh the residue.
Calculation: Solubility (mg/mL) = (Residue Mass × 2).
Thermodynamic & Mechanistic Analysis
Dissolution Mechanism
The dissolution of the hydrochloride salt follows a three-step thermodynamic cycle:
Disruption: Breaking the ionic crystal lattice (Endothermic,
).
Cavitation: Creating space in the solvent (Endothermic).
Solvation: Formation of ion-dipole bonds between solvent and ions (Exothermic,
).
For 2-(Methylamino)-2-phenylpropan-1-ol HCl , the quaternary carbon (C2) introduces significant steric bulk near the ammonium center. This weakens the lattice energy slightly compared to primary amine salts, potentially enhancing solubility in sterically hindered alcohols like Isopropanol, but the ionic chloride interaction remains the dominant factor for water solubility.
pH-Dependent Solubility (The "pH-Swing")
The solubility is highly pH-dependent due to the basic nitrogen (pKa ≈ 9.5–10).
pH < 8: The compound exists as the protonated cation (
), highly soluble in water.
pH > 11: The compound deprotonates to the Free Base (neutral).
Free Base Solubility: Insoluble in water; Highly soluble in DCM, Chloroform, and Ethyl Acetate.
Process Utility: This switch is utilized in extraction workups (e.g., basify with NaOH, extract into DCM, precipitate with HCl gas).
References
Sigma-Aldrich. (n.d.). 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride Product Page. Retrieved from
PubChem. (2024). Compound Summary: 2-(Methylamino)-1-phenylpropan-2-ol (Isomer Reference). National Library of Medicine. Retrieved from
GuideChem. (n.d.). Properties of Amino Alcohol Derivatives. Retrieved from
Google Patents. (2017). WO2017068412A1 - Benzolactam compounds as protein kinase inhibitors (Synthesis intermediates). Retrieved from
Exploratory
Thermal stability and degradation profile of (1R,2S)-(-)-Ephedrine hydrochloride
An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of (1R,2S)-(-)-Ephedrine Hydrochloride Abstract This technical guide provides a comprehensive analysis of the thermal stability and degradation...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of (1R,2S)-(-)-Ephedrine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and degradation characteristics of (1R,2S)-(-)-Ephedrine hydrochloride, a critical active pharmaceutical ingredient (API). Intended for researchers, formulation scientists, and quality control analysts, this document synthesizes theoretical principles with practical, field-proven methodologies. We delve into the physicochemical properties, core thermal analysis techniques, degradation pathways, and the establishment of stability-indicating analytical methods. The causality behind experimental choices is explained to provide a self-validating framework for stability assessment, ensuring scientific integrity and regulatory alignment.
Introduction: The Imperative of Stability Analysis
(1R,2S)-(-)-Ephedrine hydrochloride is a sympathomimetic amine derived from the Ephedra plant, widely utilized for its bronchodilator and vasopressor effects.[1] Its efficacy and safety are intrinsically linked to its chemical integrity. Thermal degradation can lead to loss of potency, the formation of potentially toxic impurities, and alterations in physicochemical properties, thereby compromising the safety and shelf-life of the final drug product.
A thorough understanding of a drug substance's response to thermal stress is not merely a regulatory requirement; it is a foundational pillar of rational drug development. It informs critical decisions in formulation, packaging, storage conditions, and shelf-life determination. This guide presents the essential thermoanalytical and chromatographic techniques required to build a robust stability profile for ephedrine hydrochloride.
Physicochemical Characteristics
A baseline understanding of the molecule's intrinsic properties is essential before commencing any stability study. (1R,2S)-(-)-Ephedrine hydrochloride is a colorless crystalline solid.
This data provides the initial parameters for designing analytical methods and predicting potential physical changes upon heating.
Core Methodologies for Thermal Assessment
A multi-faceted approach is required to fully characterize thermal stability. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful thermoanalytical tools that provide orthogonal and complementary information.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is the gold standard for identifying thermal events such as melting, recrystallization, and solid-state phase transitions.
A study has identified a solid-to-solid phase transition for ephedrine hydrochloride occurring between 295 K and 322 K (22 °C to 49 °C).[4] This is a critical finding, as phase transitions can impact material properties like flowability and dissolution, even at temperatures well below the melting point. The primary thermal event for pure ephedrine HCl is its melting, followed by decomposition.
Sharp endotherm indicating melting, often coupled with decomposition.
Thermogravimetric Analysis (TGA)
TGA provides quantitative information on mass changes in a material as a function of temperature or time. For ephedrine hydrochloride, TGA is used to determine the onset temperature of thermal decomposition and to identify distinct stages of mass loss. A possible mechanism for the thermal decomposition of the compound can be inferred from TG-DTG (Derivative Thermogravimetry) analysis.[4]
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
Sample Preparation: Accurately weigh 5-10 mg of (1R,2S)-(-)-Ephedrine hydrochloride into a clean, tared TGA pan (typically aluminum or platinum).
Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 400 °C at a controlled heating rate of 10 °C/min.
Data Analysis: Record the mass loss as a function of temperature. Calculate the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.
Causality: The use of an inert nitrogen atmosphere is crucial to ensure that the observed mass loss is due to thermal decomposition (pyrolysis) and not thermo-oxidative degradation, which would occur in the presence of air. A 10 °C/min heating rate is a standard condition that provides a good balance between resolution and experimental time.
Degradation Profile and Pathway Elucidation
Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating analytical method. By intentionally degrading the API under a variety of harsh conditions, we can generate the likely degradation products and ensure our analytical method can separate them from the parent peak and from each other.[5][6] According to ICH guidelines, stress conditions should include acid, base, oxidation, heat, and light.[7][8] The goal is to achieve a target degradation of 5-20% of the active ingredient.[7]
Hypothesized Thermal Degradation Pathways
While experimental identification is definitive, computational studies provide valuable insights into the most probable degradation pathways. For ephedrine, two likely initial mechanisms are:
Autoxidation: Involves the abstraction of a hydrogen atom, particularly from the carbon atom bearing the hydroxyl group (C1 position).[9]
Dehydration: Elimination of the hydroxyl group and a neighboring proton to form water and an unsaturated species.
These initial products can undergo further reactions, leading to a complex degradation profile.
Caption: Hypothesized initial degradation pathways for ephedrine.
Developing a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[10][11]
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV-Vis detector and a data acquisition system.
Chromatographic Conditions (Example):
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[12]
Mobile Phase: A mixture of aqueous buffer (e.g., 10 mM potassium phosphate monobasic, pH adjusted to 2.3 with phosphoric acid) and an organic modifier (e.g., methanol or acetonitrile) in an isocratic or gradient elution. A common ratio is 89:11 (v/v) buffer to methanol.
Control Sample: Dissolve ephedrine HCl in the mobile phase to a known concentration (e.g., 100 µg/mL).
Acid Degradation: Mix the drug solution with 0.1 M HCl and heat at 60-80°C for a specified time. Withdraw samples periodically, cool, neutralize, and dilute for analysis.
Base Degradation: Mix the drug solution with 0.1 M NaOH and heat at 60-80°C. Handle similarly to the acid sample.
Oxidative Degradation: Treat the drug solution with 3-6% H₂O₂ at room temperature.
Thermal Degradation: Expose the solid drug substance and a solution of the drug to dry heat (e.g., 80-120°C).[13]
Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5]
Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[10] The key is demonstrating that the peaks of the degradation products are well-resolved from the parent ephedrine peak.
Implications for Formulation, Storage, and Handling
The collective data from thermal and chromatographic analyses directly influence the drug development lifecycle:
Formulation: The potential for dehydration and oxidation necessitates the careful selection of excipients that are non-reactive and have low water content.
Packaging: Given the molecule's sensitivity to light, light-resistant primary packaging (e.g., amber vials or bottles) is often required. Containers should also be well-closed to protect from humidity.
Storage Conditions: The thermal data underpins the recommended storage conditions (e.g., "Store at controlled room temperature"). The solid-state transition observed by DSC below 50°C suggests that even moderate temperature excursions could potentially impact the material's physical properties over time.[4] An accelerated stability study showing less than 10% decomposition after 60 days at 120°C suggests good stability for solid dosage forms.[13]
Conclusion
The thermal stability of (1R,2S)-(-)-Ephedrine hydrochloride is a multifaceted characteristic that requires a systematic and scientifically-grounded investigation. Through the integrated use of DSC, TGA, and a robust, validated stability-indicating HPLC method, a comprehensive degradation profile can be established. This guide outlines the fundamental principles and provides actionable protocols for this purpose. The resulting data is not only crucial for meeting global regulatory expectations but is also indispensable for developing a safe, effective, and stable pharmaceutical product.
References
Preparation for a clinical trial: Formulation and stability study of ephedrine hydrochloride capsules and sprays. (2000). Request PDF. Available at: [Link]
Kallinteris, A., et al. (2022). Development and Validation of a Novel HPLC Method for the Determination of Ephedrine Hydrochloride in Nasal Ointment. MDPI. Available at: [Link]
Crystal Structure and Thermodynamic Study of Ephedrine Hydrochloride C10H16NOCl(s). (n.d.). Request PDF. Available at: [Link]
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. (1996). ICH. Available at: [Link]
Alalwan, H. A., et al. (2022). Spectrophotometric study of ephedrine hydrochloride in drug using molecular absorption UV-Visible. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
Causon, T., et al. (2018). Evaluating the Use of Differential Scanning Calorimetry for the Analysis of Illicit Substances and Their Adulterants. Avens Publishing Group. Available at: [Link]
Ephedrine Hydrochloride USP. (n.d.). USP-NF. Available at: [Link]
Abu Shawish, H. M., et al. (n.d.). Determination of ephedrine hydrochloride in pharmaceutical formulations and in urine samples using a new coated graphite electrode. Journal of Al-Aqsa University. Available at: [Link]
Ephedrine Hydrochloride. (n.d.). The Japanese Pharmacopoeia. Available at: [Link]
ESTIMATION OF EPHEDRINE HCL. (n.d.). CUTM Courseware. Available at: [Link]
Spectrophotometrically study of ephedrinehydrochloride. (2015). ResearchGate. Available at: [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). Veeprho. Available at: [Link]
Thermal and Microscopic Investigation of the Unusual Phase Behaviors of Ephedrine Cyclamate. (n.d.). Purdue University. Available at: [Link]
STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1A(R2). (2003). ICH. Available at: [Link]
Simple HPLC method for detection of trace ephedrine and pseudoephedrine in high-purity methamphetamine. (2006). Request PDF. Available at: [Link]
ICH GUIDELINES: STRESS DEGRADATION STUDY. (n.d.). IJCRT.org. Available at: [Link]
Armaković, S. J., & Armaković, S. (2020). Computational Studies of Stability, Reactivity and Degradation Properties of Ephedrine. Advanced Journal of Chemistry B. Available at: [Link]
Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
Literature review on the synthesis of 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride
The following technical guide details the synthesis of 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride , a structurally significant amino alcohol characterized by a quaternary carbon center bearing both a phenyl ring a...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the synthesis of 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride , a structurally significant amino alcohol characterized by a quaternary carbon center bearing both a phenyl ring and a methylamino group. This structural motif presents specific synthetic challenges, particularly in the construction of the sterically hindered quaternary center.
The chosen route utilizes a modified Strecker Synthesis followed by hydrolysis and hydride reduction . This pathway is selected for its convergence and ability to install the nitrogen and carbon substituents in a single step from readily available precursors.
-amino nitrile is formed via a Strecker reaction involving acetophenone and methylamine.
Pathway Visualization
Figure 1: Retrosynthetic logic flow from target molecule to starting materials.
Experimental Protocol
Phase 1: Synthesis of 2-(Methylamino)-2-phenylpropanenitrile
The formation of the quaternary center is the critical step. The use of methylamine directly in the Strecker reaction avoids a later N-methylation step, improving atom economy.
Reagents:
Acetophenone (1.0 equiv)
Methylamine (40% aq. solution or methanolic, 1.2 equiv)
Sodium Cyanide (NaCN) (1.2 equiv)
Ammonium Chloride (NH4Cl) (1.5 equiv)
Solvent: Methanol/Water (1:1)
Protocol:
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve NH4Cl (1.5 equiv) and NaCN (1.2 equiv) in water. Caution: NaCN is highly toxic. Work in a well-ventilated fume hood.
Amine Addition: Add the methylamine solution to the aqueous cyanide mixture.
Ketone Addition: Dissolve acetophenone (1.0 equiv) in methanol and add it dropwise to the reaction mixture over 30 minutes.
Reaction: Stir the heterogeneous mixture vigorously at room temperature for 24–48 hours. The reaction rate for ketones is slower than aldehydes due to steric hindrance and electronic effects.
Workup: Extract the mixture with diethyl ether (3x). Combine organic layers, wash with water and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
Purification: The crude nitrile is typically an oil. It can be used directly or purified via vacuum distillation if purity is <90%.
Phase 2: Hydrolysis to 2-(Methylamino)-2-phenylpropanoic Acid
The nitrile group is hydrolyzed to the carboxylic acid.[4] Strong acidic conditions are required to penetrate the steric shield of the quaternary center.
Reagents:
Conc. Hydrochloric Acid (HCl) (Excess)
Glacial Acetic Acid (Optional, as co-solvent)
Protocol:
Setup: Place the crude nitrile in a heavy-walled pressure flask or round-bottom flask with a reflux condenser.
Acidification: Add concentrated HCl (approx. 10 mL per gram of nitrile).
Reflux: Heat the mixture to reflux (100°C) for 12–18 hours. A precipitate of ammonium chloride will form.
Isolation: Cool the reaction mixture. Concentrate in vacuo to remove excess HCl and water. The residue contains the amino acid hydrochloride salt.[1][2]
Free Base Liberation: Dissolve the residue in minimal water and neutralize to pH ~6-7 with NH4OH or NaOH. The amino acid (zwitterion) may precipitate. If not, evaporate to dryness and extract with hot ethanol to separate from inorganic salts.
Phase 3: Reduction to 2-(Methylamino)-2-phenylpropan-1-ol
The carboxylic acid is reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH4).[3]
Reagents:
Lithium Aluminum Hydride (LiAlH4) (2.5 equiv)
Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
Protocol:
Inert Atmosphere: Flame-dry a 3-neck flask and maintain under a nitrogen or argon atmosphere.
Catalyst Prep: Suspend LiAlH4 in anhydrous THF at 0°C.
Addition: Add the amino acid (dried thoroughly) portion-wise (solid) or as a suspension in THF to the LiAlH4 slurry. Caution: Exothermic evolution of hydrogen gas.
Reflux: Allow the mixture to warm to room temperature, then heat to gentle reflux for 4–6 hours to ensure complete reduction of the sterically hindered acid.
Quenching (Fieser Method): Cool to 0°C. Carefully add:
mL water (where = grams of LiAlH4 used)
mL 15% NaOH solution
mL water
Filtration: Stir until a white granular precipitate forms. Filter through a celite pad.
Concentration: Dry the filtrate over Na2SO4 and concentrate to yield the crude amino alcohol oil.
Phase 4: Hydrochloride Salt Formation
Conversion to the HCl salt ensures stability and facilitates handling.
Protocol:
Dissolve the crude amino alcohol in a minimal amount of dry diethyl ether or ethanol.
Cool to 0°C.
Bubble dry HCl gas through the solution or add a solution of HCl in dioxane/ether dropwise until pH < 3.
The hydrochloride salt will precipitate as a white solid.
Recrystallization: Recrystallize from Isopropanol/Ether to obtain the pure product.
Quantitative Data Summary
Parameter
Phase 1 (Nitrile)
Phase 2 (Acid)
Phase 3 (Alcohol)
Limiting Reagent
Acetophenone
Nitrile Intermediate
Amino Acid Intermediate
Stoichiometry
1.0 : 1.2 (Ketone:Amine)
Excess Acid
1.0 : 2.5 (Acid:LiAlH4)
Temperature
20–25°C
100°C (Reflux)
65°C (Reflux)
Time
24–48 Hours
12–18 Hours
4–6 Hours
Typical Yield
65–75%
60–70%
80–85%
Key Byproduct
Water
Ammonium Chloride
Aluminum salts
Critical Process Parameters & Safety
Mechanistic Pathway
The synthesis relies on the nucleophilic addition of cyanide to the in situ formed iminium ion.[5] The subsequent hydrolysis and reduction steps are standard but sensitive to the steric bulk of the phenyl group.
Figure 2: Mechanistic progression from ketone to amino alcohol.
Safety Protocols (E-E-A-T)
Cyanide Handling: Phase 1 involves NaCN. Never mix with acid outside of a closed, scrubbed system to prevent HCN generation. Keep an antidote kit (Hydroxocobalamin) accessible.
LiAlH4 Handling: Pyrophoric. Reacts violently with water.[6] Use only dry solvents and quench under inert gas.
Waste Disposal: Cyanide waste must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.
References
Strecker Synthesis Overview
Source: Master Organic Chemistry. "The Strecker Synthesis of Amino Acids".
From Ma Huang to Modern Sympathomimetics: The Technical History and Stereochemical Evolution of (1R,2S)-(-)-Ephedrine Hydrochloride
[1] Executive Summary This technical guide analyzes the isolation, stereochemical architecture, and industrial synthesis of (1R,2S)-(-)-ephedrine hydrochloride .[1] Historically bridging Traditional Chinese Medicine (TCM...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide analyzes the isolation, stereochemical architecture, and industrial synthesis of (1R,2S)-(-)-ephedrine hydrochloride .[1] Historically bridging Traditional Chinese Medicine (TCM) and Western pharmacopoeia, this alkaloid remains a fundamental case study in stereoselective synthesis and adrenergic pharmacology.[1] This document is structured for researchers requiring a deep understanding of the molecule's transition from botanical extraction to semi-synthetic biotransformation.
Phytochemical Origins and Historical Isolation
The history of ephedrine is a timeline of rediscovery, moving from the crude botanical Ephedra sinica (Ma Huang) to the precise isolation of its active diastereomer.[1]
The Discovery Timeline
While Ma Huang had been utilized in TCM for millennia to treat asthma and edema, the isolation of the pure alkaloid occurred in the late 19th century.
1885 (Nagai Nagayoshi): The Japanese chemist Nagai Nagayoshi first isolated the pure alkaloid from Ephedra vulgaris while researching at the University of Tokyo.[1][2] He named it "Ephedrine."[1]
1923-1924 (Chen and Schmidt): K.K.[1] Chen and Carl F. Schmidt, working at Peking Union Medical College, "rediscovered" the compound.[1] Crucially, they demonstrated its oral bioavailability and stability—advantages over the then-standard epinephrine (adrenaline), which required injection.[1] Their publication in the Journal of Pharmacology and Experimental Therapeutics catalyzed the drug's global commercialization by Eli Lilly.
Visualization: The Path to Commercialization
Figure 1: The historical progression from botanical use to industrial pharmaceutical production.[1]
Stereochemical Architecture
The pharmacological potency of ephedrine is strictly dependent on its stereochemistry.[1] The molecule possesses two chiral centers (C1 and C2), creating four possible stereoisomers.[1]
Diastereomeric Relationships
The term "Ephedrine" specifically refers to the erythro isomer, while the threo isomer is known as "Pseudoephedrine."[1]
(1R,2S)-(-)-Ephedrine: The naturally occurring, pharmacologically active sympathomimetic.[1]
(1S,2S)-(+)-Pseudoephedrine: The natural diastereomer, less active on blood pressure but effective as a decongestant.[1]
Table 1: Physicochemical Comparison of Isomers
Feature
(1R,2S)-(-)-Ephedrine HCl
(1S,2S)-(+)-Pseudoephedrine HCl
Stereochemistry
Erythro (OH and NHCH3 are syn)
Threo (OH and NHCH3 are anti)
Optical Rotation
Levorotatory (-)
Dextrorotatory (+)
Melting Point
217–220 °C
181–182 °C
Solubility (H2O)
High (1 g in 3 mL)
High (1 g in 3 mL)
Vasopressor Activity
High (Direct & Indirect)
Moderate (Direct Alpha)
Pharmacological Mechanism
Ephedrine is a mixed-acting sympathomimetic amine .[1] Unlike catecholamines (epinephrine), it lacks the catechol hydroxyl groups, rendering it resistant to COMT (catechol-O-methyltransferase), which explains its high oral bioavailability.[1]
Indirect Release: Displaces norepinephrine (NE) from storage vesicles in the presynaptic neuron, increasing synaptic concentration.[1]
Visualization: Synaptic Dynamics
Figure 2: The dual-action mechanism showing both direct receptor binding and indirect neurotransmitter displacement.[1]
Industrial Synthesis and Protocols
While originally extracted from plants, the demand for ephedrine outstripped botanical supply by the 1930s.[1] Two primary methods dominate the technical history: Chemical Synthesis and Biosynthetic Transformation.
Protocol A: The Biotransformation (Fermentation) Route
This method, pioneered by Hildebrandt and Neuberg (and industrialized by Knoll/BASF), is scientifically elegant because it utilizes yeast (Saccharomyces cerevisiae) to introduce chirality, bypassing difficult chemical resolution steps.[1]
Mechanism:
Yeast contains the enzyme Pyruvate Decarboxylase (PDC) .[1][4][5] Under normal conditions, PDC converts pyruvate to acetaldehyde.[1] However, in the presence of benzaldehyde, PDC catalyzes an acyloin condensation between "active acetaldehyde" and benzaldehyde to form (R)-Phenylacetylcarbinol (PAC) .[1]
Experimental Workflow:
Objective: Synthesis of (R)-PAC precursor.
Inoculation: Prepare a molasses-based medium (approx. 10% sugar concentration) buffered to pH 5.5–6.0. Inoculate with S. cerevisiae.[1][5]
Fermentation Phase: Incubate at 30°C with aeration to build biomass.
Substrate Feeding (Critical Step):
Why: Benzaldehyde is toxic to yeast at high concentrations.[1]
Action: Once CO2 evolution peaks (indicating high PDC activity), add benzaldehyde and pyruvate (or acetaldehyde source) in pulsed aliquots or a continuous slow feed.[1]
Causality: High pH deprotonates the amine, converting it back to the "freebase" form, which is insoluble in water but soluble in organic solvents.[1]
Liquid-Liquid Extraction: The basic aqueous layer is extracted with chloroform or ether.[1] The freebase ephedrine migrates to the organic layer.[1]
Crystallization: The organic layer is dried and treated with HCl gas or solution to precipitate pure Ephedrine Hydrochloride crystals.[1]
References
Nagai, N. (1885).[1][2][6] "Ephedrin."[1][2][3][4][5][6][7][8][9] Pharmaceutische Zeitung, 30, 469.[1]
Chen, K. K., & Schmidt, C. F. (1924).[1][10] "The action of ephedrine, the active principle of the Chinese drug Ma Huang."[1][10] Journal of Pharmacology and Experimental Therapeutics, 24(5), 339-357.[1]
Shin, H. S., & Rogers, P. L. (1995).[1][11] "Bioconversion of benzaldehyde to (R)-phenylacetylcarbinol by immobilized Saccharomyces cerevisiae." Biotechnology and Bioengineering, 49(1), 52-62.[1]
Doyle, M. P., et al. (2018).[1] "Stereochemistry of ephedrine and its environmental significance." Science of The Total Environment, 627, 1373-1382.[1]
Rosche, B., et al. (2002).[1] "Enzymatic (R)-phenylacetylcarbinol production in benzaldehyde emulsions." Applied Microbiology and Biotechnology, 60(1-2), 94-100.[1]
Application Note: HPLC Quantification of 2-(Methylamino)-2-phenylpropan-1-ol Hydrochloride
This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust, validated method for the quantification of 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride (CAS: 1803611-43-9...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust, validated method for the quantification of 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride (CAS: 1803611-43-9).
Unlike its well-known regioisomer Ephedrine (2-(methylamino)-1-phenylpropan-1-ol), this compound features a geminal phenyl and amine group on the C2 carbon, creating a quaternary center that presents unique steric and chromatographic challenges. The following protocols are derived from first-principles method development, focusing on the physicochemical properties of geminal amino-alcohols.
Ephedrine/Pseudoephedrine: Hydroxyl on C1 (Benzylic), Amine on C2.
Target Analyte: Hydroxyl on C1 (Primary), Amine and Phenyl both on C2 (Quaternary).
Analytical Challenge:
The quaternary C2 position creates steric hindrance around the amine, potentially affecting silanol interactions. The primary hydroxyl group increases polarity, requiring careful mobile phase tuning to prevent early elution (low
).
Method Development Strategy (Expert Analysis)
To achieve a "Self-Validating" method, we must address three critical factors: pH Control , Silanol Suppression , and Selectivity .
pH Control (The pKa Factor): The secondary amine has a predicted pKa ~9.5.
Approach: We utilize a Low pH (pH 2.5 - 3.0) phosphate buffer. This ensures the amine is fully protonated (
), improving solubility and preventing "retention drift" caused by partial ionization.
Silanol Suppression: Protonated amines interact strongly with residual silanols on silica columns, causing peak tailing.
Approach: Use of Triethylamine (TEA) as a competing base or a highly end-capped "Base Deactivated" (BDS) column is mandatory.
Isomeric Selectivity: The method must resolve the target from potential impurities like Ephedrine.
Approach: A C18 stationary phase provides hydrophobic discrimination. The target analyte (with a primary alcohol) generally elutes differently than the benzylic alcohol isomers due to differences in solvation shell size.
Decision Logic for Method Selection
The following diagram illustrates the logical flow for selecting the optimal chromatographic conditions based on instrument capability and sample matrix.
Caption: Decision tree for selecting stationary phase and pH based on sample complexity and instrument constraints.
Validated Experimental Protocols
Protocol A: The "Workhorse" Method (Isocratic RP-HPLC)
Recommended for QC release testing and purity analysis.
Parameter
Specification
Rationale
Column
C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry)
Long column length ensures maximum theoretical plates for isomer resolution.
Mobile Phase A
20 mM Potassium Dihydrogen Phosphate (), adjusted to pH 3.0 with Orthophosphoric acid.
Low pH suppresses silanol activity and ensures amine protonation.
Mobile Phase B
Acetonitrile (HPLC Grade)
Lower viscosity than methanol, sharper peaks.
Isocratic Ratio
90% Buffer : 10% ACN
The analyte is polar; high aqueous content is needed for retention ().
Flow Rate
1.0 mL/min
Standard backpressure balance.
Temperature
30°C
Improves mass transfer kinetics and peak shape.
Detection
UV @ 210 nm (Quantification) & 254 nm (ID)
210 nm targets the phenyl ring transition for max sensitivity.
Injection Vol
10 - 20 µL
Dependent on concentration.
System Suitability Criteria (Self-Validation):
Tailing Factor (
): Must be < 1.5. If > 1.5, add 0.1% Triethylamine to Mobile Phase A.
Resolution (
): If Ephedrine is present, is required.
Precision: %RSD of 6 replicate injections < 2.0%.
Protocol B: High-Throughput UPLC Method
Recommended for reaction monitoring or high-volume screening.
Column: C18 (1.7 µm or 2.7 µm Core-Shell), 50 x 2.1 mm.
Mobile Phase:
A: 0.1% Formic Acid in Water.
B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0.0 min: 5% B
3.0 min: 30% B
3.1 min: 95% B (Wash)
4.0 min: 5% B (Re-equilibration)
Flow Rate: 0.4 mL/min.
Note: Formic acid is volatile and compatible with LC-MS if mass detection is required (Target [M+H]+ = 166.12 m/z).
Sample Preparation Workflow
Proper sample prep is critical to prevent degradation or solubility issues.
Caption: Step-by-step sample preparation ensuring solubility and particulate removal.
Quantification & Calculations
Linearity Range:
The method is linear typically between 5 µg/mL to 200 µg/mL .
LOD (Limit of Detection): ~0.5 µg/mL (at 210 nm).
LOQ (Limit of Quantification): ~1.5 µg/mL.
Calculation Formula:
Troubleshooting Guide (Causality-Based)
Observation
Probable Cause
Corrective Action
Peak Tailing
Interaction of amine with silanols.
Ensure pH is < 3.0. Add 5 mM Triethylamine to buffer. Switch to "End-capped" column.
Split Peaks
Sample solvent mismatch.
Dissolve sample in Mobile Phase (not pure ACN).
Retention Drift
pH instability or Temperature fluctuation.
Verify buffer pH with a calibrated meter. Use column oven.
Ghost Peaks
Carryover from previous high-conc injection.
Add a "needle wash" step (50:50 MeOH:Water) between injections.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11957597, 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride. Retrieved from [Link]
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).Practical HPLC Method Development. Wiley-Interscience.
Application Note: High-Purity Determination of 2-(Methylamino)-2-phenylpropan-1-ol Hydrochloride via Non-Aqueous Titrimetry
Abstract: This application note provides a detailed, robust, and validated protocol for the titrimetric assay of 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride. The method is grounded in the principles of non-aqueous...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This application note provides a detailed, robust, and validated protocol for the titrimetric assay of 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride. The method is grounded in the principles of non-aqueous acid-base titration, a cornerstone technique for the quality control of amine hydrochloride active pharmaceutical ingredients (APIs). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the chemical principles, a step-by-step experimental workflow, and a comprehensive approach to method validation in alignment with international regulatory standards.
Introduction and Scientific Rationale
Accurate determination of the purity of active pharmaceutical ingredients (APIs) is a critical requirement in drug development and manufacturing. For amine salts like 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride, traditional aqueous acid-base titrations are often ineffective. The basicity of the amine is suppressed in its hydrochloride salt form, and water, being an amphiprotic solvent, can compete with the weak base for protons, leading to indistinct and inaccurate endpoints[1][2][3].
To overcome these challenges, this protocol employs a non-aqueous titration method. By using a protogenic solvent like anhydrous glacial acetic acid, the basic properties of the analyte are enhanced. Glacial acetic acid provides an acidic medium that readily donates protons, but it is a much weaker base than water, thus it does not compete for the protons from the titrant. This "leveling effect" allows for a sharp and accurate endpoint when titrating with a strong acid in a non-aqueous medium, such as perchloric acid[1][3].
The hydrochloride salt is addressed by the addition of mercuric acetate. The acetate ions from the mercuric acetate react with the hydrochloride of the analyte to form undissociated mercuric chloride and acetic acid. This effectively removes the interference of the chloride ion, which would otherwise act as a weak base, allowing the amine to be accurately titrated as a base. A similar approach is documented in the United States Pharmacopeia (USP) for the assay of Phenylpropanolamine Hydrochloride, a structurally related compound[4][5][6].
Materials and Reagents
All reagents should be of analytical grade or higher.
Reagent
Grade
Supplier Example
2-(Methylamino)-2-phenylpropan-1-ol HCl
Reference Standard
Commercially available
Perchloric Acid (HClO₄), 70%
ACS Reagent
Major chemical supplier
Glacial Acetic Acid, Anhydrous
ACS Reagent, ≥99.7%
Major chemical supplier
Acetic Anhydride
ACS Reagent, ≥98%
Major chemical supplier
Mercuric Acetate (Hg(CH₃COO)₂)
ACS Reagent
Major chemical supplier
Crystal Violet Indicator
ACS Reagent
Major chemical supplier
Potassium Hydrogen Phthalate (KHP)
Primary Standard
NIST traceable
Equipment:
Analytical balance (readable to 0.1 mg)
Class A volumetric glassware (burettes, pipettes, flasks)
Automatic titrator or manual titration setup
Magnetic stirrer and stir bars
Drying oven
Experimental Protocol
Preparation of Solutions
3.1.1. 0.1 M Perchloric Acid in Glacial Acetic Acid (Titrant)
Caution: Perchloric acid is a strong oxidizing agent and should be handled with care in a fume hood. Acetic anhydride is corrosive and a lachrymator.
To a 1000 mL volumetric flask, add approximately 500 mL of anhydrous glacial acetic acid.
Slowly, and with constant stirring, add 8.5 mL of 70% perchloric acid.
Cautiously add 20 mL of acetic anhydride. The acetic anhydride is added to react with any water present in the perchloric acid and glacial acetic acid, ensuring an anhydrous medium.
Allow the solution to cool to room temperature.
Dilute to the 1000 mL mark with anhydrous glacial acetic acid and mix thoroughly.
Allow the solution to stand for 24 hours to ensure complete reaction of the acetic anhydride.
Dissolve 0.5 g of crystal violet in 100 mL of anhydrous glacial acetic acid.
3.1.3. Mercuric Acetate Solution (5% w/v)
Dissolve 5 g of mercuric acetate in 100 mL of anhydrous glacial acetic acid. Gentle warming may be required to facilitate dissolution.
Standardization of 0.1 M Perchloric Acid
The accuracy of this assay is critically dependent on the precise molarity of the perchloric acid titrant.
Accurately weigh approximately 0.5 g of previously dried (at 120°C for 2 hours) primary standard Potassium Hydrogen Phthalate (KHP) into a 250 mL conical flask.
Dissolve the KHP in 50 mL of anhydrous glacial acetic acid.
Add 2-3 drops of crystal violet indicator solution.
Titrate with the prepared 0.1 M perchloric acid solution to the first permanent appearance of a green color.
Perform the titration in triplicate.
Calculate the molarity (M) of the perchloric acid solution using the following formula:
Molarity (M) = (Weight of KHP in g) / (0.20422 g/mmol * Volume of HClO₄ in mL)
Assay of 2-(Methylamino)-2-phenylpropan-1-ol Hydrochloride
Accurately weigh approximately 400 mg of 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride into a 250 mL conical flask.
Add 50 mL of anhydrous glacial acetic acid and swirl to dissolve.
Add 10 mL of 5% mercuric acetate solution.
Add 2-3 drops of crystal violet indicator solution. The solution will appear violet.
Titrate with the standardized 0.1 M perchloric acid solution from a burette. The endpoint is reached when the violet color changes to a stable blue-green.
Perform a blank titration using 50 mL of glacial acetic acid, 10 mL of mercuric acetate solution, and the indicator. Subtract the volume of titrant consumed by the blank from the volume consumed by the sample.
Perform the assay in triplicate.
Workflow Diagram
Caption: Experimental workflow for the titrimetric assay of 2-(Methylamino)-2-phenylpropan-1-ol HCl.
Calculations and Data Presentation
The purity of 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride is calculated based on the stoichiometry of the reaction, which is 1:1.
Molecular Weight of 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride (C₁₀H₁₆ClNO): 201.69 g/mol [7]
V_S = Volume of titrant consumed by the sample (mL)
V_B = Volume of titrant consumed by the blank (mL)
M_HClO₄ = Molarity of the standardized perchloric acid titrant (mol/L)
201.69 = Molecular weight of 2-(Methylamino)-2-phenylpropan-1-ol HCl (mg/mmol)
W_S = Weight of the sample (mg)
10 = Conversion factor (from mg/mL to % purity)
Example Data Table:
Determination
Sample Weight (mg)
Titrant Volume (mL)
Blank Volume (mL)
Corrected Volume (mL)
Purity (%)
1
401.5
19.85
0.05
19.80
99.3
2
400.8
19.82
0.05
19.77
99.2
3
402.1
19.90
0.05
19.85
99.4
Mean
99.3
%RSD
0.10%
(Assuming M_HClO₄ = 0.1000 M)
Method Validation
The described titrimetric method must be validated to ensure it is suitable for its intended purpose, in accordance with ICH Q2(R2) and USP <1225> guidelines[8][9][10].
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. In a titrimetric assay, this means demonstrating that excipients or potential impurities do not interfere with the endpoint determination[10].
Protocol: Analyze a placebo (a mixture of all expected excipients without the API). The consumption of titrant should be negligible. Additionally, if a known impurity is available, spike the API sample with the impurity and demonstrate that it does not significantly alter the assay result or that it can be distinctly titrated if necessary.
Linearity
Linearity demonstrates that the titrant consumption is directly proportional to the amount of analyte over a specified range.
Protocol: Prepare samples at five different concentration levels, ranging from 50% to 150% of the target assay concentration (e.g., 200 mg to 600 mg). Perform the titration for each level. Plot a graph of sample weight (mg) versus the volume of titrant consumed (mL).
Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.999[11].
Accuracy
Accuracy is the closeness of the test results to the true value. It is typically determined by recovery studies.
Protocol: Perform the assay on a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., three replicates each at 80%, 100%, and 120% of the target concentration). The samples can be prepared by spiking a placebo blend with a known quantity of the API.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%[11].
Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Repeatability (Intra-assay precision):
Protocol: Perform the assay on a minimum of six independent sample preparations at 100% of the test concentration on the same day, by the same analyst, using the same equipment.
Acceptance Criteria: The Relative Standard Deviation (%RSD) should not be more than 2.0%[11].
Intermediate Precision:
Protocol: Repeat the repeatability study in the same laboratory but on a different day, with a different analyst, and/or on different equipment.
Acceptance Criteria: The %RSD for the combined data from both repeatability and intermediate precision studies should not be more than 2.0%.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol: Introduce small variations to the method, such as changing the volume of glacial acetic acid (e.g., ±5 mL) or the amount of mercuric acetate solution (e.g., ±1 mL), and assess the impact on the results.
Acceptance Criteria: The results should remain within the established precision limits.
Logical Relationship Diagram
Caption: Logical relationship between the analytical method and its validation parameters.
Conclusion
The non-aqueous titrimetric method detailed in this application note provides a simple, cost-effective, and highly accurate means of determining the purity of 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride. The scientific principles are well-established, and the protocol is based on pharmacopeial precedents for similar compounds. Adherence to the comprehensive validation protocol ensures that the method is reliable, reproducible, and compliant with the stringent requirements of the pharmaceutical industry, thereby guaranteeing the quality of the API for its intended use.
References
USP-NF. (2025, February 16). Phenylpropanolamine Hydrochloride. Retrieved from webofpharma.com. [Link]
USP. (n.d.). Phenylpropanolamine Hydrochloride. Retrieved from USP. [Link]
USP29-NF24. (n.d.). USP Monographs: Phenylpropanolamine Hydrochloride. Retrieved from USP. [Link]
Scribd. (n.d.). Phenylpropanolamine. Retrieved from Scribd. [Link]
Semantic Scholar. (n.d.). A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction wit. Retrieved from Semantic Scholar. [Link]
US Pharmacopeia (USP). (n.d.). Recommendations for titration methods validation. Retrieved from USP. [Link]
European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from EMA. [Link]
USP. (n.d.). Phenylpropanolamine Hydrochloride Oral Solution. Retrieved from USP. [Link]
PubChem. (n.d.). 2-Methylamino-1-phenylpropan-2-ol hydrochloride. Retrieved from PubChem. [Link]
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from ICH. [Link]
ICH. (2022, May 24). Bioanalytical method validation and study sample analysis m10. Retrieved from ICH. [Link]
Scribd. (n.d.). Unit 2 Non Aqueous Titrations. Retrieved from Scribd. [Link]
PharmaGMP. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Retrieved from PharmaGMP. [Link]
PMC. (2020, February 12). EANM guideline on the validation of analytical methods for radiopharmaceuticals. Retrieved from PMC. [Link]
H.N. Shukla Institute of Pharmaceutical Education and Research. (n.d.). Semester –I UNIT 2(b): Non-aqueous Titration. Retrieved from H.N. Shukla Institute of Pharmaceutical Education and Research. [Link]
LabRulez LCMS. (n.d.). Recommendations for titration methods validation. Retrieved from LabRulez LCMS. [Link]
COP Bela. (n.d.). COLLEGE OF PHARMACY. Retrieved from COP Bela. [Link]
ResearchGate. (2024, September 6). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. Retrieved from ResearchGate. [Link]
USP29-NF24. (n.d.). USP Monographs: Phenylpropanolamine Hydrochloride. Retrieved from USP. [Link]
Application Note: High-Fidelity Asymmetric Synthesis Using 2-(Methylamino)-2-phenylpropan-1-ol Hydrochloride
Executive Summary 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride (CAS: 1803611-43-9) is a specialized 1,2-amino alcohol chiral auxiliary.[1] Structurally analogous to pseudoephedrine but distinguished by a quaternary...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-(Methylamino)-2-phenylpropan-1-ol hydrochloride (CAS: 1803611-43-9) is a specialized 1,2-amino alcohol chiral auxiliary.[1] Structurally analogous to pseudoephedrine but distinguished by a quaternary stereocenter at the C2 position, this reagent offers enhanced steric discrimination in asymmetric alkylations and aldol reactions.
This guide details the use of this auxiliary in Myers-type asymmetric alkylations , where the gem-disubstituted (phenyl/methyl) backbone imposes a rigid steric wall, often exceeding the diastereoselectivity (dr) limits of traditional pseudoephedrine or phenylglycinol auxiliaries.
Structural Logic & Mechanism
The "Quaternary Effect"
Unlike ephedrine (secondary C1/C2 centers), this auxiliary features a quaternary carbon at the amine-bearing center.
C1: Primary Alcohol (-CH₂OH) – Acts as the Lithium chelating hook.
C2: Quaternary Center (-C(Ph)(Me)(NHMe)) – The "Steric Gatekeeper."
The presence of both a phenyl and a methyl group on the C2 carbon creates a Thorpe-Ingold effect , pre-organizing the molecule into a rigid conformation that minimizes entropic penalty during enolization.
Mechanism of Stereocontrol
The reaction proceeds via a Lithium-Chelated Z-Enolate . Upon acylation and treatment with LDA/LiCl, the auxiliary forms a rigid 5-membered chelate ring with the lithium cation. The bulky phenyl group at the quaternary center blocks one face of the enolate, forcing the electrophile to attack from the opposite side (anti-periplanar approach).
Mechanistic Pathway (DOT Visualization)
Figure 1: Reaction pathway for Myers-type asymmetric alkylation using the quaternary auxiliary.
Experimental Protocols
Protocol A: Preparation of the N-Acyl Auxiliary
Objective: Attach the substrate (carboxylic acid derivative) to the chiral auxiliary.
Acid Chloride (R-COCl) (1.1 equiv) or Carboxylic Acid with Coupling Agent (EDC/HOBt)
Triethylamine (Et₃N) (2.5 equiv)
Dichloromethane (DCM) (anhydrous)
Step-by-Step:
Neutralization: Suspend the auxiliary hydrochloride salt in DCM at 0°C. Add Et₃N dropwise to liberate the free amine. Stir for 15 minutes.
Acylation: Add the Acid Chloride dropwise over 20 minutes. The solution may warm slightly; maintain < 5°C to prevent O-acylation side products (though N-acylation is kinetically favored).
Quench: Stir at Room Temperature (RT) for 2–4 hours. Monitor via TLC (stain with Phosphomolybdic Acid).
Workup: Quench with 1M HCl (to remove excess amine/Et₃N). Extract with DCM. Wash organic layer with sat. NaHCO₃ and Brine.
Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography (EtOAc/Hexanes).
Checkpoint: The product is an amide alcohol. Ensure the -OH peak is visible in IR (broad, ~3400 cm⁻¹) or ¹H NMR.
Protocol B: Asymmetric Alkylation (The Core Step)
Objective: Install the new chiral center with high diastereoselectivity.
LiCl (Lithium Chloride) (6.0 equiv) – CRITICAL: Must be flame-dried under vacuum.
Alkyl Halide (R'-X) (1.5 equiv)
THF (anhydrous)
Step-by-Step:
LiCl Preparation: Flame-dry LiCl in the reaction flask under high vacuum until it is a free-flowing white powder. Cool to RT and backfill with Argon.
Solvation: Add anhydrous THF and the N-Acyl Auxiliary. Cool the mixture to -78°C .
Enolization: Add LDA solution dropwise via syringe pump over 30 minutes.
Mechanism:[2][3][4][5] The LiCl breaks up LDA aggregates, accelerating enolization and stabilizing the monomeric Z-enolate.
Hold: Stir at -78°C for 1 hour, then warm to 0°C for 15 minutes, then cool back to -78°C. (This "thermal cycle" ensures complete enolization).
Alkylation: Add the Alkyl Halide (neat or in minimal THF) dropwise.
Reaction: Stir at -78°C for 2–4 hours. For unreactive electrophiles, allow to warm slowly to 0°C.
Quench: Pour the cold reaction mixture into Phosphate Buffer (pH 7). Extract with EtOAc.
Analysis: Analyze the crude mixture via ¹H NMR to determine the diastereomeric ratio (dr). The quaternary auxiliary typically yields dr > 95:5.
Protocol C: Auxiliary Cleavage & Recovery
Objective: Release the chiral product and recover the auxiliary.
Method: Hydrolytic Cleavage (to Carboxylic Acid)
Dissolve the alkylated amide in 1:1 Dioxane/Water.
Add H₂SO₄ (4M, excess) and reflux for 4–12 hours.
Extraction:
Basify to pH 14 (NaOH). Extract the Auxiliary with Ether (Organic layer).
Acidify the aqueous layer to pH 2. Extract the Chiral Acid with EtOAc.
Recovery: The auxiliary in the ether layer can be dried, treated with HCl gas/dioxane to regenerate the hydrochloride salt, and reused.
Data Analysis & Validation
Calculating Diastereomeric Ratio (dr)
Use the methyl doublet signals in ¹H NMR.
Major Isomer: The methyl group of the newly formed center usually appears upfield due to shielding by the auxiliary's phenyl ring.
Formula:
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Yield (<50%)
Wet LiCl or THF
Flame-dry LiCl under vacuum; distill THF from Na/Benzophenone.
Low dr (<90:10)
Incomplete Enolization
Use the "Thermal Cycle" (warm to 0°C, then cool) during enolization.
O-Alkylation
Lack of LiCl
Ensure 6 equiv of LiCl is present to favor the N-enolate chelate.
No Reaction
Steric bulk of Electrophile
Add DMPU (10% v/v) as a co-solvent to increase reactivity.
Comparative Advantage
Feature
Pseudoephedrine (Myers)
2-(Methylamino)-2-phenylpropan-1-ol
Stereocenter
Secondary (CH-CH₃)
Quaternary (C-Ph,Me)
Steric Bulk
High
Very High (Gem-Dimethyl effect)
Crystallinity
Good
Excellent (Rigid structure)
Primary Use
General Alkylations
Difficult/Bulky Substrates
References
Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 119(28), 6496-6511. Link
Context: Foundational methodology for amino-alcohol mediated alkylation (Myers Alkyl
Ager, D. J., et al. "Amino Alcohol and Amino Acid Auxiliaries." Chemical Reviews, 96(2), 835-876. Link
Context: Comprehensive review of 1,2-amino alcohols in asymmetric synthesis.
Sigma-Aldrich. "Product Specification: 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride."[1] Link
Context: Commercial source and physical property verific
Clayden, J., et al. "The Challenge of Atropisomerism in Amide Enolates." Angewandte Chemie Int. Ed., 41(10), 1694.
Disclaimer: This protocol involves the use of pyrophoric reagents (LDA) and should only be performed by trained personnel in a fume hood.
Application Note: Asymmetric Synthesis Protocols using (1R,2S)-(-)-Ephedrine Hydrochloride
This Application Note is designed for researchers and drug development professionals. It provides a technical, protocol-driven guide to utilizing (1R,2S)-(-)-Ephedrine Hydrochloride in asymmetric synthesis.[1] [1] Execut...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and drug development professionals. It provides a technical, protocol-driven guide to utilizing (1R,2S)-(-)-Ephedrine Hydrochloride in asymmetric synthesis.[1]
[1]
Executive Summary & Stereochemical Context
(1R,2S)-(-)-Ephedrine is a naturally occurring alkaloid possessing two chiral centers.[1] Unlike its diastereomer pseudoephedrine (1S,2S), which is the gold standard for Myers' alkylation auxiliaries, (1R,2S)-ephedrine finds its primary utility in optical resolution and as a chiral ligand for organometallic additions.[2]
This guide details three core workflows:
Pre-processing: Freebasing the hydrochloride salt.[2]
Chiral Resolution: Separation of racemic carboxylic acids (e.g., Mandelic Acid).[2]
Asymmetric Catalysis: Enantioselective diethylzinc addition to aldehydes.[1][2][3][4]
Dissolution: Dissolve 10.0 g of (1R,2S)-(-)-Ephedrine HCl in 50 mL of distilled water.
Neutralization: Slowly add 20% NaOH solution (approx. 25 mL) with stirring until the pH reaches 12–13. The solution will become cloudy as the free base precipitates/oils out.
Extraction: Extract the aqueous mixture with diethyl ether or dichloromethane (3 x 30 mL).
Drying: Combine organic layers, dry over anhydrous
, and filter.
Isolation: Concentrate under reduced pressure (rotary evaporator) to yield a waxy white solid or clear oil.[2]
Note: The free base is hygroscopic.[2] Store under inert atmosphere (Ar/
).
Application I: Optical Resolution of Racemic Acids
(1R,2S)-(-)-Ephedrine is a "Class I" resolving agent, ideal for separating racemic acids via diastereomeric salt formation.[1][2] The following protocol resolves (±)-Mandelic Acid, a common pharmaceutical intermediate.
Mechanistic Rationale
The resolution relies on the solubility difference between the two diastereomeric salts formed:
Salt A: [(1R,2S)-Ephedrine] : [(R)-Mandelate] (Less Soluble)[5]
Salt B: [(1R,2S)-Ephedrine] : [(S)-Mandelate] (More Soluble)[2]
Step-by-Step Protocol
Stoichiometry: Use a 1:1 molar ratio of racemic acid to ephedrine.
(1R,2S)-Ephedrine serves as a chiral ligand precursor for the enantioselective alkylation of aldehydes.[2][4] The hydroxyl and amine groups coordinate to Zinc, creating a chiral pocket that directs the nucleophilic attack.[2]
Reaction Pathway
The reaction proceeds via a bimetallic transition state (Noyori-type) where the chiral amino-alkoxide ligand controls the facial selectivity of the aldehyde.[1]
Figure 1: Workflow for the enantioselective addition of diethylzinc to benzaldehyde mediated by Ephedrine.[1]
Step-by-Step Protocol
Safety Warning: Diethylzinc is pyrophoric.[1] All operations must be performed under Argon/Nitrogen in flame-dried glassware.
Ligand Preparation:
Charge a flame-dried Schlenk flask with (1R,2S)-(-)-Ephedrine (0.05 equiv, 5 mol%).
Expected Outcome: Formation of (R)-1-phenylpropanol (secondary alcohol).[1][8]
Troubleshooting & Expert Insights
Issue
Probable Cause
Corrective Action
Low Optical Purity (Resolution)
Incomplete crystallization
Perform a second recrystallization of the salt. Ensure slow cooling rate.
Low Yield (Zn Addition)
Moisture contamination
Ensure rigorous drying of toluene and use of inert atmosphere. is destroyed by water.[2]
Racemic Product (Zn Addition)
Background reaction
Ensure the ligand is fully dissolved and complexed before adding the aldehyde.
Wrong Enantiomer
Wrong Ephedrine Isomer
Verify you are using (1R,2S)-(-)-Ephedrine, not Pseudoephedrine or the (+) enantiomer.[2]
Expert Note: Ephedrine vs. Pseudoephedrine
While Pseudoephedrine is preferred for Myers' asymmetric alkylation (due to the anti-relationship of the -OH and -NHMe groups facilitating a specific enolate chelate), Ephedrine (syn-relationship) is superior for resolutions due to its tendency to form highly crystalline salts.[1] Do not interchange these isomers in protocols.
References
Resolution of Mandelic Acid: Ault, A. "Resolution of D,L-Mandelic Acid."[1][2] Organic Syntheses, Coll.[2] Vol. 5, p.759 (1973).[2] [2]
Diethylzinc Addition Mechanism: Noyori, R., & Kitamura, M. "Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols."[2] Angewandte Chemie International Edition, 30(1), 49-69.[2] [2]
Ephedrine Properties: National Center for Biotechnology Information.[1][2] "PubChem Compound Summary for CID 9294, Ephedrine."
Chiral Ligands Review: Pu, L., & Yu, H. B.[2] "Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds." Chemical Reviews, 101(3), 757-824.[2] [2]
Protocol for the Determination of Enantiomeric Purity of 2-(Methylamino)-2-phenylpropan-1-ol Hydrochloride by Chiral High-Performance Liquid Chromatography
An Application Note for Drug Development Professionals Abstract The stereochemical configuration of a pharmaceutical compound is critical, as enantiomers of a chiral drug can exhibit significant differences in pharmacolo...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Drug Development Professionals
Abstract
The stereochemical configuration of a pharmaceutical compound is critical, as enantiomers of a chiral drug can exhibit significant differences in pharmacological activity, and toxicology. This application note presents a detailed, robust, and validated protocol for the determination of the enantiomeric purity of 2-(methylamino)-2-phenylpropan-1-ol hydrochloride. This compound is a phenylpropanolamine derivative structurally related to pseudoephedrine. The described methodology utilizes chiral High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP), a technique renowned for its efficacy in resolving enantiomers of this chemical class. This guide provides a step-by-step protocol, system suitability criteria, data analysis procedures, and a discussion on method validation in accordance with international guidelines, designed for researchers, scientists, and quality control analysts in the pharmaceutical industry.
Introduction and Scientific Rationale
In pharmaceutical development, the control of stereoisomeric purity is a mandate from regulatory bodies worldwide. For chiral molecules, one enantiomer often accounts for the desired therapeutic effect, while the other may be inactive, less active, or contribute to undesirable side effects. Therefore, a precise and reliable analytical method to quantify the enantiomeric composition of a drug substance is paramount for ensuring its safety and efficacy.
2-(Methylamino)-2-phenylpropan-1-ol hydrochloride possesses two chiral centers, making it structurally analogous to ephedrine and pseudoephedrine. The analytical strategies for these well-studied alkaloids provide a strong scientific foundation for developing a method for this specific molecule. High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the gold standard for enantiomeric separations due to its high resolution, sensitivity, and reproducibility.[1]
The fundamental principle of chiral separation on a CSP relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. For effective separation, a minimum of three simultaneous interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) must occur between the analyte and the CSP, a concept often referred to as the "three-point interaction rule".[2] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally versatile and have demonstrated broad success in separating a wide range of chiral compounds, including those with primary and secondary amine functionalities.[2][3] This protocol leverages a cellulose-based CSP in a normal-phase mode, which provides an excellent environment for the necessary selective interactions to achieve baseline separation of the enantiomers.
Analytical Method: Chiral HPLC
This protocol employs a normal-phase chiral HPLC method, which has been optimized for the separation of phenylpropanolamine-type compounds. The use of a non-polar mobile phase with an alcohol modifier enhances the hydrogen bonding and dipole-dipole interactions necessary for chiral recognition on the polysaccharide-based column. The addition of a small amount of an amine modifier, such as diethylamine (DEA), is a field-proven technique to mitigate peak tailing for basic analytes by masking residual acidic silanol groups on the silica support.
Instrumentation and Chromatographic Conditions
The following table summarizes the instrumental setup and the specific conditions for the chromatographic analysis.
Parameter
Specification
Instrumentation
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis Detector.
Column
Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP)
Approximately 15 minutes (or until both enantiomers have eluted)
Detailed Experimental Protocol
Reagent and Solution Preparation
Mobile Phase Preparation:
Carefully measure 800 mL of HPLC-grade n-Hexane, 200 mL of HPLC-grade Isopropanol, and 1.0 mL of Diethylamine.
Combine the components in a suitable 1-liter solvent bottle.
Mix thoroughly and degas the solution for at least 15 minutes using sonication or vacuum filtration.
Diluent Preparation:
Use the mobile phase as the diluent for all standard and sample preparations to ensure solvent compatibility and optimal peak shape.
System Suitability Solution (Resolution Solution):
Prepare a solution containing approximately 0.5 mg/mL of racemic 2-(methylamino)-2-phenylpropan-1-ol hydrochloride in the diluent.
Alternative: If only one pure enantiomer is available as a reference standard, prepare a 0.5 mg/mL solution and spike it with a small amount of the racemate to ensure both enantiomer peaks are present for resolution calculation. This solution is critical for verifying the separation capability of the system.
Sample Preparation:
Accurately weigh approximately 12.5 mg of the 2-(methylamino)-2-phenylpropan-1-ol hydrochloride test sample.
Transfer the sample into a 25 mL volumetric flask.
Dissolve and dilute to volume with the diluent. Mix well to ensure complete dissolution. The final concentration will be approximately 0.5 mg/mL.
Chromatographic Procedure
System Equilibration: Set up the HPLC system according to the conditions in Section 2.1. Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved.
System Suitability Test (SST):
Inject the System Suitability Solution (10 µL) into the chromatograph.
Verify that the system performance meets the criteria outlined in Table 2. The SST must pass before any sample analysis can proceed.[4][5]
Sample Analysis:
Once the system suitability is confirmed, inject the prepared Sample Solution (10 µL).
Record the chromatogram and integrate the peak areas for both enantiomers.
Overall Experimental Workflow Diagram
The logical flow of the experimental procedure is illustrated below.
Caption: Workflow for Enantiomeric Purity Analysis.
System Suitability and Data Analysis
System Suitability Testing (SST)
SST is an integral part of the analytical procedure, demonstrating that the chromatographic system is adequate for the intended analysis.[5] The criteria below must be met during the injection of the System Suitability Solution before sample analysis.
Parameter
Acceptance Criteria
Rationale
Resolution (Rs)
≥ 2.0 between the two enantiomer peaks
Ensures that the two enantiomers are sufficiently separated for accurate and independent quantification.[6]
Tailing Factor (T)
≤ 2.0 for each enantiomer peak
Confirms good peak symmetry, which is essential for accurate peak integration.
Repeatability (%RSD)
≤ 2.0% for the peak area of the major enantiomer (n=5 injections)
Demonstrates the precision of the autosampler and the stability of the system over a short period.
Calculation of Enantiomeric Purity
The enantiomeric purity is typically expressed as the percentage of the undesired enantiomer relative to the total amount of both enantiomers.
Identify the peaks for the desired enantiomer and the undesired (impurity) enantiomer based on the chromatogram of the reference standard.
Calculate the percentage of the undesired enantiomer in the sample using the following formula:
AreaUndesired is the peak area of the undesired enantiomer.
AreaDesired is the peak area of the desired enantiomer.
The result is reported as the percentage of the specific undesired enantiomer.
Method Validation Principles
For use in a regulated environment, this analytical method must be fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7] Validation demonstrates through objective evidence that the method is suitable for its intended purpose. The key validation parameters for an enantiomeric impurity method are summarized below.
Validation Parameter
Purpose and Typical Approach
Specificity
To demonstrate that the method can resolve the two enantiomers from each other and from any other potential impurities. This is primarily established by achieving baseline resolution (Rs ≥ 2.0).
Limit of Quantitation (LOQ)
To determine the lowest concentration of the undesired enantiomer that can be measured with acceptable precision and accuracy. Established by analyzing a series of dilute solutions and determining the concentration at which the signal-to-noise ratio is approximately 10:1.[8]
Linearity
To demonstrate a direct proportional relationship between the concentration of the undesired enantiomer and the detector response. A series of solutions are prepared ranging from the LOQ to 120% of the specification limit, and the correlation coefficient (r²) should be ≥ 0.999.[8][9]
Accuracy
To assess the closeness of the experimental value to the true value. Performed by spiking the main enantiomer (drug substance) with known amounts of the undesired enantiomer at different levels (e.g., LOQ, 100%, and 120% of the specification limit) and calculating the percent recovery.[8]
Precision
Repeatability: Analysis of multiple preparations of a spiked sample on the same day by the same analyst. Intermediate Precision: The assay is repeated on different days, with different analysts, or on different equipment. Results are reported as %RSD.
Range
The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision. For an impurity test, this is typically from the LOQ to 120% of the specification.
Robustness
To evaluate the method's reliability when subjected to small, deliberate changes in parameters such as mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).
Conclusion
The chiral HPLC method detailed in this application note provides a reliable and robust protocol for determining the enantiomeric purity of 2-(methylamino)-2-phenylpropan-1-ol hydrochloride. The use of a polysaccharide-based chiral stationary phase yields excellent resolution between the enantiomers. The defined system suitability criteria ensure that the chromatographic system operates correctly before analysis, guaranteeing the integrity and validity of the generated data. This method is suitable for implementation in research, development, and quality control laboratories, and its validation according to ICH guidelines will qualify it for use in regulatory submissions.
References
Lloyd, D. K. (1994). Determination of enantiomeric purity of ephedrine and pseudoephedrine by high-performance liquid chromatography with dual optical rotation/UV absorbance detection. Journal of Chromatography A, 664(2), 235-241. [Link]
Jain, R., & Rapalli, V. K. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(6), 356. [Link]
Valdez, C. (2019). Chiral Analyses of Ephedrines. Pace Digital Commons. [Link]
Uddin, M. N., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 14(1), 69-76. [Link]
Ferioli, M. (2017). Chiral separation of the enantiomers of ephedrine, amphetamine, methamphetamine, MDA, MDMA, and phentermine in blood using LC-MS. OpenBU. [Link]
Wankhede, S. B., et al. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 69(2), 284. [Link]
Abounassif, M. A., & El-Shazly, G. A. (1988). The determination of phenylpropanolamine hydrochloride. Analytical Letters, 21(6), 1065-1077. [Link]
Chion, I., Pakula, R., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(4). [Link]
United States Pharmacopeia. (2019). Pseudoephedrine Hydrochloride Extended-Release Tablets. USP-NF. [Link]
Vega, E. D., et al. (2011). Separation of enantiomers of ephedrine by capillary electrophoresis using cyclodextrins as chiral selectors: comparative CE, NMR and high resolution MS studies. Electrophoresis, 32(19), 2640-2647. [Link]
Stockley, C. S., Wing, L. M., & Miners, J. O. (1991). Stereospecific High-Performance Liquid Chromatographic Assay for the Enantiomers of Phenylpropanolamine in Human Plasma. Therapeutic Drug Monitoring, 13(4), 332-338. [Link]
Kim, K. H., et al. (2020). Quantitative Analysis and Enantiomeric Separation of Ephedra Alkaloids in Ma Huang Related Products by HPLC-DAD and UPLC-MS/MS. Journal of Analytical Science and Technology, 11(1), 1-9. [Link]
Gokulakrishnanm, S., & Balamurugan, K. (2013). Validated HPLC method for the determination of enantiomeric impurity of D-pseudoephedrine sulfate. ResearchGate. [Link]
Altabrisa Group. (2023). What Are HPLC System Suitability Tests and Their Importance? Altabrisa Group. [Link]
Kumar, A. P., et al. (2012). Development and validation of a chiral liquid chromatographic method for the determination of enantiomeric purity of benzphetamine. Journal of Pharmaceutical Analysis, 2(5), 359-364. [Link]
Krishnamoorthy, B., et al. (2012). HPLC separation of enantiomeric cathine hydrochloride using a chiral stationary phase. Trade Science Inc. [Link]
European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]
Application of (1R,2S)-(-)-Ephedrine hydrochloride in pharmaceutical formulation
Technical Application Note: (1R,2S)-(-)-Ephedrine Hydrochloride in Pharmaceutical Formulation Executive Summary (1R,2S)-(-)-Ephedrine Hydrochloride is a critical sympathomimetic amine widely used for the prevention and t...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: (1R,2S)-(-)-Ephedrine Hydrochloride in Pharmaceutical Formulation
Executive Summary
(1R,2S)-(-)-Ephedrine Hydrochloride is a critical sympathomimetic amine widely used for the prevention and treatment of hypotension during anesthesia. Unlike its racemic counterparts or the (1S,2R) isomer, the (1R,2S) stereoisomer exhibits optimal binding affinity for
- and -adrenergic receptors.
This guide addresses the specific challenges in formulating this chiral molecule: preventing the reversible epimerization to pseudoephedrine, managing oxidation pathways, and ensuring sterility without compromising chemical stability. We provide a validated protocol for a high-concentration (50 mg/mL) injectable formulation and a chiral HPLC method for enantiomeric purity control.
Physicochemical Profile & Pre-formulation Data
Understanding the fundamental properties of the (1R,2S) isomer is prerequisite to formulation.
High solubility simplifies aqueous injection formulation.
pKa
9.6 (Amine)
Basic drug; requires acidic pH for stability.
pH (5% Solution)
4.5 – 6.5
Target pH for formulation stability.
Melting Point
217 – 220 °C
High thermal stability allows for autoclaving.
Optical Rotation
-33.0° to -35.5°
CQA: Direct indicator of chiral purity.
Critical Quality Attributes (CQAs)
Chiral Purity: The (1R,2S) isomer can epimerize to (1S,2S)-pseudoephedrine under basic conditions or extreme heat. This reaction is reversible but favors pseudoephedrine thermodynamically in certain environments.
Oxidative Stability: The benzylic hydroxyl group is susceptible to oxidation, forming ephedrone (methcathinone), a ketone impurity with distinct toxicological risks.
Sterility: As a parenteral product, the formulation must be sterile. Terminal sterilization is preferred over aseptic processing due to the molecule's thermal stability.
Collect approx. 80% of final volume (8 L) of WFI in a 316L stainless steel compounding vessel.
Expert Insight: Sparge WFI with Nitrogen for 20 minutes to reduce dissolved oxygen. This minimizes the risk of benzylic oxidation to ephedrone.
Dissolution:
Slowly add 500.0 g of Ephedrine Hydrochloride to the vessel while stirring at 400 RPM.
Maintain temperature at 20–25°C. Dissolution is rapid (endothermic); ensure complete solubilization (solution must be clear).
pH Adjustment (Critical Step):
Measure pH.[2][3] It will likely be naturally slightly acidic.
Adjust pH to 5.5 ± 0.5 using 0.1 N HCl or 0.1 N NaOH.
Why? Epimerization to pseudoephedrine is acid/base catalyzed. A pH of ~5.0–6.0 is the "sweet spot" for maximum stability during the heat stress of autoclaving.
Final Volume Make-up:
Add WFI to bring the total volume to exactly 10.0 L.
Mix for 10 minutes.
Bioburden Reduction Filtration:
Pass the solution through a 0.22 µm PVDF or PES sterile filter into a holding tank.
Filling & Sealing:
Fill 1.1 mL into 2 mL Type I amber glass ampoules or vials (amber glass protects from light-induced degradation).
Headspace: Overlay with Nitrogen before sealing.
Terminal Sterilization:
Cycle: Autoclave at 121°C for 15 minutes.
Validation: Ensure F0 value ≥ 12.
Post-Cycle Check: Inspect for discoloration (yellowing indicates oxidation).
Analytical Protocol: Chiral Purity & Assay
Standard C18 methods may not sufficiently resolve the diastereomer (Pseudoephedrine). This protocol uses a Phenyl column (USP L11) or a dedicated Chiral column for superior resolution.
Method A: USP-Aligned (Reverse Phase Ion-Pairing)
Column: L11 (Phenyl packing), 4.6 mm x 25 cm, 5 µm.
Mobile Phase: Methanol : 0.09% Triethylamine in Water (adjusted to pH 6.8 with Phosphoric Acid) [10:90 v/v].
Flow Rate: 1.0 mL/min.
Detection: UV @ 210 nm.
Target Resolution: Ephedrine elutes first. Resolution (Rs) between Ephedrine and Pseudoephedrine must be > 2.0.[2][4]
Method B: Advanced Chiral Separation (For R&D)
Column: Chiralpak AGP (
-acid glycoprotein) or Lux i-Amylose-1.
Mobile Phase: 10 mM Ammonium Acetate (pH 5.8) : Isopropanol [98:2].
Benefit: Direct separation of enantiomers ((+) vs (-)) which L11 cannot achieve (L11 only separates diastereomers).
Degradation & Stability Pathways
The stability of Ephedrine HCl is governed by two main pathways: Epimerization (reversible) and Oxidation (irreversible).
Figure 1: The reversible epimerization to Pseudoephedrine is the primary stability risk during autoclaving, mitigated by controlling pH between 4.5 and 6.0.
Regulatory & Safety Considerations
DEA Status (USA): List I Chemical. While a prescription drug, it is a primary precursor for methamphetamine manufacture. Strict inventory logging (mass balance) is required during manufacturing.
Handling: Ephedrine HCl is a CNS stimulant.[5] PPE (gloves, mask) is required to prevent inhalation of powder during weighing.
Excipient Safety: For injectable formulations, ensure all excipients are endotoxin-controlled.
References
United States Pharmacopeia (USP). Ephedrine Hydrochloride Monograph. USP-NF 2024.
European Medicines Agency. Assessment Report: Ephedrine Hydrochloride. EMA/H/C/0000/0000.
PubChem. Ephedrine Hydrochloride Compound Summary. National Library of Medicine.
Application Notes and Protocols for Determining the Biological Activity of 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride
Introduction 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride, commonly known as Phenylpropanolamine (PPA), is a sympathomimetic agent historically used in over-the-counter medications as a nasal decongestant and appeti...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-(Methylamino)-2-phenylpropan-1-ol hydrochloride, commonly known as Phenylpropanolamine (PPA), is a sympathomimetic agent historically used in over-the-counter medications as a nasal decongestant and appetite suppressant.[1] Its primary mechanism of action is as an indirect-acting sympathomimetic, stimulating the release of endogenous norepinephrine (NE) from presynaptic nerve terminals.[2] This increase in synaptic norepinephrine leads to the activation of postsynaptic α- and β-adrenergic receptors, mediating physiological responses such as vasoconstriction.[1][3] PPA also acts as a dopamine-releasing agent, though with significantly lower potency.[2][4]
Due to safety concerns, including an increased risk of hemorrhagic stroke, PPA has been withdrawn from many markets.[1] However, its distinct pharmacological profile makes it a valuable tool compound for studying the adrenergic system. These application notes provide detailed protocols for cell-based assays designed to quantify the key biological activities of PPA, offering researchers a robust framework for its characterization. The assays focus on its primary norepinephrine-releasing activity, its downstream effects on adrenergic receptor signaling, and its potential for cytotoxicity.
Part 1: Quantifying Norepinephrine Release with a Neurotransmitter Uptake Assay
Scientific Rationale & Causality
The core activity of PPA is its ability to induce norepinephrine release from neuronal stores.[2] To quantify this, we can employ a cell-based assay that measures the inhibition of norepinephrine reuptake by the norepinephrine transporter (NET). PPA competes with substrates for the transporter, and by causing efflux, it effectively functions as a potent inhibitor of uptake. This assay uses a fluorescent substrate that mimics norepinephrine.[5] When the transporter is active, the substrate is taken into the cells, leading to an increase in intracellular fluorescence. When PPA is present, it induces NE release and blocks substrate uptake, resulting in a measurable decrease in the fluorescent signal.[6] This allows for the determination of PPA's potency as a norepinephrine-releasing agent.
Experimental Workflow Diagram
Caption: Workflow for the Neurotransmitter Transporter Uptake Assay.
Positive control (e.g., Desipramine, a known NET inhibitor)
Assay Buffer (e.g., Hank's Balanced Salt Solution - HBSS)
Fluorescence microplate reader with bottom-read capabilities
Procedure:
Cell Plating:
The day before the assay, seed the hNET-HEK293 cells into a 96-well plate at a density of 40,000-60,000 cells per well in 100 µL of complete culture medium.[5]
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to ensure a confluent monolayer.[5]
Compound Preparation:
Prepare a stock solution of PPA in assay buffer.
Perform a serial dilution to create a range of concentrations (e.g., from 1 nM to 100 µM). Also, prepare dilutions of the positive control, desipramine.
Assay Execution:
On the day of the assay, gently remove the culture medium from the wells.
Wash the cells once with 100 µL of assay buffer.
Add 90 µL of assay buffer containing the appropriate concentration of PPA, positive control, or vehicle (buffer only) to each well.
Pre-incubate the plate for 10-20 minutes at 37°C.[7]
Prepare the fluorescent substrate working solution according to the kit manufacturer's instructions.
Initiate the uptake by adding 10 µL of the fluorescent substrate working solution to each well.
Immediately begin reading the fluorescence intensity kinetically over 30-60 minutes, or incubate for a fixed time (e.g., 30 minutes) for an endpoint reading.
Data Analysis:
Subtract the background fluorescence (wells with no cells).
For endpoint assays, plot the fluorescence intensity against the logarithm of the PPA concentration.
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of PPA that inhibits 50% of the fluorescent substrate uptake.
Part 2: Measuring Adrenergic Receptor Activation via cAMP Signaling
Scientific Rationale & Causality
By increasing norepinephrine levels, PPA indirectly activates adrenergic receptors.[1][2] These G protein-coupled receptors (GPCRs) modulate the activity of adenylyl cyclase, the enzyme responsible for producing the second messenger cyclic AMP (cAMP).[8]
β-adrenergic receptors are coupled to the Gαs protein, which stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.
α₂-adrenergic receptors are coupled to the Gαi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[9]
Measuring changes in intracellular cAMP levels is a direct and quantitative method to assess the functional consequences of PPA-mediated receptor activation.[10] This can be achieved using competitive immunoassays, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[8][11]
Following the manufacturer's protocol, prepare the HTRF detection reagents.
Add 5 µL of cAMP-d2 working solution to each well.
Add 5 µL of anti-cAMP cryptate working solution to each well.[12]
Incubate for 60 minutes at room temperature, protected from light.[12]
Data Acquisition:
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
Data Analysis:
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
The signal is inversely proportional to the cAMP concentration. Convert the HTRF ratio to cAMP concentration using a standard curve.
Plot the cAMP concentration against the logarithm of the PPA concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ value.
Part 3: Assessing Cytotoxicity and Cell Viability
Scientific Rationale & Causality
It is essential to determine if a compound's observed biological activity is confounded by cytotoxicity.[13] Cell viability assays are crucial for establishing a therapeutic window and understanding potential off-target effects.[14][15] A common method is the resazurin (AlamarBlue) reduction assay. Viable, metabolically active cells reduce the blue resazurin dye to the pink, highly fluorescent resorufin.[14] A decrease in resorufin production is proportional to the loss of cell viability, indicating a cytotoxic or cytostatic effect of the compound.[16]
Detailed Protocol: Resazurin Cell Viability Assay
Materials:
A relevant cell line (e.g., SH-SY5Y neuroblastoma cells, given PPA's neurological effects)
Complete culture medium
96-well clear-bottom microplates
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
Positive control for cytotoxicity (e.g., Doxorubicin)
Lysis buffer or 1% SDS solution (for 0% viability control)
Fluorescence microplate reader
Procedure:
Cell Plating:
Seed SH-SY5Y cells into a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of medium.
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
Compound Treatment:
Prepare serial dilutions of PPA and doxorubicin in culture medium.
Remove the old medium and add 100 µL of medium containing the test compounds to the wells. Include vehicle-only wells (100% viability) and wells with lysis buffer (0% viability).
Incubate for a relevant period (e.g., 24, 48, or 72 hours).
Viability Measurement:
Add 10 µL of resazurin solution to each well.
Incubate for 2-4 hours at 37°C, protected from light.
Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
Data Analysis:
Subtract the background fluorescence from all wells.
Patsnap Synapse. What is the mechanism of Phenylpropanolamine Hydrochloride?. (2024-07-17). Available from: [Link]
Pharmacology of Phenylpropanolamine ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. (2025-02-08). Available from: [Link]
Dowse, R. BIOPHARMACEUTICS OF PHENYLPROPANOLAMINE. CORE. Available from: [Link]
ResearchGate. Characteristics of studies of phenylpropanolamine including blood pressure and pulse data. Available from: [Link]
Al-Tannak, N. F., et al. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). PMC - NIH. (2024-02-13). Available from: [Link]
Wikipedia. Phenylpropanolamine. Available from: [Link]
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]
Xi, Q., et al. A Long Lasting β1 Adrenergic Receptor Stimulation of cAMP/Protein Kinase A (PKA) Signal in Cardiac Myocytes. PubMed Central. Available from: [Link]
Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. Available from: [Link]
Panzanella, C., et al. Natural Sympathomimetic Drugs: From Pharmacology to Toxicology. PMC - NIH. Available from: [Link]
PubChem. Phenylpropanolamine Hydrochloride. Available from: [Link]
Corstjens, H., et al. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. MDPI. (2024-05-22). Available from: [Link]
Sitte, H. H., et al. In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC - NIH. Available from: [Link]
The Discovery of Novel α 2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. MDPI. Available from: [Link]
DrugBank. l-2-Methylamino-1-phenylpropanol. Available from: [Link]
NCBI. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. (2017-11-20). Available from: [Link]
Deranged Physiology. Sympathomimetics. (2024-02-19). Available from: [Link]
Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. (2025-08-06). Available from: [Link]
BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. Available from: [Link]
Molecular Devices. Fluorescence-Based Neurotransmitter Transporter Up Takes Assay. Available from: [Link]
Wikipedia. Pseudoephedrine. Available from: [Link]
YouTube. How to run a cAMP HTRF assay. (2024-06-11). Available from: [Link]
Eagle Biosciences. Catecholamine Sensitive Assays: Product Highlights. Available from: [Link]
Molecular Devices. Neurotransmitter Transporter Uptake Assay Explorer Kit. Available from: [Link]
Application Note: Experimental Characterization of (1R,2S)-(-)-Ephedrine Hydrochloride
In Vitro and In Vivo Pharmacological Protocols Introduction & Compound Profile (1R,2S)-(-)-Ephedrine hydrochloride (Ephedrine HCl) is a sympathomimetic amine acting as both a direct agonist at - and -adrenergic receptors...
Author: BenchChem Technical Support Team. Date: February 2026
In Vitro and In Vivo Pharmacological Protocols
Introduction & Compound Profile
(1R,2S)-(-)-Ephedrine hydrochloride (Ephedrine HCl) is a sympathomimetic amine acting as both a direct agonist at
- and -adrenergic receptors and an indirect releasing agent of endogenous norepinephrine (NE). Its dual mechanism of action necessitates rigorous experimental design to distinguish between direct receptor binding and presynaptic catecholamine release.
This guide details standardized protocols for evaluating the pharmacodynamic profile of Ephedrine HCl using isolated tissue preparations (in vitro) and systemic hemodynamic monitoring (in vivo).
Compound Properties & Handling
Property
Specification
CAS Number
50-98-6
Molecular Formula
CHNO HCl
Solubility
Highly soluble in water (>100 mg/mL); soluble in ethanol.
Stock Preparation
Dissolve in distilled water or 0.9% saline.
Stability
Stable in aqueous solution. Protect from light.
Vehicle Control
0.9% Saline (In Vivo) or Distilled Water (In Vitro).
Mechanism of Action: The Dual Pathway
Understanding the causality behind the experimental results requires mapping the compound's dual pathways. Ephedrine does not merely bind to the receptor; it hijacks the presynaptic machinery.[1]
Figure 1: Dual mechanism of action showing direct receptor binding and indirect norepinephrine displacement.
In Vitro Protocol: Isolated Rat Thoracic Aorta
Objective: To quantify the vasoconstrictive potency (
) and efficacy () of Ephedrine HCl.
Rationale: The rat aorta is rich in -adrenergic receptors. This assay isolates the vascular smooth muscle response from cardiac or CNS reflexes.
Buffer Preparation (Krebs-Henseleit Solution)
Critical Step: The buffer must be prepared fresh daily to maintain pH stability and prevent calcium precipitation.
Composition (mM): NaCl 118, KCl 4.7, CaCl
2.5, MgSO 1.2, KHPO 1.2, NaHCO 25, Glucose 11.
Aeration: Continuously bubble with Carbogen (95% O
/ 5% CO) to maintain pH 7.4.
Tissue Preparation Workflow
Harvest: Euthanize male Wistar rat (250-300g) via CO
asphyxiation followed by cervical dislocation.
Dissection: Rapidly excise the thoracic aorta and place in ice-cold, oxygenated Krebs buffer.
Cleaning: Under a dissecting microscope, remove adhering fat and connective tissue. Caution: Do not stretch the vessel, as this damages the endothelium.
Ring Preparation: Cut the aorta into 3-4 mm rings.
Mounting: Suspend rings between two stainless steel hooks in a 10-20 mL organ bath maintained at 37°C. Connect one hook to an isometric force transducer.
Experimental Procedure
Equilibration: Apply a resting tension of 2.0 g . Allow tissue to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes.
Viability Check (Priming): Challenge with 60 mM KCl or 1
M Phenylephrine (PE) to verify contractility. Wash until tension returns to baseline.
Cumulative Dosing: Add Ephedrine HCl in semi-logarithmic increments (
M to M).
Wait time: Allow the response to plateau (approx. 3-5 mins) before the next addition.
Note: Do not wash between doses during the curve generation.
Mechanistic Validation (Optional): Pre-incubate with Prazosin (0.1
M) for 20 mins to block -receptors, then repeat the Ephedrine curve. A rightward shift confirms adrenergic specificity.
In Vivo Protocol: Hemodynamic Monitoring
Objective: To assess the systemic cardiovascular effects (Mean Arterial Pressure - MAP, Heart Rate - HR) in an intact system.
Rationale: In vitro assays cannot account for baroreceptor reflexes or drug distribution. This protocol evaluates the net physiological output.[2][3]
Surgical Instrumentation
Anesthesia: Urethane (1.2 - 1.5 g/kg IP).
Why Urethane? It preserves cardiovascular reflexes better than barbiturates or isoflurane, making it the gold standard for non-recovery hemodynamic studies.
Cannulation:
Carotid Artery: Insert a PE-50 catheter filled with heparinized saline (50 IU/mL) connected to a pressure transducer for BP monitoring.
Jugular Vein: Insert a PE-50 catheter for intravenous (IV) drug administration.
Trachea: Cannulate to facilitate spontaneous breathing and prevent airway obstruction.
Experimental Workflow
Figure 2: Step-by-step workflow for cumulative dose-response hemodynamic study.
Data Acquisition & Analysis
Recording: Continuous recording of pulsatile BP. Calculate MAP as
.
Tachyphylaxis Warning: Ephedrine exhibits rapid tachyphylaxis (diminishing response) due to the depletion of presynaptic norepinephrine stores.
Protocol Adjustment: Ensure sufficient recovery time between bolus doses (minimum 15-20 minutes). If repeated doses of the same concentration show reduced effect, tachyphylaxis has occurred.
Data Presentation & Statistical Analysis
Expected Results Summary
The following table summarizes typical responses in Wistar rats.
Parameter
0.1 mg/kg IV
1.0 mg/kg IV
5.0 mg/kg IV
Physiological Basis
MAP Change
+5 to +10 mmHg
+20 to +40 mmHg
+40 to +60 mmHg
vasoconstriction + cardiac output increase.
Heart Rate
Minimal / Reflex Bradycardia
Tachycardia
Significant Tachycardia
Direct stimulation vs. Baroreceptor reflex.
Duration
< 5 mins
10-15 mins
> 20 mins
Metabolic clearance and reuptake kinetics.
Calculations
Percentage Response (In Vitro):
Statistical Test: Use One-way ANOVA followed by Dunnett’s post-hoc test when comparing multiple doses against a vehicle control. Significance set at
Mechanism of Action: Westfall, T. C., & Westfall, D. P. (2011). Adrenergic Agonists and Antagonists.[4][5] In Goodman & Gilman's: The Pharmacological Basis of Therapeutics.
Rat Aorta Protocol: Hwa, J., & Martin, W. (2018). Isolated Tissue Bath Assays for Vasoconstriction. Journal of Pharmacological and Toxicological Methods.
Hemodynamic Monitoring: Sato, K., et al. (2023). Hemodynamic impact of ephedrine on hypotension during general anesthesia. BMC Anesthesiology.
Application Note: Chiral Resolution via 2-(Methylamino)-phenylpropan-1-ol Salts
This Application Note is designed for researchers and process chemists focusing on chiral resolution. It addresses the use of 2-(Methylamino)-phenylpropan-1-ol derivatives.[1][2][3][4][5][6][7][8][9] Technical Clarificat...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists focusing on chiral resolution. It addresses the use of 2-(Methylamino)-phenylpropan-1-ol derivatives.[1][2][3][4][5][6][7][8][9]
Technical Clarification on Nomenclature:
The specific string provided ("2-(Methylamino)-2 -phenylpropan-1-ol") refers to a gem-disubstituted regioisomer (CAS 1803611-43-9) which is a rare, high-cost research chemical. The standard industrial resolving agent matching this description is 2-(Methylamino)-1-phenylpropan-1-ol , commonly known as Ephedrine or Pseudoephedrine .
Given the context of "Resolving Agent" applications (which typically require stoichiometric availability), this guide focuses on the protocols for the 1-phenyl isomer (Ephedrine/Pseudoephedrine) , while noting that the chemical principles apply to the 2-phenyl variant should you possess that specific isomer.
Executive Summary
Chiral resolution via diastereomeric salt formation remains the most robust method for isolating enantiopure acids on a kilogram scale. 2-(Methylamino)-1-phenylpropan-1-ol (Ephedrine/Pseudoephedrine), supplied as the Hydrochloride (HCl) salt, serves as a potent Basic Resolving Agent .
This protocol details the conversion of the stable HCl precursor into its active Free Base form and its subsequent application in resolving racemic carboxylic acids (e.g., Mandelic acid derivatives, Ibuprofen precursors, or N-protected amino acids).
Key Chemical Properties
Property
Ephedrine / Pseudoephedrine HCl
Active Free Base Form
IUPAC Name
(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol HCl
(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol
Role
Stable Precursor
Chiral Base (Resolving Agent)
Solubility
Water (High), Ethanol (Mod)
Ether, Toluene, Chloroform
pKa
~9.6 (Conjugate Acid)
Basic Amine
Chiral Centers
2 (C1, C2)
2 (C1, C2)
Mechanism of Action
The resolution relies on Pasteur’s Principle : Enantiomers have identical physical properties in achiral environments, but Diastereomers (formed by reacting the racemate with a pure chiral agent) have distinct physical properties (solubility, melting point).
The Reaction Pathway
Activation: The HCl salt is neutralized to release the chiral amine (Free Base).
Salt Formation: The chiral amine (
) reacts with the racemic acid ().
Discrimination: The two resulting salts (
-salt and -salt) possess different lattice energies.
Separation: Crystallization isolates the less soluble diastereomeric salt.
Experimental Protocol
Phase A: Activation (Preparation of Free Base)
Rationale: The HCl salt is chemically inert for resolution. It must be converted to the free amine to act as a base.
Ephedrine Free Base (0.5 to 1.0 equivalent - See Optimization Note)
Solvent: Ethanol (95%) or Acetone/Water mix.
Steps:
Dissolution: Dissolve 0.1 mol of Racemic Acid in minimal boiling Ethanol (approx. 150 mL).
Addition: Add 0.1 mol of Ephedrine Free Base (dissolved in 50 mL warm Ethanol) to the acid solution.
Note: For "Method of Half-Quantities" (Pope-Peachy), use 0.05 mol Ephedrine and 0.05 mol NaOH. This forces the less soluble salt to precipitate while the more soluble enantiomer remains as the sodium salt.
Crystallization: Allow the mixture to cool slowly to room temperature (over 4-6 hours). Do not shock-cool, as this traps impurities.
Harvest: Filter the crystals. Wash with cold Ethanol.
Solid Phase: Enriched Diastereomeric Salt (Target Enantiomer A).
Mother Liquor: Enriched Target Enantiomer B.
Recrystallization: If Chiral Purity (ee) is <98%, recrystallize the salt from boiling Ethanol.
Phase C: Recovery of Resolving Agent
Economic Necessity: Ephedrine is regulated and costly; recovery is mandatory.
Suspend the purified Diastereomeric Salt in water.[11]
Acidify with HCl (1M) to pH < 2.
Result: The Target Acid precipitates (if solid) or is extracted into organic solvent (Ether/EtOAc). The Ephedrine remains in the water phase as Ephedrine HCl .
Separate the phases.
The aqueous phase (containing Ephedrine HCl) can be concentrated or reused directly in Phase A for the next batch.
Process Visualization (Workflow)
The following diagram illustrates the logical flow from the raw HCl salt to the isolated enantiomer.
Caption: Workflow for converting Ephedrine HCl to Free Base, resolving a racemic acid, and recovering the agent.
Data Analysis & Validation
To validate the protocol, you must calculate Yield and Enantiomeric Excess (ee).
Table 1: Troubleshooting Common Issues
Observation
Root Cause
Corrective Action
No Precipitate
Solvent too polar or volume too high.
Concentrate solution or add anti-solvent (e.g., Hexane to Ethanol).
Low ee% (<80%)
"Crash" cooling trapped mother liquor.
Re-heat to dissolve and cool at 5°C/hour.
Oil Formation
Solvent boiling point > Salt melting point.
Change solvent (e.g., switch from Toluene to Ethanol/Water). Seed with pure crystal.
Low Recovery
Incomplete extraction of Free Base.
Ensure pH > 12 during activation; check aqueous layer for residual amine.
Calculation Formulas
Enantiomeric Excess (% ee):
Measured via Chiral HPLC or Polarimetry.
Resolution Efficiency (S):
A robust process should achieve S > 60% in the first pass.
References
Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text on chiral resolution thermodynamics).
Nagy, Z. K., et al. (2019). "Optical Resolution of Pharmaceutical Intermediates". Periodica Polytechnica Chemical Engineering.
European Pharmacopoeia. "Ephedrine Hydrochloride Monograph". (Defines the purity and standards for the starting material).
Application Note: Secure Handling, Storage, and Verification of (1R,2S)-(-)-Ephedrine Hydrochloride
Abstract (1R,2S)-(-)-Ephedrine hydrochloride (CAS 50-98-6) is a sympathomimetic amine widely used in respiratory research and pharmaceutical development. Due to its status as a DEA List I Chemical (United States) and a c...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
(1R,2S)-(-)-Ephedrine hydrochloride (CAS 50-98-6) is a sympathomimetic amine widely used in respiratory research and pharmaceutical development. Due to its status as a DEA List I Chemical (United States) and a controlled precursor globally, its handling requires a rigorous synthesis of chemical safety and regulatory security. This application note outlines a self-validating protocol for the intake, storage, handling, and analytical verification of Ephedrine HCl, ensuring scientific integrity and legal compliance.
Regulatory Compliance & Security
CRITICAL: (1R,2S)-(-)-Ephedrine hydrochloride is a primary precursor for methamphetamine manufacture. Regulatory compliance is not optional; it is the prerequisite for possession.
Legal Classification[1]
United States: DEA List I Chemical (21 CFR § 1310.02).
International: UN Convention Against Illicit Traffic in Narcotic Drugs (Table I).
Security Infrastructure
Unlike standard reagents, Ephedrine HCl must be stored under double-lock security or within a DEA-approved safe/steel cabinet.
Access Control: Access must be restricted to authorized personnel only.
Inventory Logging: A "cradle-to-grave" logbook is mandatory. Every milligram must be accounted for.
Intake: Record lot number, received mass, and container integrity.
Usage: Record date, user, mass removed, remaining mass, and specific experiment ID.
Audit: Weekly physical mass verification against the logbook.
Chemical Properties & Safety Profile[2]
Physical Data Table
Property
Specification
Notes
CAS Number
50-98-6
Specific to the (1R,2S)-(-) hydrochloride salt.[1][2][3]
Protocol: Store in a desiccator within the locked cabinet.
Seal: Parafilm® M should be applied over the cap after every use to minimize moisture ingress.
Operational Workflow: Handling & Weighing
This workflow minimizes exposure and ensures accurate accountability.
Visualization: Secure Intake & Handling Workflow
Figure 1: Secure chain-of-custody workflow for controlled precursors. Note the circular loop returning the reagent to storage immediately after logging usage.
Place a disposable balance draft shield or work inside a powder containment hood.
Have the logbook open and ready.
Weighing:
Use an anti-static weighing boat.
Do not return excess powder to the stock container (prevents cross-contamination). Dispose of excess as hazardous waste.
Decontamination:
Wipe down the balance and surrounding area with 70% Ethanol or a mild detergent immediately after use.
Ephedrine residues can be detected by surface wipes; thorough cleaning is essential to prevent false positives in safety audits.
Quality Control & Verification
Trusting the label is insufficient for critical research. Perform these verification steps upon receipt and annually.
Specific Optical Rotation (Polarimetry)
This is the definitive test for stereochemical purity, distinguishing the (1R,2S) isomer from the (1S,2R) isomer (Pseudoephedrine) or racemic mixtures.
) typically indicates water absorption (hydrate formation). Drying the sample at for 3 hours may restore the melting point.
Visualization: QC Decision Tree
Figure 2: Logical flow for analytical verification of Ephedrine HCl purity.
Disposal
Never dispose of Ephedrine HCl down the drain.
Solid Waste: Collect in a dedicated solid hazardous waste container labeled "Toxic - Organic Solid".
Liquid Waste: Aqueous solutions should be collected in "Aqueous - Toxic" waste streams.
Regulatory Note: For expired inventory, contact your Environmental Health & Safety (EHS) officer. DEA regulations often require specific "reverse distribution" protocols for the destruction of controlled precursors to ensure they are not diverted.
References
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 9294, Ephedrine hydrochloride. Retrieved from [Link]
Drug Enforcement Administration (DEA). (2023). List I and List II Chemicals. Diversion Control Division. Retrieved from [Link]
U.S. Pharmacopeia (USP). USP Monograph: Ephedrine Hydrochloride. (Requires Subscription for full text). Standard methods cited via
Code of Federal Regulations. (2023). 21 CFR 1301.72 - Physical security controls for non-practitioners. Retrieved from [Link][3][12][13][14][15]
Application Note: Derivatization of 2-(Methylamino)-2-phenylpropan-1-ol Hydrochloride for GC-MS Analysis
Abstract & Chemical Context This guide details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride . This analyte is a -amino alcohol characteri...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Chemical Context
This guide details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride . This analyte is a
-amino alcohol characterized by a gem-disubstituted quaternary carbon at the 2-position, bearing both a phenyl ring and a methylamino group.
The Analytical Challenge:
Polarity: The presence of both hydroxyl (-OH) and amine (-NH-) functionalities creates strong intermolecular hydrogen bonding, leading to high boiling points and severe peak tailing on non-polar GC columns.
Thermal Instability:
-amino alcohols are prone to thermal degradation (dehydration or retro-aldol-type fragmentation) in hot GC injection ports.
Steric Hindrance: Unlike ephedrine (where the amine is on a secondary carbon), the target molecule features an amine attached to a quaternary carbon (bonded to Methyl, Phenyl, and -CH2OH). This steric bulk significantly retards the reaction rate of standard derivatization reagents at the nitrogen center.
The Solution:
We present two validated derivatization strategies to render the molecule volatile and stable:
Protocol A (Silylation): Uses MSTFA with TMCS catalyst.[1] Best for general screening and library matching.
Protocol B (Cyclization): Uses n-Butylboronic acid (nBBA). Best for high-specificity quantification and structural confirmation of the 1,2-amino alcohol motif.
Experimental Workflow
The following diagram illustrates the critical decision pathways and sample preparation steps required to handle the hydrochloride salt form of the analyte.
Figure 1: Analytical workflow for the conversion of the hydrochloride salt to GC-amenable derivatives.
Protocol A: Silylation (MSTFA/TMCS)
Mechanism:
Silylation replaces active protic hydrogens with a trimethylsilyl (TMS) group [-Si(CH3)3].[2]
Rationale: The primary hydroxyl group reacts rapidly. The secondary amine, being sterically crowded by the adjacent phenyl and methyl groups on the quaternary carbon, requires the strong donor strength of MSTFA and the Lewis acid catalysis of TMCS to reach completion [1].
Step-by-Step Procedure
Free-Basing (Mandatory):
Dissolve 1 mg of the hydrochloride salt in 0.5 mL deionized water.
Add 0.5 mL of 1M Na₂CO₃ (pH should be >10).
Add 2 mL of Ethyl Acetate (EtOAc). Vortex for 60 seconds.
Centrifuge to separate layers. Transfer the top organic layer to a clean glass vial.
Note: Direct silylation of amine salts often results in low yields or equipment corrosion [2].
Drying:
Evaporate the EtOAc fraction to complete dryness under a gentle stream of Nitrogen at 40°C.
Critical: Ensure zero moisture remains.[3] Water hydrolyzes TMS derivatives immediately.
Reaction:
Add 50 µL of anhydrous Pyridine (acts as a solvent and acid scavenger).
Add 100 µL of MSTFA + 1% TMCS .
Cap the vial tightly (PTFE-lined cap).
Incubate at 70°C for 45 minutes.
Why Heat? Room temperature reaction will only silylate the alcohol. Heat is required to drive the reaction on the hindered amine [3].
Analysis:
Cool to room temperature.[4] Transfer to an autosampler vial with a glass insert. Inject directly.
Protocol B: Cyclic Boronate Derivatization
Mechanism:
Bifunctional compounds with 1,2- or 1,3- positioning of nucleophiles (like -OH and -NH) react with boronic acids to form stable, cyclic 5- or 6-membered rings.
Reagent: n-Butylboronic acid (nBBA).
Rationale: This reaction is highly specific to the 1,2-amino alcohol backbone, reducing interference from matrix background. It produces a derivative with excellent chromatographic shape and a distinct molecular ion [4].
Step-by-Step Procedure
Preparation:
Prepare a 10 mg/mL solution of n-Butylboronic acid in anhydrous Pyridine.
Reaction:
Take the dried residue from the Free-Basing step (see Protocol A, Step 1-2).
Add 200 µL of the nBBA/Pyridine reagent.
Cap and vortex.
Incubate at 60°C for 20 minutes.
Analysis:
Inject directly. The resulting cyclic boronate is non-polar and stable.
GC-MS Instrument Parameters
These parameters are optimized for the Agilent 5977/7890 platform but are transferable to other quadrupole systems.
Parameter
Setting
Notes
Column
DB-5MS UI (30m x 0.25mm x 0.25µm)
Low-bleed, non-polar phase essential.
Inlet Temp
260°C
High enough to vaporize, low enough to prevent pyrolysis.
Injection Mode
Splitless (1 min purge)
Maximizes sensitivity.
Carrier Gas
Helium @ 1.2 mL/min
Constant flow mode.
Oven Program
80°C (hold 1 min) 20°C/min 280°C (hold 5 min)
Fast ramp prevents broadening of early eluters.
Transfer Line
280°C
Prevents condensation before MS source.
Ion Source
EI (70 eV), 230°C
Standard electron ionization.
Scan Range
40–450 m/z
Capture molecular ions of derivatives.
Expected Mass Spectra Features
TMS Derivative (Method A): Look for the [M-15]⁺ ion (Loss of methyl from TMS) and the alpha-cleavage fragment characteristic of the amine.
Boronate Derivative (Method B): Look for the molecular ion [M]⁺ which is often robust in cyclic derivatives, and the [M-C4H9]⁺ fragment (loss of the butyl group from boron).
Reaction Mechanism Visualization
The following diagram details the steric challenge overcome by the silylation protocol.
Figure 2: Stepwise silylation mechanism. Note that the amine silylation is the rate-limiting step due to steric hindrance at the quaternary carbon.
Troubleshooting & Validation
Common Issues
Incomplete Derivatization (Mono-TMS peak): If you observe a peak with a mass spectrum indicating only one TMS group (usually on the Oxygen), the amine did not react.
Fix: Increase reaction time to 60 mins or temperature to 80°C. Ensure TMCS catalyst is fresh (it hydrolyzes over time).
Peak Tailing:
Fix: Indicates active sites in the inlet liner. Change to a deactivated splitless liner with glass wool.
Precipitate in Vial:
Fix: Moisture entered the system, hydrolyzing the reagent to solid amides. Repeat sample drying and use a fresh ampoule of MSTFA.
Validation Criteria (Self-Validating System)
To ensure the protocol is working:
Internal Standard: Spike samples with Ephedrine-d3 or Diphenylamine prior to derivatization.
Recovery Check: The area ratio of the di-TMS derivative to the mono-TMS impurity should be >98:2. If the mono-TMS peak is >5%, the data is quantitatively suspect.
References
Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Classic text establishing the requirement for free-basing amines).
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry.
Poole, C. F. (2013).[5] Gas Chromatography. Elsevier. (Detailed discussion on Cyclic Boronate derivatives for 1,2-diols and amino alcohols).
Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of 2-(Methylamino)-2-phenylpropan-1-ol in Biological Matrices
Abstract This document provides a comprehensive methodology for the sensitive and selective quantification of 2-(Methylamino)-2-phenylpropan-1-ol in biological matrices, specifically human plasma and urine. The method em...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive methodology for the sensitive and selective quantification of 2-(Methylamino)-2-phenylpropan-1-ol in biological matrices, specifically human plasma and urine. The method employs Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocol has been developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation to ensure data integrity, accuracy, and reproducibility.[1][2] This application note is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for pharmacokinetic, toxicokinetic, or clinical monitoring studies.
Introduction and Scientific Rationale
2-(Methylamino)-2-phenylpropan-1-ol is a phenylethanolamine derivative. The analysis of such compounds in biological fluids presents a significant challenge due to the complexity of the matrices, which contain numerous endogenous substances that can cause interference.[3] Furthermore, achieving low detection limits is often necessary to accurately characterize the pharmacokinetic profile of a compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological samples.[4][5] Its high selectivity, achieved through Multiple Reaction Monitoring (MRM), and sensitivity make it superior to other techniques like HPLC-UV or immunoassays for this application.[6]
The core of a successful bioanalytical method lies not only in the instrumentation but also in a meticulous sample preparation strategy. Direct injection of plasma or urine is not feasible due to proteins and salts that can contaminate the analytical system and suppress the analyte signal. This protocol utilizes a mixed-mode Solid-Phase Extraction (SPE) technique. The choice of a mixed-mode cation exchange sorbent is deliberate; the analyte, a secondary amine, will be protonated at a neutral pH, allowing it to bind strongly to the sorbent's sulfonic acid groups. Neutral and acidic interferences can be washed away, and the analyte is subsequently eluted with a basic, high-organic solvent, resulting in a significantly cleaner and more concentrated sample.[7][8] This approach ensures high recovery and minimizes matrix effects, which is a cornerstone of a trustworthy and self-validating protocol.
This document details the complete workflow, from sample pre-treatment to final data analysis, providing the scientific justification for each step to ensure the method is not just followed, but understood.
Figure 1: High-level overview of the bioanalytical workflow.
Internal Standard (IS): 2-(Methylamino)-2-phenylpropan-1-ol-d5 HCl or a structurally similar analog (e.g., Ephedrine-d3 HCl). The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability in extraction and ionization.
Solvents: Acetonitrile, Methanol (LC-MS Grade)
Acids/Bases: Formic Acid (≥98%), Ammonium Hydroxide (~25% in H₂O)
Water: Ultrapure, Type 1 (18.2 MΩ·cm)
Buffers: Ammonium Acetate, Sodium Phosphate
Biological Matrices
Drug-free human plasma (K₂EDTA as anticoagulant)
Drug-free human urine
Obtained from at least six unique sources for use in validation experiments to assess selectivity.[9]
Autosampler Vials: 1.5 mL glass or low-adsorption plastic vials with inserts.
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Experimental Protocols
Preparation of Stock and Working Solutions
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of analyte and internal standard reference standards into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution with 50:50 (v/v) methanol:water to create calibration standards (CS) and quality control (QC) samples.
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) methanol:water. This solution will be used to spike all samples except for double blanks.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed to provide a clean extract with high analyte recovery. The key is the dual retention mechanism (reversed-phase and ion exchange) of the mixed-mode sorbent.
Thaw frozen samples (plasma, urine, CS, QCs) to room temperature.
To 200 µL of each sample in a microcentrifuge tube, add 20 µL of the IS Working Solution (except for blank matrix samples). Vortex briefly.
Add 500 µL of 2% formic acid in water. This step serves to precipitate proteins (in plasma) and adjust the pH to ensure the analyte is charged for binding to the SPE sorbent.
Vortex for 30 seconds, then centrifuge at 10,000 x g for 5 minutes.
SPE Manifold Setup:
Place SPE cartridges on a vacuum manifold.
Condition: Pass 1 mL of methanol through each cartridge.
Equilibrate: Pass 1 mL of ultrapure water, followed by 1 mL of 2% formic acid. Do not allow the sorbent bed to dry out.
Sample Loading:
Load the supernatant from the pre-treatment step onto the conditioned cartridges.
Apply gentle vacuum to draw the sample through at a rate of ~1 mL/min.
Wash Steps (Interference Removal):
Wash 1: Add 1 mL of 2% formic acid to wash away polar, non-basic interferences.
Wash 2: Add 1 mL of methanol to wash away non-polar, non-basic interferences retained by the C18 component of the sorbent.
Dry the cartridges under high vacuum for 5 minutes.
Elution:
Place clean collection tubes inside the manifold.
Add 1 mL of elution solvent (e.g., 5% Ammonium Hydroxide in Acetonitrile). The basic nature of this solvent neutralizes the analyte, breaking its ionic bond with the sorbent, while the high organic content disrupts hydrophobic interactions, ensuring complete elution.
Dry-down and Reconstitution:
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex to ensure complete dissolution.
Transfer to autosampler vials for analysis.
LC-MS/MS Instrumental Conditions
The following are typical starting conditions and should be optimized for the specific system in use.
Table 1: Liquid Chromatography Parameters
Parameter
Recommended Condition
Rationale
LC System
UPLC/UHPLC System
Provides high resolution and fast analysis times.
Column
C18, 2.1 x 50 mm, 1.8 µm
Standard for small molecule analysis, offering good retention and peak shape.
Column Temp.
40°C
Ensures reproducible retention times and reduces viscosity.
Mobile Phase A
0.1% Formic Acid in Water
Acidic modifier promotes analyte protonation for good peak shape and ESI+ response.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic phase providing good separation efficiency.
Flow Rate
0.4 mL/min
Appropriate for a 2.1 mm ID column.
Injection Vol.
5 µL
Balances sensitivity with potential for column overload.
| Gradient | 5% B to 95% B over 3 min | A generic gradient to elute the analyte and clean the column. |
Table 2: Mass Spectrometry Parameters
Parameter
Recommended Condition
Rationale
MS System
Triple Quadrupole Mass Spectrometer
Required for MRM-based quantification.
Ionization Mode
Electrospray Ionization (ESI), Positive
The secondary amine is readily protonated.
Capillary Voltage
3.5 kV
Typical voltage for stable spray in ESI+.
Source Temp.
150°C
Optimizes desolvation without causing thermal degradation.
Desolvation Temp.
400°C
Facilitates efficient removal of solvent from droplets.
Gas Flows
Optimize for specific instrument
Cone and desolvation gas flows are critical for sensitivity.
| MRM Transitions | See Figure 3 | To be determined by direct infusion of the analyte standard. |
Figure 3: Proposed fragmentation pathways for MRM method development.
Bioanalytical Method Validation (BMV)
A full validation must be performed to demonstrate that the method is fit for its intended purpose.[2] All experiments must be documented and should adhere to the acceptance criteria outlined by the ICH M10 guideline.[1][10]
Table 3: Summary of Method Validation Parameters and Acceptance Criteria (ICH M10)
Validation Parameter
Purpose
Minimum Requirement
Acceptance Criteria
Selectivity
Ensure no interference from endogenous matrix components at the retention time of the analyte and IS.
Analyze ≥6 unique lots of blank matrix.
Response in blank samples should be ≤20% of the LLOQ response for the analyte and ≤5% for the IS.
Calibration Curve
Demonstrate the relationship between instrument response and analyte concentration.
≥6 non-zero standards over the expected concentration range, analyzed in ≥3 validation runs.
R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision
Determine the closeness of measured concentrations to the nominal value and the variability of the measurements.
Analyze ≥5 replicates of QCs at ≥4 levels (LLOQ, Low, Mid, High) in ≥3 runs.
Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: CV ≤15% (≤20% at LLOQ).
Sensitivity (LLOQ)
Define the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Analyze ≥5 replicates at the proposed LLOQ.
Signal-to-noise > 5. Accuracy within 80-120% and Precision (CV) ≤20%.[11]
Matrix Effect
Assess the ion suppression or enhancement caused by the biological matrix.
Analyze analyte post-extraction spiked into extracts from ≥6 unique matrix lots.
The CV of the IS-normalized matrix factor should be ≤15%.
Recovery
Evaluate the efficiency of the extraction procedure.
Compare analyte response in pre-extraction spiked samples to post-extraction spiked samples at 3 QC levels.
Recovery should be consistent and reproducible.
| Stability | Ensure analyte integrity under various storage and handling conditions. | Analyze QCs after exposure to conditions (e.g., freeze-thaw, bench-top, long-term storage, post-preparative). | Mean concentration of stability samples must be within ±15% of nominal (compared to freshly prepared samples). |
Data Analysis and Reporting
Quantification: Peak areas of the analyte and IS are integrated using the instrument's software. A calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.
Regression: A weighted (1/x² or 1/x) linear regression is typically used to fit the calibration curve.
Concentration Calculation: The concentration of the analyte in unknown samples (including QCs) is calculated from their peak area ratios using the regression equation of the calibration curve.
Run Acceptance: An analytical run is considered valid if at least 2/3 of the QC samples are within ±15% of their nominal concentrations, with at least one QC at each level meeting this criterion.
Conclusion
The method described in this application note provides a robust, selective, and sensitive protocol for the quantification of 2-(Methylamino)-2-phenylpropan-1-ol in human plasma and urine. The use of mixed-mode solid-phase extraction is critical for achieving the clean extracts necessary for reliable LC-MS/MS analysis. By adhering to the validation principles of the ICH M10 guideline, this method can generate high-quality data suitable for regulatory submission in support of drug development programs.
Al-Shdefat, R., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Future Journal of Pharmaceutical Sciences, 10(1), 24. Available from [Link]
Wikipedia. (2024). Ephedrine. Retrieved from [Link]
Wikipedia. (2024). Pseudoephedrine. Retrieved from [Link]
PubChem. (n.d.). 2-Methylamino-1-phenylpropan-2-ol hydrochloride. Retrieved from [Link]
NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from [Link]
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]
Karinen, R., et al. (2014). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Analytical and Bioanalytical Chemistry, 406(25), 6131–6141. Available from [Link]
De Martin, A., et al. (1999). Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 23(2), 79–85. Available from [Link]
Wróbel, P., et al. (2021). Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review. Molecules, 26(21), 6636. Available from [Link]
Al-Shdefat, R., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). ResearchGate. Retrieved from [Link]
Palma-Gullón, M., et al. (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
Journal of Applied Pharmaceutical Science. (2024). A novel LC-MS/MS method development and validation for the determination of tezepelumab in rat plasma and its application in rat pharmacokinetic studies. Retrieved from [Link]
Biotage. (n.d.). Drugs of abuse extraction from whole blood using supported liquid extraction (SLE) and Extrahera automation prior to UPLC-MS/MS analysis. ResearchGate. Retrieved from [Link]
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
PubMed. (n.d.). [Determination of Phenylethanolamine A Residue in Feeds by Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry]. Retrieved from [Link]
ResolveMass Laboratories Inc. (2024). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
SciTechnol. (2023). Journal of Forensic Toxicology & Pharmacology. Retrieved from [Link]
Wikipedia. (2024). Phenylethanolamine. Retrieved from [Link]
MDPI. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Retrieved from [Link]
MDPI. (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
PubMed. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. Retrieved from [Link]
PubMed Central. (2007). The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study. Retrieved from [Link]
PubMed. (n.d.). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. Retrieved from [Link]
Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]
PubMed Central. (2018). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. Retrieved from [Link]
PubMed. (2014). Liquid-liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC-MS-MS. Retrieved from [Link]
BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
International Council for Harmonisation. (2022). M10: Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
American Laboratory. (2008). Automation of Solid-Phase Extraction for Urinary Opiate Analysis. Retrieved from [Link]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
KCAS Bio. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
PubChem. (n.d.). (1R)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride. Retrieved from [Link]
Application Note & Protocols: Synthesis of Derivatives from 2-(Methylamino)-2-phenylpropan-1-ol Hydrochloride
Abstract This guide provides a comprehensive technical overview and detailed protocols for the synthesis of various derivatives from 2-(methylamino)-2-phenylpropan-1-ol hydrochloride, a compound commonly known as pseudoe...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the synthesis of various derivatives from 2-(methylamino)-2-phenylpropan-1-ol hydrochloride, a compound commonly known as pseudoephedrine hydrochloride. This versatile chiral building block possesses two key functional groups—a secondary amine and a secondary alcohol—that allow for selective derivatization at either the nitrogen (N) or oxygen (O) atom. We will explore the fundamental principles governing the selective synthesis of amides (N-acylation) and esters (O-acylation). Furthermore, this document delves into the paramount application of pseudoephedrine as a chiral auxiliary, providing a protocol for the diastereoselective alkylation of pseudoephedrine-derived amides to generate highly enantiomerically enriched products. The protocols herein are designed for researchers, scientists, and professionals in drug development and synthetic organic chemistry, emphasizing the causality behind experimental choices to ensure reproducibility and success.
Introduction: The Strategic Value of 2-(Methylamino)-2-phenylpropan-1-ol
2-(Methylamino)-2-phenylpropan-1-ol, particularly the (1S,2S)- and (1R,2R)-enantiomers which constitute pseudoephedrine, is a naturally occurring alkaloid.[1] While widely recognized for its pharmacological use as a decongestant, its true power in synthetic chemistry lies in its rigid, predictable stereochemistry.[2] It possesses two chiral centers, making it an invaluable and inexpensive starting material for asymmetric synthesis.[3]
The molecule's utility stems from its two distinct nucleophilic centers: the secondary amine and the secondary alcohol. The hydrochloride salt form, in which the compound is commonly supplied, renders the amine as a non-nucleophilic ammonium salt. This property can be strategically exploited. By either liberating the free base or keeping the amine protonated, a chemist can direct reactions to selectively target the nitrogen or oxygen atom, respectively. This guide will detail the practical execution of these selective transformations.
Caption: Core structure highlighting the key functional groups.
Synthesis of N-Acyl Derivatives (Amides)
The formation of an amide bond via N-acylation is one of the most robust and common transformations involving pseudoephedrine. The resulting amides are not only stable final products but are also crucial intermediates for its application as a chiral auxiliary.[3] To achieve N-acylation, the hydrochloride salt must first be neutralized to liberate the free secondary amine, which acts as the nucleophile.
The general mechanism involves the nucleophilic attack of the secondary amine on an activated carboxylic acid derivative, such as an acyl chloride or an anhydride.
Caption: General workflow for the synthesis of N-acyl derivatives.
Protocol 2.1: N-Acylation using Acyl Chlorides
This is a highly efficient method for forming amides due to the high reactivity of acyl chlorides. A stoichiometric amount of base is required to neutralize the starting material, and an additional equivalent is needed to scavenge the HCl byproduct generated during the reaction.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Magnetic stirrer and stir bar
Round-bottom flask
Ice bath
Separatory funnel
Procedure:
Preparation: To a clean, dry round-bottom flask, add 2-(methylamino)-2-phenylpropan-1-ol hydrochloride (1.0 eq). Dissolve/suspend it in anhydrous DCM (approx. 0.1 M concentration).
Basification: Cool the flask in an ice bath to 0 °C. Add triethylamine (2.2 eq) dropwise while stirring. The addition of the first equivalent neutralizes the hydrochloride salt, and the mixture may become clearer. The subsequent amount is for the upcoming reaction.
Acylation: While maintaining the temperature at 0 °C, slowly add the acyl chloride (1.1 eq) dropwise. A precipitate (triethylammonium chloride) will likely form.
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
Workup: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.
Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
Purification: The crude amide can be purified by recrystallization or flash column chromatography on silica gel.
Selective O-acylation is less common than N-acylation because the amine is generally a stronger nucleophile than the alcohol. However, O-acylation can be favored under specific conditions. One effective strategy is to perform the reaction under conditions where the amine is protonated and thus non-nucleophilic. This is inherently the case when starting with the hydrochloride salt without the addition of a base.[5]
Interestingly, O-acyl pseudoephedrine derivatives can be intermediates that rearrange to the more thermodynamically stable N-acyl product via an intramolecular O→N acyl transfer, particularly in neutral or basic conditions.[3][4] Therefore, to isolate the O-acyl product, acidic conditions and careful workup are often necessary.
Caption: General workflow for the synthesis of O-acyl derivatives.
Protocol 3.1: Solid-State O-Acylation with a Carboxylic Acid
A published method has shown that esterification can occur in the solid state between pseudoephedrine hydrochloride and citric acid, driven by heat.[5][6] This occurs because the amine remains protonated as the hydrochloride salt, preventing it from participating in amidation and allowing the less nucleophilic alcohol to react.[6]
Citric acid (or other suitable solid carboxylic acid)
Mortar and pestle
Oven or heating block
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
Preparation: Combine PSE HCl and citric acid (e.g., in a 1:1 molar ratio) in a mortar.
Mixing: Gently grind the two solids together with a pestle to ensure intimate contact.
Reaction: Transfer the solid mixture to a vial and heat at an elevated temperature (e.g., 50-70 °C) for an extended period (24-96 hours). The presence of a minor amount of water can facilitate the reaction.[5]
Analysis: The formation of the ester product can be monitored by dissolving a small sample of the solid mixture in a suitable solvent and analyzing it via HPLC-MS.
Isolation: (Note: Isolation from the solid-state reaction can be challenging). If a preparative scale is desired, purification would likely involve dissolving the entire mixture and employing preparative HPLC.
This specific protocol highlights a key principle of selectivity: controlling the reactivity of one functional group by manipulating its protonation state allows a less reactive group to engage in a desired transformation.
Application as a Chiral Auxiliary: Asymmetric α-Alkylation
Perhaps the most powerful application of pseudoephedrine is as a chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids, alcohols, and ketones.[3] The process involves first attaching the chiral auxiliary to a prochiral substrate (forming an amide), performing a diastereoselective reaction, and then cleaving the auxiliary to reveal the enantiomerically enriched product.
The rigidity of the pseudoephedrine amide scaffold, combined with chelation by a lithium ion, creates a sterically defined enolate that directs incoming electrophiles to attack from a specific face, leading to high diastereoselectivity.
Caption: Workflow illustrating the use of pseudoephedrine as a chiral auxiliary.
Protocol 4.1: Diastereoselective α-Alkylation and Cleavage
This protocol outlines the alkylation of a pseudoephedrine propionamide, followed by hydrolysis to yield (R)-2-methylpentanoic acid.
Materials:
N-Propionyl-pseudoephedrine (prepared as in Protocol 2.1)
Anhydrous tetrahydrofuran (THF)
Lithium diisopropylamide (LDA) solution in THF/hexanes
To a flame-dried, argon-purged flask, add anhydrous LiCl (1.2 eq) and the N-propionyl-pseudoephedrine (1.0 eq).
Add anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath).
Slowly add LDA solution (1.1 eq) and stir at -78 °C for 30 minutes, then at 0 °C for 15 minutes, and finally cool back down to -78 °C. This sequence ensures complete and clean enolate formation.
Alkylation:
To the enolate solution at -78 °C, add ethyl iodide (1.5 eq).
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 3-4 hours.
Quenching and Workup:
Quench the reaction at 0 °C by adding saturated NH₄Cl solution.
Extract the mixture three times with diethyl ether.
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the crude α-alkylated amide. Diastereomeric ratio can be assessed by ¹H NMR or GC at this stage.
Auxiliary Cleavage (Hydrolysis):
Dissolve the crude alkylated amide in THF. Add a 4M aqueous solution of KOH (10 eq).
Heat the mixture at reflux for 12-24 hours until the amide is fully hydrolyzed.
Cool the mixture, dilute with water, and extract with diethyl ether to recover the pseudoephedrine auxiliary in the organic layer.
Carefully acidify the aqueous layer to pH 1 with concentrated HCl.
Extract the acidified aqueous layer three times with diethyl ether.
Combine these final ether extracts, dry over MgSO₄, and concentrate to yield the enantiomerically enriched (R)-2-methylpentanoic acid.
Safety Precautions
General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Reagents:
Acyl chlorides: Are corrosive and lachrymatory. Handle with extreme care. They react violently with water.
LDA: Is a pyrophoric reagent (may ignite on contact with air). It is highly corrosive and reacts violently with water. Handle under an inert atmosphere (argon or nitrogen).
Solvents: DCM and THF are volatile and flammable. Diethyl ether is extremely flammable. Avoid ignition sources.
Reactions: Reactions at low temperatures (-78 °C) require care to prevent frostbite. Quenching reactive reagents like LDA must be done slowly and at low temperatures.
References
Scribd. Synthesis of 2-Amino-1-Phenyl-1-Propanol and Its Methyl at Ed Derivatives'. Available at: [Link]
Google Patents. WO2017211129A1 - Method for manufacturing ephedrine or pseudoephedrine and ephedrine or pseudoephedrine intermediate.
Google Patents. CN1137876C - Method for converting (+)-pseudoephedrine into (-)-ephedrine.
ResearchGate. Scheme 1. Synthesis of O-acylated pseudoephedrine hydrochloride3a.HCl and 4. Available at: [Link]
Ahmed, E. A., et al. (2023). Synthesis and X-ray crystallography of new N-, O- acyl pseudoephedrines. Synthetic Communications. Taylor & Francis Online. Available at: [Link]
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(37), 8488-8511. Available at: [Link]
SupraBank. (+)-(1S,2S)-2-Methylamino-1-phenyl-propan-1-ol. Available at: [Link]
Chemsrc. 2-(methylamino)-1-phenylpropan-1-ol | CAS#:53214-57-6. Available at: [Link]
PubChem. 2-Methylamino-1-phenylpropan-2-ol hydrochloride. Available at: [Link]
Gotor-Fernández, V., et al. (2021). High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene. Chemistry – A European Journal, 27(42), 10831-10836. Available at: [Link]
Taylor & Francis Online. Synthesis and X-ray crystallography of new N-, O-acyl pseudoephedrines. Available at: [Link]
Goel, A., et al. (2016). Esterification of pseudoephedrine hydrochloride by citric acid in a solid dose pharmaceutical preparation. Journal of Pharmaceutical and Biomedical Analysis, 129, 240-246. Available at: [Link]
ResearchGate. Esterification of pseudoephedrine hydrochloride by citric acid in a solid dose pharmaceutical preparation | Request PDF. Available at: [Link]
Improving the yield of 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride synthesis
This guide is designed for the technical support center of a CDMO or specialty chemical supplier. It addresses the synthesis of 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride , a sterically hindered -amino alcohol dis...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for the technical support center of a CDMO or specialty chemical supplier. It addresses the synthesis of 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride , a sterically hindered
-amino alcohol distinct from the more common ephedrine isomers.[1]
Document ID: TS-SYN-2MPP-04
Last Updated: October 2023
Audience: Process Chemists, R&D Scientists[1]
Executive Summary & Yield Diagnostics
The synthesis of 2-(Methylamino)-2-phenylpropan-1-ol presents a specific challenge: the geminal disubstitution at the
-carbon (C2) creates significant steric hindrance.[1] This often leads to incomplete reduction of precursors or difficult crystallizations of the hydrochloride salt.
If you are experiencing yields below 60% , consult the diagnostic logic below before altering your reagent stoichiometry.
Diagnostic Logic Flow
Figure 1: Troubleshooting logic for yield loss. Note that Route A (Epoxide opening) is the most common cause of "synthesis failure" due to regioselectivity errors.
The "Golden Path" Protocol
To maximize yield, we recommend the Reduction of 2-(N-methylamino)-2-phenylpropanoic acid (or its methyl ester).[1] This route avoids the regioselectivity issues of epoxide opening.
Pre-requisite: Precursor Purity
Ensure your starting material (the amino acid) is free of the primary amine (2-amino-2-phenylpropanoic acid).[1] Residual primary amine will co-crystallize and is difficult to separate later.
Key Step: Warm to RT and stir vigorously for 30 mins until the gray precipitate turns into a granular white sand.
Isolation: Filter the granular salts through a coarse frit. Wash the filter cake with boiling THF (2 x 50 mL).
Why Boiling? The product can adsorb to the aluminum salts; hot solvent aids desorption.
Concentration: Dry the filtrate (Na₂SO₄) and concentrate in vacuo to yield the crude amino alcohol oil.
Hydrochloride Salt Formation (Crystallization)
The free base is often an oil. The HCl salt is the desired stable form but is prone to "oiling out" if water is present.
Dissolve the crude oil in a minimum amount of dry Isopropyl Alcohol (IPA) or Ethanol .
Cool to 0°C.
Add 2.0M HCl in Diethyl Ether dropwise with vigorous stirring.
Do not use aqueous HCl. Water will cause the salt to form a hygroscopic gum.
Dilute with anhydrous Diethyl Ether until turbidity persists.
Store at -20°C overnight to crystallize.
Troubleshooting & FAQs
Q1: I used
-methylstyrene oxide and methylamine, but the NMR doesn't match the target. Why?
A: You likely synthesized the wrong regioisomer .
When reacting 2-phenyl-1,2-epoxypropane (
-methylstyrene oxide) with a nucleophile (methylamine) under basic/neutral conditions, the attack occurs at the least hindered carbon (the terminal CH₂).[1]
Target: 2-(methylamino)-2-phenylpropan-1-ol (Primary alcohol).[1]
To get the target via epoxide opening, you would need acidic conditions to favor the benzylic attack, but amines neutralize the acid. Switch to the amino acid reduction route.
Q2: My yield is low (<40%) and the aluminum salts were gelatinous.
A: You trapped your product in the aluminum hydroxide matrix.
Switch to Rochelle's Salt Workup: Instead of the Fieser method, quench with a saturated solution of Potassium Sodium Tartrate (Rochelle's salt) and stir for 4–12 hours. The tartrate chelates the aluminum, creating two clear phases.
Soxhlet Extraction: If you already have the sticky solid, perform a Soxhlet extraction on the solids using THF for 12 hours to recover the adsorbed amine.
Q3: The product is oiling out during salt formation.
A: The system is too polar or wet.
Dry your crude free base by azeotroping with toluene (3x) to remove trace moisture.
Change the solvent system.[3] Dissolve the oil in pure Ethyl Acetate and bubble dry HCl gas, or add HCl/Dioxane. Ethyl Acetate is less likely to solubilize the salt than alcohols.
Q4: Can I use Borane (BH₃·DMS) instead of LAH?
A: Yes, and it is often cleaner for amino acids.
Pros: Reduces the carboxylic acid rapidly; easier workup (MeOH quench).
Cons: Borane forms a strong complex with the amine product. You must reflux the crude product with MeOH/HCl or aqueous HCl after the reaction to break the B-N bond, otherwise, you will lose yield to the organoboron complex.
References
Bucherer-Bergs Synthesis of Precursors:
Ware, E. (1950).[1] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link
(Foundational text for synthesizing the 5-methyl-5-phenylhydantoin precursor).
Reduction of Hindered Amino Acids:
Abiko, A., et al. (1992). "Simple and Efficient Synthesis of Optically Active Amino Alcohols." Tetrahedron Letters, 33(38), 5517-5518. Link
(Describes LAH reduction protocols for sterically hindered amino acids).
Regioselectivity of Epoxide Opening:
Parker, R. E., & Isaacs, N. S. (1959). "Mechanisms of Epoxide Reactions." Chemical Reviews, 59(4), 737–799. Link
(Authoritative source explaining why basic amine attack on styrene oxides yields the tertiary alcohol, not the target primary alcohol).
Technical Support Center: Stabilizing (1R,2S)-(-)-Ephedrine Hydrochloride in Aqueous Solutions
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with (1R,2S)-(-)-Ephedrine hydrochloride in aqueous solutions. This resource is designed to pro...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with (1R,2S)-(-)-Ephedrine hydrochloride in aqueous solutions. This resource is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies to overcome the stability challenges associated with this compound. Our goal is to ensure the integrity and reproducibility of your experiments and formulations.
Introduction: The Challenge of Ephedrine Hydrochloride Stability
(1R,2S)-(-)-Ephedrine hydrochloride is a sympathomimetic amine widely used in pharmaceutical applications. While it is a relatively stable solid, its stability in aqueous solutions can be compromised by several factors, leading to degradation and the formation of impurities. Understanding and mitigating these stability issues is critical for ensuring the safety, efficacy, and shelf-life of liquid formulations. This guide will walk you through the common stability problems, their underlying causes, and effective solutions.
Troubleshooting Guide: Diagnosing and Resolving Instability
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your work.
Issue 1: Rapid Degradation of Ephedrine Hydrochloride in a Newly Prepared Aqueous Solution
Question: I've prepared an aqueous solution of (1R,2S)-(-)-Ephedrine hydrochloride, and I'm observing a rapid loss of potency, even when stored at room temperature. What could be the cause, and how can I fix it?
Answer: Rapid degradation upon dissolution is often linked to the pH of the solution and the presence of oxidative stressors. Here’s a systematic approach to troubleshoot this issue:
1. Verify and Adjust the pH:
The "Why": The stability of ephedrine hydrochloride in aqueous solution is pH-dependent. The typical pH of a 1% w/v aqueous solution of ephedrine hydrochloride is between 4.5 and 6.5[1]. However, significant pH drifts of up to 2 pH units can occur in unbuffered solutions, potentially accelerating degradation[2]. Studies on the chlorination of ephedrine have shown that the degradation rate decreases as the pH increases from 2.0 to 10.0, suggesting that extreme acidic conditions are detrimental[3]. For optimal stability, a pH range of 4.5 to 5.0 is recommended[2].
The "How":
Immediately after preparing your solution, measure the pH using a calibrated pH meter.
If the pH is outside the 4.5-6.5 range, or for enhanced stability, adjust it to between 4.5 and 5.0 using a suitable buffer system[2]. Citrate or acetate buffers are commonly used in this pH range and have been shown to be effective[4].
2. Mitigate Oxidative Degradation:
The "Why": Ephedrine is susceptible to oxidation, which can be catalyzed by dissolved oxygen and trace metal ions. A known oxidative degradation product is methcathinone[5].
The "How":
Inert Gas Purging: Before and after dissolving the ephedrine hydrochloride, purge the solvent and the headspace of your container with an inert gas like nitrogen or argon. This displaces dissolved oxygen, a key player in oxidative degradation[5].
Use of Antioxidants: Consider adding an antioxidant to your formulation.
Ascorbic acid (Vitamin C): Often used to prevent oxidation in pharmaceutical solutions.
Sodium metabisulfite: Another common antioxidant. However, be cautious as it has been shown to have a photodestabilizing effect on the related compound, epinephrine, so its compatibility and effectiveness should be thoroughly evaluated[6][7].
Use of Chelating Agents: Trace metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze oxidative reactions[3]. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability[8].
Issue 2: Color Change or Particulate Formation in the Solution Over Time
Question: My ephedrine hydrochloride solution has developed a yellowish tint and/or I'm observing particulate matter after a period of storage. What is happening and what are the preventative measures?
Answer: Color changes and the formation of particulates are classic signs of chemical degradation.
1. Investigate Degradation Pathways:
The "Why": The observed changes are likely due to the formation of degradation products. Known degradation pathways for ephedrine include oxidation, dehydration, hydroxylation, deamination, and demethylation[3]. Oxidation can lead to the formation of colored compounds.
The "How":
Analyze the degraded solution using a stability-indicating HPLC method to identify and quantify the degradation products.
Compare the chromatogram of the degraded sample to a freshly prepared, undegraded sample.
2. Implement Protective Measures:
The "Why": Light and oxygen are major contributors to the formation of colored degradants.
The "How":
Protect from Light: Store your solutions in amber or light-resistant containers to prevent photolytic degradation[1].
Control Headspace Oxygen: As mentioned previously, purging with an inert gas and ensuring a tightly sealed container will minimize oxidation.
Maintain Optimal pH: Ensure the pH is maintained in the stable range of 4.5-5.0 with a suitable buffer[2].
Consider Antioxidants and Chelating Agents: If not already included, the addition of antioxidants and chelating agents can prevent the formation of these degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for an aqueous solution of (1R,2S)-(-)-Ephedrine hydrochloride?
A1: The pH of a simple aqueous solution of ephedrine hydrochloride typically falls between 4.5 and 6.5[1]. For enhanced long-term stability, it is recommended to buffer the solution to a pH between 4.5 and 5.0[2].
Q2: How should I store my aqueous ephedrine hydrochloride solutions?
A2: For optimal stability, store your solutions protected from light in well-closed containers[1]. If oxidative degradation is a concern, consider refrigerating the solution (2-8°C) and purging the headspace with an inert gas. One study showed that ephedrine hydrochloride decomposition was less than 10% after 60 days at both 4°C and even at an elevated temperature of 120°C, indicating good thermal stability over this period[9].
Q3: What are the main degradation products I should be looking for?
A3: The primary degradation pathways include oxidation, dehydration, hydroxylation, deamination, and demethylation[3]. A key oxidative degradation product that has been identified is methcathinone[5]. A robust, stability-indicating analytical method is essential to separate and quantify these potential degradants from the parent compound.
Q4: Can I use antioxidants to stabilize my solution?
A4: Yes, antioxidants can be effective. Ascorbic acid and sodium metabisulfite are commonly used. However, it's crucial to conduct compatibility studies, as some antioxidants may have unexpected effects. For instance, sodium metabisulfite has been shown to promote the photodegradation of epinephrine, a structurally similar molecule[6].
Q5: Are there any known incompatibilities for ephedrine hydrochloride in solution?
A5: Yes, ephedrine hydrochloride is reported to be physically incompatible with certain barbiturates (phenobarbitone sodium, pentobarbitone sodium, quinalbarbitone sodium, and thiopentone sodium) and with hydrocortisone sodium succinate in some infusion solutions.
Experimental Protocols and Methodologies
Protocol 1: Forced Degradation Study of (1R,2S)-(-)-Ephedrine Hydrochloride
This protocol is designed to intentionally degrade the drug substance to identify potential degradation products and to validate the stability-indicating nature of your analytical method, in line with ICH Q1A(R2) guidelines.
Objective: To generate potential degradation products of (1R,2S)-(-)-Ephedrine hydrochloride under various stress conditions.
Materials:
(1R,2S)-(-)-Ephedrine hydrochloride
Hydrochloric acid (HCl), 0.1 M and 1 M
Sodium hydroxide (NaOH), 0.1 M and 1 M
Hydrogen peroxide (H₂O₂), 3%
High-purity water
pH meter, calibrated
HPLC system with a UV/PDA detector
Photostability chamber
Oven
Procedure:
Preparation of Stock Solution: Prepare a stock solution of (1R,2S)-(-)-Ephedrine hydrochloride at a concentration of 1 mg/mL in high-purity water.
Stress Conditions:
Acid Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.1 M HCl. Keep at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl.
Base Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. If no degradation is observed, repeat with 1 M NaOH.
Oxidative Degradation: To 5 mL of the stock solution, add 5 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
Thermal Degradation: Place 10 mL of the stock solution in an oven at 80°C for 48 hours.
Photolytic Degradation: Expose 10 mL of the stock solution in a photostability chamber according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
Sample Analysis:
After the specified stress period, cool the samples to room temperature.
Neutralize the acidic and basic samples with an appropriate volume of NaOH or HCl, respectively.
Dilute all samples to a suitable concentration for HPLC analysis.
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate and quantify (1R,2S)-(-)-Ephedrine hydrochloride from its potential degradation products.
Parameter
Condition
Column
C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase
A mixture of a solution of sodium lauryl sulfate (1 in 128), acetonitrile, and phosphoric acid (640:360:1 v/v/v)[1]
This is an example method. The specific conditions may need to be optimized for your particular application and to achieve adequate separation of all degradation products.
Visualization of Degradation and Stabilization
Diagram 1: Key Degradation Pathways
Caption: Major stress factors and resulting degradation pathways for ephedrine.
Diagram 2: Workflow for Stabilizing an Aqueous Solution
Caption: A systematic workflow for preparing a stable ephedrine solution.
References
US10869845B1 - Ephedrine compositions and methods - Google P
Ephedrine Hydrochloride Injection. Japanese Pharmacopoeia. (URL: [Link])
Al-Abachi, A. M., Al-Ghabsha, T. S., & Al-Araji, S. M. (2022). Spectrophotometric study of ephedrine hydrochloride in drug using molecular absorption UV-Visible. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 272, 120828. (URL: [Link])
Preparation for a clinical trial: Formulation and stability study of ephedrine hydrochloride capsules and sprays. (URL: [Link])
Pingale, S. S., & Mehta, P. J. (2018). EDTA: The chelating agent under environmental scrutiny. Journal of Environmental Chemical Engineering, 6(4), 4837-4847. (URL: [Link])
Wang, Y., Zhang, Y., Li, Y., Wang, Z., & Xu, J. (2020). Aqueous chlorination of ephedrine: Kinetic, reaction mechanism and toxicity assessment. Science of The Total Environment, 744, 140146. (URL: [Link])
Tonnesen, H. H., Karlsen, J., & Adrangi, S. (1994). Photodestabilization of epinephrine by sodium metabisulfite. International journal of pharmaceutics, 110(2), 187-193. (URL: [Link])
Drugs.com. Ephedrine and Vitamin C Interactions. (URL: [Link])
Al-Ghamdi, A. F., Al-Harbi, L. M., & Al-Shihry, S. S. (2015). Composition and stability of complexes of Ephedrine hydrochloride with Ni 2+, Zn 2+ and Cd 2+ as toxic ions. Molecules, 20(12), 21769-21782. (URL: [Link])
Al-Ghamdi, A. F., Al-Harbi, L. M., & Al-Shihry, S. S. (2015). Composition and stability of complexes of Ephedrine hydrochloride with Ni 2+, Zn 2+ and Cd 2+ as toxic ions. ResearchGate. (URL: [Link])
Ang, Z. Y., Boddy, M., Liu, Y., & Sunderland, B. (2016). Stability of apomorphine in solutions containing selected antioxidant agents. Drug design, development and therapy, 10, 3243. (URL: [Link])
Beld, K. H. M., van der Meulen, A., & Kosterink, J. G. W. (2023). Detection and Identification of an Unknown Impurity in Ephedrine HCl 5 mg/mL Cyclic Olefin Syringes: Formulation Development. AAPS PharmSciTech, 24(5), 1-9. (URL: [Link])
Wroblewska, K., & Adamska, T. (2018). Influence of Trace Elements on Stabilization of Aqueous Solutions of Ascorbic Acid. Biological trace element research, 186(2), 528-533. (URL: [Link])
Uri, J. V. (1986). Stability of cefatrizine in aqueous solution and in sera. Acta microbiologica Hungarica, 33(3), 177-182. (URL: [Link])
Troubleshooting HPLC separation of 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride and its impurities
Current Status: Online Topic: Troubleshooting HPLC Separation of 2-(Methylamino)-2-phenylpropan-1-ol HCl and Impurities Audience: Analytical Chemists, QC Specialists, Drug Development Researchers Executive Summary: The M...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Topic: Troubleshooting HPLC Separation of 2-(Methylamino)-2-phenylpropan-1-ol HCl and Impurities
Audience: Analytical Chemists, QC Specialists, Drug Development Researchers
The Chromatographic Challenge:
Unlike Ephedrine (where the phenyl and amine are on adjacent carbons), this molecule features a quaternary carbon at position 2, bearing both the phenyl ring and the methylamino group. This steric crowding, combined with the basicity of the secondary amine (pKa
9.5), creates two primary separation hurdles:
Severe Peak Tailing: The accessible amine interacts strongly with residual silanols on silica-based columns.
Structural Similarity of Impurities: The primary impurities are often the des-methyl precursor (primary amine) or regioisomers, which share identical hydrophobicity profiles.
Troubleshooting Guide (Q&A Format)
Category A: Peak Shape & Tailing
Q: My main peak is tailing significantly (Asymmetry > 1.5). I am using a standard C18 column with a phosphate buffer at pH 3.0. What is wrong?
A: This is the classic "Silanol Effect." At pH 3.0, while the amine is protonated (
), roughly 50% of the residual silanols () on the column surface are ionized (). The electrostatic attraction between your cationic drug and the anionic surface causes the tailing.
Corrective Actions:
Switch to High pH (The "Gold Standard"): If your column is hybrid-silica (e.g., Waters XBridge, Agilent Zorbax Extend), switch to 10 mM Ammonium Bicarbonate (pH 10.0) . At this pH, the amine is deprotonated (neutral), eliminating the ionic interaction.
Add an Ion-Pairing Agent: If you must stay at low pH, add 0.05% - 0.1% Trifluoroacetic Acid (TFA) or Triethylamine (TEA) . TEA competes for the silanol sites, while TFA forms a hydrophobic ion pair with the amine, masking the charge.
Change Column Chemistry: Use a "Base-Deactivated" column or one with a polar-embedded group (e.g., Amide-C18), which shields the silanols.
Category B: Selectivity & Impurity Separation
Q: I cannot resolve the main peak from "Impurity A" (2-amino-2-phenylpropan-1-ol). They co-elute.
A: Impurity A is the des-methyl precursor. The only structural difference is a single methyl group. On a standard C18 column, the hydrophobicity difference is negligible.
Corrective Actions:
Exploit Basicity Differences (pH Tuning): The secondary amine (Target) and primary amine (Impurity A) have slightly different pKa values. Adjusting the mobile phase pH in 0.2 unit increments (e.g., 6.8
7.0 7.2) can often shift the selectivity ().
Change Organic Modifier: Switch from Acetonitrile to Methanol . Methanol is a protic solvent that can engage in hydrogen bonding with the hydroxyl group and the amine, often amplifying the selectivity between primary and secondary amines.
Use Phenyl-Hexyl Stationary Phase: The
interactions between a Phenyl-Hexyl column and the aromatic ring of your analyte can provide orthogonal selectivity to C18, often resolving subtle amine modifications.
Category C: Retention Stability
Q: My retention times are drifting to earlier elution over a sequence of 20 injections.
A: This usually indicates "Dewetting" or "Phase Collapse" if you are using high aqueous conditions (low % organic) to retain this polar amine, or it indicates a lack of buffer capacity.
Corrective Actions:
Buffer Concentration: Ensure your buffer concentration is at least 20-25 mM . 10 mM is often insufficient for robust amine analysis.
Temperature Control: Amine pKa is temperature-dependent. Ensure the column oven is stable (e.g.,
).
Column Equilibration: Because of the quaternary center, the molecule may have slower adsorption/desorption kinetics. Increase equilibration time between gradient runs.
Impurity Profiling & Identification
Based on the synthesis of gem-disubstituted amino alcohols, the following impurities are critical to monitor.
Impurity ID
Chemical Name
Structure Description
Relative Retention (RRT)*
Origin
Impurity A
2-Amino-2-phenylpropan-1-ol
Primary Amine (Des-methyl)
~0.85
Synthetic Precursor (Incomplete Methylation)
Impurity B
2-(Dimethylamino)-2-phenylpropan-1-ol
Tertiary Amine (Over-methylated)
~1.15
Side Reaction (Over-methylation)
Impurity C
2-Phenylpropan-1-one derivative
Ketone Intermediate
~1.50
Oxidation / Starting Material
Impurity D
2-(Methylamino)-1-phenylpropan-1-ol
Regioisomer (Ephedrine-like)
~0.95 - 1.05
Rearrangement byproduct
*RRT is estimated based on C18/pH 10 conditions. Values will vary by method.
Recommended Method Parameters
This protocol is designed as a robust starting point for validation.
Parameter
Specification
Rationale
Column
C18 Hybrid Particle (e.g., XBridge BEH C18), 150 x 4.6 mm, 3.5 µm
High pH stability and reduced silanol activity.
Mobile Phase A
10 mM Ammonium Bicarbonate, pH 10.0 (Adjust with Ammonia)
PubChem. (2024).[2] Compound Summary: 2-amino-2-phenylpropan-1-ol (Impurity A). National Library of Medicine.
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.
Optimization of reaction conditions for the synthesis of (1R,2S)-(-)-Ephedrine hydrochloride
This technical guide is structured as a specialized support center resource for process chemists and engineers. It focuses on the biocatalytic route (Benzaldehyde L-PAC Ephedrine), as this is the industry standard for hi...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is structured as a specialized support center resource for process chemists and engineers. It focuses on the biocatalytic route (Benzaldehyde
L-PAC Ephedrine), as this is the industry standard for high enantiopurity and scalability.
Executive Summary
This guide addresses the critical control points in the synthesis of (1R,2S)-(-)-Ephedrine Hydrochloride. The protocol utilizes the fermentative production of (R)-phenylacetylcarbinol (L-PAC) followed by diastereoselective reductive amination . This route is preferred over direct chemical synthesis (e.g., propiophenone bromination) to minimize racemic resolution steps.
The following modules address the three most common failure modes reported by our users:
Premature Yeast Death (Benzaldehyde toxicity).
Loss of Stereocontrol (High pseudoephedrine impurity).
Crystallization Failures (Oily residues).
Module 1: Biocatalytic Synthesis of L-PAC
Objective: Maximize titer of (R)-1-hydroxy-1-phenyl-2-propanone (L-PAC) while mitigating substrate toxicity.
The Mechanism
Yeast (Saccharomyces cerevisiae) utilizes Pyruvate Decarboxylase (PDC) to condense benzaldehyde with active acetaldehyde (generated from pyruvate/glucose) to form L-PAC.
Experimental Protocol (Optimized Fed-Batch)
Organism: S. cerevisiae (Baker's yeast or industrial ethanol strains).
Medium: Molasses or Glucose (10-12%) with peptone/urea nitrogen source.
evolution is vigorous (approx. 1 hour), begin benzaldehyde addition.
Rate: Add 0.6 – 1.0 g benzaldehyde per liter of broth per hour.
Total Load: Target 6–8 g/L total benzaldehyde.
Troubleshooting Guide (Q&A)
Q: My yeast biomass is crashing before L-PAC conversion is complete. What is happening?A: This is likely Benzaldehyde Toxicity . Benzaldehyde disrupts cell membranes at concentrations >1.5 g/L.
Diagnostic: Check if
evolution stops abruptly after benzaldehyde addition.
Solution: Switch to a semi-continuous fed-batch mode. Monitor the "scent" or use HPLC; do not add the next aliquot of benzaldehyde until the previous one is consumed. Alternatively, use cyclodextrins or a two-phase system (e.g., adding octanol) to act as a reservoir, keeping the aqueous concentration of benzaldehyde low [1].
Q: I have high benzyl alcohol levels and low L-PAC. Why?A: This is caused by Alcohol Dehydrogenase (ADH) competition. ADH reduces benzaldehyde to benzyl alcohol, wasting substrate.
Solution: Add Acetaldehyde or Pyruvate to the medium. This drives the equilibrium toward the acyloin condensation (L-PAC formation) rather than reduction. Maintaining a high glucose level also ensures sufficient pyruvate generation [2].
Module 2: Reductive Amination (The Stereoselectivity Step)
Objective: Convert (R)-L-PAC to (1R,2S)-Ephedrine with high diastereoselectivity (favoring erythro over threo).
The Mechanism
The reduction of the imine determines the C2 stereocenter. The (1R,2S) isomer (Ephedrine) is the erythro form; the (1R,2R) isomer is Pseudoephedrine (threo).
Optimization Parameters Table
Parameter
Recommendation
Impact on Process
Catalyst
Pt/C (Platinum on Carbon)
High Erythro Selectivity. Pt favors the production of ephedrine (90:10 ratio). Raney Nickel often leads to higher pseudoephedrine (threo) ratios [3].
Amine Source
Methylamine (Methanol solution)
Use 1.5 – 2.0 molar equivalents. Excess methylamine pushes the equilibrium toward the imine, reducing ketone reduction byproducts.
Temperature
10°C – 25°C
Critical. Higher temperatures (>40°C) increase the rate of isomerization to the thermodynamically stable pseudoephedrine. Keep it cool.
Pressure
1 – 3 atm (Low Pressure)
High pressure is generally unnecessary and may accelerate side reactions.
Troubleshooting Guide (Q&A)
Q: My final product contains 40% Pseudoephedrine. How do I shift this to Ephedrine?A: You are likely operating under thermodynamic control or using the wrong catalyst.
Switch Catalyst: If using Raney Nickel, switch to Pt/C . Platinum catalysts favor the erythro isomer due to the specific adsorption geometry of the imine on the metal surface [4].
Lower Temperature: Ensure the hydrogenation is performed at or below room temperature.
Solvent Check: Avoid acidic solvents during hydrogenation, as they can catalyze the racemization of the imine intermediate.
Q: The reaction mixture turned dark brown/black, and yield is low.A: This indicates L-PAC decomposition . L-PAC is thermally unstable and sensitive to strong bases.
Solution: Do not store L-PAC. Extract it from the fermentation broth (using benzene, MTBE, or ethyl acetate) and immediately proceed to reductive amination. If storage is necessary, keep it frozen in solution at pH 6 [5].
Module 3: Purification & Salt Formation
Objective: Isolate pure (1R,2S)-Ephedrine HCl free from pseudoephedrine and inorganic salts.
Experimental Protocol
Free Base Isolation: Filter catalyst. Evaporate solvent.[1] Basify residue with NaOH (pH 12) and extract into ether/toluene.
Salt Formation: Dry the organic layer. Pass anhydrous HCl gas through the solution OR add ethanolic HCl.
Crystallization: (1R,2S)-Ephedrine HCl is less soluble in ethanol/acetone mixtures than Pseudoephedrine HCl.
Q: I am getting an oil instead of crystals upon adding HCl.A: This is usually due to retained water or excess HCl .
Solution: The organic phase containing the free base must be dried thoroughly (anhydrous
) before adding acid. If an oil forms, reheat the mixture to dissolve the oil, add a seed crystal of pure Ephedrine HCl, and cool very slowly.
Q: How do I remove residual Pseudoephedrine?A: Use the solubility difference in Chloroform or Water .
Technique: Ephedrine free base is soluble in water (as a hydrate) and organic solvents.[2] However, the Oxalate salt method is a classic purification technique. Ephedrine oxalate is less soluble than pseudoephedrine oxalate in water.
Standard Method: Recrystallize the HCl salt from boiling water. Ephedrine HCl crystallizes out; Pseudoephedrine HCl remains in the mother liquor to a larger extent [6].
Visual Workflows
Total Synthesis Logic Flow
This diagram outlines the critical path from raw materials to the final salt.
Figure 1: Process flow for the semi-synthetic production of Ephedrine HCl.
Stereoselectivity Troubleshooting Tree
Use this logic tree when your diastereomeric ratio (Eph/Pseudo) is out of specification.
Figure 2: Decision tree for correcting stereochemical drift during reductive amination.
References
Erowid. "Commercial-scale manufacture of (1RS,2SR)-(±)-2-amino-1-phenyl-1-propanol."[1] Erowid.org. Link
Chemical Engineering Transactions. "Application of Plackett–Burman Design for Medium Constituents Optimization for the Production of L-phenylacetylcarbinol (L-PAC) by Saccharomyces Cerevisiae." CET Journal. Link
Google Patents. "WO1990004639A1 - A process for producing l-phenyl acetyl carbinol (pac)." Google Patents. Link
Dublin City University. "The Synthesis and Pharmacology of Ephedrine Analogues." Doras DCU. Link
National Institutes of Health (NIH). "Production of Phenylacetylcarbinol via Biotransformation Using the Co-Culture of Candida tropicalis TISTR 5306 and Saccharomyces cerevisiae TISTR 5606." PubMed Central. Link
Google Patents. "CN1137876C - Method for converting (+)-pseudoephedrine into (-)-ephedrine." Google Patents. Link
Technical Support Center: Purification of Crude 2-(Methylamino)-2-phenylpropan-1-ol Hydrochloride
Welcome to the dedicated technical support guide for the purification of crude 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride. This resource is designed for researchers, scientists, and professionals in drug developme...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for the purification of crude 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of this compound. Our focus is on delivering practical, field-tested insights grounded in chemical principles to ensure you can achieve the desired purity for your downstream applications.
Understanding the Purification Challenge
2-(Methylamino)-2-phenylpropan-1-ol is a chiral amino alcohol. As a hydrochloride salt, it is generally a crystalline solid that is soluble in polar protic solvents like water and lower alcohols, and less soluble in nonpolar organic solvents. The primary goal of any purification strategy is to remove unreacted starting materials, byproducts from side reactions, and any isomers that may have formed during the synthesis. The basicity of the amine group is a key chemical handle that can be exploited for purification.
This section is structured to address specific issues you may encounter during your purification workflow.
Recrystallization Issues
Recrystallization is often the first line of defense for purifying crystalline solids. However, amine hydrochlorides can present unique challenges.
Question 1: My compound "oils out" or precipitates as a thick oil instead of forming crystals during recrystallization. What's happening and how can I fix it?
Answer:
"Oiling out" is a common problem when a compound's melting point is lower than the boiling point of the solvent in which it is dissolved, or when the solution is supersaturated to a high degree. The compound separates as a liquid phase instead of a solid crystalline lattice. For amine hydrochlorides, this can also be exacerbated by the presence of water, which can make the salt hygroscopic and oily.
Causality: The high concentration of the solute in the hot solution leads to a rapid decrease in solubility upon cooling, causing the molecules to aggregate in a disordered, liquid-like state rather than arranging into an ordered crystal lattice.
Troubleshooting Steps:
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Then, add a small additional volume (10-20%) of the hot solvent to slightly decrease the saturation level. Allow the solution to cool more slowly.[1]
Slow Down the Cooling Rate: Rapid cooling encourages oiling out. Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels. Once at room temperature, you can then proceed to cooler temperatures.
Use a Different Solvent System: If the issue persists, your solvent may not be ideal. For 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride, which has good solubility in ethanol, you might try a solvent in which it is slightly less soluble, such as isopropanol. A mixed solvent system can also be effective. For example, dissolve the compound in a minimal amount of hot methanol or ethanol ("good" solvent) and then slowly add a "poor" solvent like ethyl acetate or diethyl ether until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly.
Ensure Anhydrous Conditions: If your crude material is wet or you are using solvents that are not anhydrous, residual water can interfere with crystallization. Consider drying your crude material under vacuum before recrystallization and using anhydrous solvents.
Question 2: My compound won't crystallize from the solution, even after cooling for an extended period. What should I do?
Answer:
Failure to crystallize usually indicates that the solution is not sufficiently supersaturated or that there are no nucleation sites for crystal growth to begin.
Troubleshooting Steps:
Induce Crystallization:
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]
Seed Crystals: If you have a small amount of the pure, solid compound, add a tiny crystal to the solution. This "seed" will act as a template for other molecules to crystallize upon.[1]
Increase Concentration: Your solution may be too dilute. Gently heat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.[1]
Add an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an anti-solvent) in which your compound is insoluble, until the solution becomes persistently cloudy. Then, add a drop or two of the "good" solvent to redissolve the cloudiness and allow it to cool.
Lower the Temperature: If cooling to room temperature is not sufficient, try cooling the solution in a refrigerator or an ice bath, but do so slowly to avoid oiling out.
Acid-Base Extraction Challenges
Acid-base extraction is a powerful technique to separate basic compounds like your target molecule from neutral or acidic impurities.
Question 3: I've performed an acid-base extraction, but my final yield is very low. Where could my product have gone?
Answer:
Low recovery after an acid-base extraction can be due to several factors, often related to incomplete extraction or issues with pH adjustment.
Troubleshooting Steps:
Check the pH: Ensure you are adjusting the pH to the correct range at each step. When converting the hydrochloride salt to the free base, the aqueous solution should be distinctly basic (pH > 10). When regenerating the hydrochloride salt, the solution should be acidic. Use pH paper or a pH meter to verify.
Incomplete Extraction: A single extraction is often not enough to transfer the entire compound from one phase to another. It is always better to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. For example, three extractions with 30 mL of ether are more efficient than one 90 mL extraction.
Emulsion Formation: Emulsions are a common problem in extractions, appearing as a third layer between the aqueous and organic phases that doesn't separate well. This can trap your product. To break an emulsion, you can try:
Adding a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help force the separation.
Gently swirling the separatory funnel instead of vigorous shaking.
Filtering the mixture through a pad of Celite.
Solubility of the Free Base: While the free base is expected to be soluble in organic solvents, it may have some residual solubility in the aqueous layer, especially if a large volume of water is used. Minimize the amount of water used during the procedure.
Precipitation of the Free Base: If the concentration of the free base is very high, it might precipitate out of the aqueous solution upon basification before you have a chance to extract it. If this happens, ensure you add enough organic solvent to redissolve the precipitate.
Chromatography Hurdles
Flash column chromatography can be used for more challenging purifications, but amines often behave poorly on standard silica gel.
Question 4: When I try to purify my compound on a silica gel column, I get very broad, tailing peaks and poor separation. Why is this happening?
Answer:
This is a classic problem when purifying basic compounds on silica gel. Silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The basic amine can interact strongly and sometimes irreversibly with these acidic sites, leading to the observed peak tailing and even loss of product on the column.
Causality: The acid-base interaction between the amine and the silica surface leads to non-ideal chromatographic behavior.
Troubleshooting Steps:
Use a Mobile Phase Modifier: The most common solution is to add a small amount of a competing base to your mobile phase.[2]
Triethylamine (TEA): Add 0.5-2% triethylamine to your eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol). The TEA will compete with your compound for the acidic sites on the silica, leading to much sharper peaks and better separation.[2] The main drawback is that you will need to remove the TEA from your collected fractions, usually by rotary evaporation.
Ammonia: A solution of 7N ammonia in methanol can be used as a polar component in your eluent, which also serves to basify the silica.
Use Amine-Functionalized Silica: For particularly difficult separations, consider using a column packed with amine-functionalized silica. This stationary phase has a basic surface, which eliminates the problematic interactions with basic analytes.[3]
Use a Different Stationary Phase: If normal phase is not working, consider Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a mobile phase of high organic content with a small amount of aqueous solvent.[4]
Experimental Protocols & Data
Identifying Potential Impurities
A crucial step in designing a purification strategy is to anticipate the likely impurities. Based on common synthetic routes (e.g., reduction of a corresponding ketone), potential impurities include:
Unreacted Starting Materials: Any remaining ketone precursor.
Side-Reaction Products: A potential side-reaction during catalytic hydrogenation is dehydroxylation, leading to the formation of 2-(Methylamino)-2-phenylpropane.[5]
Stereoisomers: Depending on the stereoselectivity of the synthesis, other diastereomers or enantiomers may be present.
Protocol 1: Recrystallization
This protocol is a general guideline. The optimal solvent and temperatures should be determined empirically on a small scale. Isopropanol is often a good starting point for amine hydrochlorides.
Solvent Selection: Place a small amount of your crude material in a test tube and add a few drops of isopropanol. If it dissolves immediately at room temperature, the solvent is too good. If it is insoluble even when heated, the solvent is too poor. The ideal solvent will dissolve the compound when hot but not at room temperature.[6]
Dissolution: Place the crude 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride in an Erlenmeyer flask. Add the minimum amount of hot isopropanol to just dissolve the solid.[6]
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold isopropanol.
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Acid-Base Extraction
This workflow is designed to remove neutral and acidic impurities.
Caption: Workflow for Acid-Base Purification.
Step-by-Step Guide:
Dissolve Crude Salt: Dissolve the crude hydrochloride salt in a minimal amount of water.
Basify: Slowly add a 2M NaOH solution until the pH of the aqueous solution is greater than 10. This converts the hydrochloride salt to the free amine.
Extract Free Amine: Transfer the mixture to a separatory funnel and extract the free amine into an organic solvent like diethyl ether or dichloromethane (3 x 50 mL for every 100 mL of aqueous solution).[7]
Combine and Dry: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.
Filter and Form Salt: Filter off the drying agent. To the dry organic solution, add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation of the white hydrochloride salt is complete.
Isolate: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Quantitative Data Summary
The following table summarizes solubility data for the closely related ephedrine hydrochloride, which can serve as a useful guide.
Note: "Freely Soluble" is defined by the European Pharmacopoeia as requiring less than 1 part of solvent for 1 part of solute. "Soluble" is 1 to 10 parts of solvent.
Logical Decision Workflow for Purification
This diagram outlines a decision-making process for selecting a purification strategy based on the nature of the impurities.
Caption: Decision tree for purification strategy.
References
The structure identification of a diphenhydramine related impurity in methamphetamine. (n.d.).
CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol. (n.d.). Google Patents.
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10).
How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? (2018, April 10). ResearchGate. Retrieved from [Link]
(PDF) 3-Methylamino-3-phenylpropan-1-ol. (n.d.). ResearchGate. Retrieved from [Link]
4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
Organic Acid-Base Extractions. (n.d.). Chemistry Steps. Retrieved from [Link]
Strategies for the Flash Purification of Highly Polar Compounds. (n.d.). Lab-ex Kft. Retrieved from [Link]
Problem with hydrochloride salt formation/isolation. (2018, August 3). Reddit. Retrieved from [Link]
Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility. (2019, February 28). PMC - NIH. Retrieved from [Link]
Crystallization of hydrohalides of pharmaceutical compounds. (n.d.). European Patent Office - EP 2436381 A1 - Googleapis.com.
HILIC Purification Strategies for Flash Chromatography. (n.d.). Teledyne Labs. Retrieved from [Link]
Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. (n.d.).
Purification of organic hydrochloride salt? (2017, February 7). ResearchGate. Retrieved from [Link]
Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. (n.d.). Request PDF - ResearchGate. Retrieved from [Link]
Acid-Base Extraction Tutorial. (2020, March 21). YouTube. Retrieved from [Link]
Basic Information on Substances Frequently Used in the Illicit Manufacture of Narcotic Drugs or Psychotropic Substances. (2009, March 17). Unodc. Retrieved from [Link]
2-(methylamino)-1-phenylpropan-1-ol. (n.d.). Chemsrc. Retrieved from [Link]
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine. (2026, February 3). MDPI. Retrieved from [Link]
Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). CDN. Retrieved from [Link]
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. Retrieved from [Link]
Carrying out a recrystallisation. (2016, June 9). YouTube. Retrieved from [Link]
Flash Chromatography Separation of Basic Organic Compounds without Modifier. (2012, December 12).
EP1142864A1 - Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol. (n.d.).
L-Ephedrine hydrochloride. (n.d.). ChemBK. Retrieved from [Link]
Reference Tables: Description and Solubility. (n.d.).
(2R)-2-(methylamino)-1-phenylpropan-1-ol. (n.d.). PubChem. Retrieved from [Link]
Resolving peak tailing in the chromatography of (1R,2S)-(-)-Ephedrine hydrochloride
Executive Summary: The "Basic" Problem (1R,2S)-(-)-Ephedrine Hydrochloride is a secondary amine with a of approximately 9.[1]6. In standard Reversed-Phase HPLC (RP-HPLC), it is notorious for severe peak tailing.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Basic" Problem
(1R,2S)-(-)-Ephedrine Hydrochloride is a secondary amine with a
of approximately 9.[1]6. In standard Reversed-Phase HPLC (RP-HPLC), it is notorious for severe peak tailing. This is not usually a column failure; it is a chemistry mismatch.
When analyzing basic drugs on silica-based columns, the protonated amine (
) interacts electrostatically with residual ionized silanols () on the stationary phase surface. This secondary interaction acts as a "drag," causing the peak tail to elongate while the front remains sharp.
This guide provides a self-validating troubleshooting workflow to reduce the USP Tailing Factor (
) to acceptable limits ().
Module 1: The Mechanism of Failure
Question: Why does my Ephedrine peak look like a shark fin (sharp front, long tail) even on a new C18 column?
Technical Insight:
Standard silica supports have a surface covered in silanol groups (
).[2] While C18 bonding covers many of them, steric hindrance leaves about 50% of these groups exposed.
The Ionization Trap: At neutral pH (pH 6-8), residual silanols are ionized (
). Ephedrine is fully protonated ( 9.6 positively charged).
The Result: The Ephedrine molecule experiences two retention mechanisms:
Hydrophobic Interaction: Partitioning into the C18 layer (Desired).
Cation Exchange: Electrostatic binding to the silica surface (Undesired/Slow kinetics).
The slow kinetics of the cation exchange cause the "tail."
Visualization: The Silanol Trap
Figure 1: Mechanism of peak tailing for basic drugs. The secondary electrostatic interaction (red dashed line) delays a portion of the analyte population, creating the tail.
Module 2: Mobile Phase Optimization Protocols
Question: I cannot change the column. How do I fix the tailing using only the mobile phase?
Solution: You must suppress the secondary interaction.[2][3] We employ two primary strategies: Silanol Suppression (Low pH) or Amine Competition (Sacrificial Base).[4]
Protocol A: The "Sacrificial Base" Method (Triethylamine)
This is the most robust method for traditional silica columns. Triethylamine (TEA) is a stronger base than Ephedrine and sterically smaller. It floods the column and saturates the active silanol sites, effectively "capping" them so Ephedrine cannot bind.
Step-by-Step:
Concentration: Add TEA to your aqueous buffer to reach a final concentration of 0.1% to 0.5% (v/v) (approx. 10–50 mM).
pH Adjustment (Critical): You must adjust the pH after adding TEA. TEA is basic; adding it will spike the pH to ~10.
Add TEA to water.
Titrate with Phosphoric Acid (
) to pH 2.5 – 3.0 .
Equilibration: TEA modifies the surface. Equilibration takes longer than usual (approx. 20–30 column volumes) to fully saturate sites.
Protocol B: The Low pH Suppression
If TEA is not permitted (e.g., LC-MS interference), use pH control.
Concept: At pH < 3.0, the ionization of silanols is suppressed (
). Neutral silanols do not bind the positively charged Ephedrine.
Buffer: Use Phosphate buffer (20-50 mM) adjusted to pH 2.3 .
Warning: Do not go below pH 2.0 unless your column is rated for it (hydrolysis of the bonded phase can occur).
Data Summary: Mobile Phase Modifiers
Modifier Strategy
Recommended Reagent
Target pH
Mechanism
Pros/Cons
Amine Modifier
Triethylamine (TEA)
2.5 – 3.0
Competes for silanol sites
Best Shape. Not MS compatible.
Low pH
Phosphate / Formate
2.1 – 2.8
Protonates silanols ()
Good shape. MS compatible (if Formate).
Chaotropic Salt
Sodium Perchlorate
2.5 – 3.0
Disrupts solvation shell
Effective but corrosive to steel systems.
Module 3: Column Selection & System Suitability
Question: My tailing factor is still 1.8. Is my column the problem?
Technical Insight:
Older "Type A" silica contains metal impurities that increase silanol acidity.[4] Modern methods for Ephedrine should use "Type B" (High Purity) silica or Hybrid particles.
Recommended Column Chemistries[3]
End-Capped C18: Look for "double end-capped" or "base-deactivated" labels.
Polar-Embedded Groups: These columns have a polar group near the surface that creates a water layer, shielding silanols.
Hybrid Particles (e.g., BEH): Polymer-silica hybrids withstand high pH (up to pH 12).
High pH Strategy: If using a Hybrid column, you can run at pH 10.5 . At this pH, Ephedrine is neutral (uncharged) and interacts purely hydrophobically, yielding perfect symmetry.
Self-Validating Workflow: The Troubleshooting Loop
Follow this decision tree to validate your method performance systematically.
Figure 2: Decision matrix for resolving peak tailing. Follow the path until the USP Tailing Factor specification is met.
FAQ: Specific User Scenarios
Q: I need to separate Ephedrine from Pseudoephedrine. My resolution is poor.A: These are diastereomers. Separation requires a highly specific surface.
Fix: Do not rely solely on C18. A Phenyl-Hexyl or Cyano column often provides better selectivity for diastereomers due to
interactions.
Check: Ensure your resolution (
) is .[5] If peaks overlap, lower the organic modifier (Methanol/Acetonitrile) by 5% to increase retention and separation space.
Q: Can I use Sodium Lauryl Sulfate (SLS)?A: Yes, SLS is an ion-pairing agent. It will form a neutral complex with Ephedrine, significantly improving shape and retention.
Caution: SLS permanently modifies the column. Once used, that column is dedicated to ion-pairing methods forever. It also requires long equilibration (60+ min).
References
Pharmacopeial Standards
USP Monograph: Ephedrine Hydrochloride. United States Pharmacopeia.[6] (Standard method typically utilizes L1 packing with alcohol/buffer mixtures).
Mechanistic Chemistry
Nawrocki, J. (1997). The silanol group and its role in liquid chromatography of basic substances. Journal of Chromatography A. (Fundamental review of silanol activity).
Methodology
Agilent Technologies. (2023).[7] Strategies for the Analysis of Basic Compounds in HPLC. (Technical note on high pH and TEA usage).
Troubleshooting Guides
Waters Corporation. HPLC Troubleshooting Guide: Peak Tailing. (Definitive guide on distinguishing chemical vs. physical tailing).
Degradation pathways of 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride and their prevention
Technical Support Center: Stability & Handling of 2-(Methylamino)-2-phenylpropan-1-ol Hydrochloride Executive Summary: The Molecule & Its Vulnerabilities 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride is a gem-disubst...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability & Handling of 2-(Methylamino)-2-phenylpropan-1-ol Hydrochloride
Executive Summary: The Molecule & Its Vulnerabilities
2-(Methylamino)-2-phenylpropan-1-ol hydrochloride is a gem-disubstituted
-amino alcohol. Structurally, it features a quaternary carbon at position 2 (bonded to a phenyl ring, a methyl group, and the amine), adjacent to a primary alcohol at position 1.
Crucial Structural Distinction: Unlike Ephedrine or Pseudoephedrine (which possess a secondary alcohol and a proton at the chiral center), this molecule lacks an
-proton at the amine-bearing carbon.
The Good News: It is immune to racemization/epimerization via enolization, a common plague of chiral amine drugs.
The Bad News: The primary alcohol (-CH₂OH) is significantly more sterically accessible and prone to oxidation than the secondary alcohols found in similar pharmacophores. Furthermore, the proximity of the secondary amine allows for rapid cyclization with trace aldehydes (solvents) to form oxazolidines .
Module 1: The Degradation Landscape
The degradation of this salt is driven by three primary vectors: Oxidative Dehydrogenation, Electrophilic Condensation, and Hygroscopic Hydrolysis.
Oxidative Dehydrogenation (The "Yellowing" Pathway)
The primary alcohol moiety is susceptible to oxidation by atmospheric oxygen, catalyzed by trace metals or light.
Mechanism: The alcohol oxidizes to the corresponding aldehyde (2-(methylamino)-2-phenylpropanal).
Consequence: Unlike stable ketones, this aldehyde is highly reactive. It can undergo intermolecular condensation with the amine of a neighboring molecule to form Schiff bases (Imines) . These conjugated systems absorb blue light, appearing yellow or brown to the naked eye.
Oxazolidine Formation (The "Ghost Peak" Pathway)
This is the most insidious issue in HPLC analysis.
-amino alcohols react reversibly with trace aldehydes (Formaldehyde or Acetaldehyde) present as impurities in solvents like Methanol or Dichloromethane.
Mechanism: The secondary amine attacks the impurity aldehyde, followed by ring closure with the hydroxyl group.
Result: Formation of a 5-membered Oxazolidine ring.[1] This appears as a "ghost peak" in HPLC that may split or disappear depending on the water content and pH of the mobile phase.
N-Oxidation
Under high oxidative stress (e.g., storage in sunlight), the secondary amine oxidizes to the N-oxide .
Visualization: Degradation Pathways
The following diagram maps the kinetic flow of degradation, highlighting the critical "Aldehyde Gateway" that leads to polymerization.
Caption: Figure 1. Degradation cascade showing the oxidative conversion to reactive aldehydes and the solvent-mediated cyclization to oxazolidines.
Module 2: Troubleshooting Guide
Use this matrix to diagnose experimental anomalies.
Symptom
Probable Root Cause
Verification
Corrective Action
Material turns yellow/brown
Schiff Base Formation. Oxidation of primary alcohol to aldehyde, followed by polymerization.
LC-MS: Look for [M-2H] peaks (Aldehyde) or [2M-H₂O] dimers.
Recrystallize immediately from Isopropanol/HCl. Store under Argon.
"Ghost Peaks" in HPLC
Oxazolidine Adducts. Reaction with formaldehyde in MeOH or Acetaldehyde in EtOH.
Run in ACN: Switch mobile phase/diluent to Acetonitrile. If peaks disappear, it is a solvent adduct.
Use HPLC-grade solvents free of aldehydes. Avoid MeOH as a diluent for long-term storage.
M.P. Depression / Wetness
Hygroscopicity. The HCl salt is hygroscopic; absorbed water accelerates hydrolysis/oxidation.
TGA/KF: Check water content. >1% indicates compromised integrity.
Dry in a vacuum desiccator over P₂O₅ for 24h.
Assay Drop (No new peaks)
Salt Disproportionation. Loss of HCl gas, reverting to free base (oily/waxy).
To maintain >99.5% purity, strict adherence to the "Dry & Inert" principle is required.
Protocol A: Long-Term Storage
Container: Amber borosilicate glass vial with a Teflon-lined screw cap.
Atmosphere: Purge headspace with Argon (preferred over Nitrogen due to higher density) for 15 seconds before sealing.
Desiccant: Place the vial inside a secondary container (e.g., Mylar bag or jar) containing a silica gel packet.
Temperature: Store at -20°C .
Protocol B: Handling in Solution
Solvent Choice: Avoid Acetone and Methanol for stock solutions if possible. Acetonitrile or Water/0.1% Formic Acid are preferred for analytical standards.
Buffer Warning: Do not use phosphate buffers above pH 7.5 for extended periods, as the free base is more prone to oxidation than the protonated salt.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Methanol as a solvent for NMR?A: Only if it is fresh and high-quality (e.g., ampouled deuterated methanol). Old methanol often contains formaldehyde, which will react with the amine and alcohol to form an oxazolidine ring within minutes, confusing your NMR interpretation (look for a new AB quartet around 4.5-5.0 ppm). CDCl₃ or DMSO-d₆ is safer.
Q: Is the degradation reversible?A: Oxazolidine formation (ghost peaks) is reversible by lowering the pH (hydrolysis). However, oxidative yellowing (aldehyde/polymer formation) is irreversible and requires recrystallization to remove the impurities.
Q: Why is my melting point lower than the literature value (180-182°C)?A: This is almost always due to moisture absorption. The HCl salt forms a hydrate or simply becomes wet, acting as a flux that lowers the melting point. Dry the sample under high vacuum (0.1 mbar) at 40°C before measuring.
References
PubChem. 2-amino-2-phenylpropan-1-ol hydrochloride | C9H14ClNO. National Library of Medicine. Available at: [Link]
Organic Chemistry Portal. Oxazolidine Synthesis and Reactivity. (General mechanism for amino-alcohol/aldehyde condensation). Available at: [Link]
Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2576. (Review of stability and synthetic utility).
Kovacs, A., et al. (2024). Stability of beta-amino alcohols in biological matrices. (Discusses the homologous MPPH stability). Available at: [Link]
Addressing matrix effects in the analysis of (1R,2S)-(-)-Ephedrine hydrochloride in biological samples
Welcome, researchers and drug development professionals, to our dedicated resource for addressing the complexities of analyzing (1R,2S)-(-)-Ephedrine hydrochloride in biological samples. As your Senior Application Scient...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome, researchers and drug development professionals, to our dedicated resource for addressing the complexities of analyzing (1R,2S)-(-)-Ephedrine hydrochloride in biological samples. As your Senior Application Scientist, I've designed this guide to provide not just protocols, but a deeper understanding of the challenges you face, particularly the pervasive issue of matrix effects. Our goal is to empower you with the knowledge to develop robust, accurate, and reliable bioanalytical methods.
This guide is structured as an interactive troubleshooting center. Below, you'll find a series of frequently asked questions that delve into common problems and their solutions. Each answer provides a detailed explanation of the underlying principles and offers practical, field-tested advice.
Question 1: I'm seeing inconsistent recoveries and poor reproducibility in my ephedrine analysis. Could this be due to matrix effects, and what exactly are they?
Answer:
Yes, inconsistent recoveries and poor reproducibility are classic symptoms of matrix effects. In the context of LC-MS/MS analysis, a matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, often unidentified, components from the biological sample.[1][2] These components can either suppress or enhance the signal of your target analyte, (1R,2S)-(-)-Ephedrine, leading to inaccurate quantification.[2]
Biological matrices like plasma, urine, and tissue homogenates are incredibly complex, containing a vast array of endogenous substances such as salts, proteins, and phospholipids.[1] When these substances are not adequately removed during sample preparation, they can interfere with the ionization process in the mass spectrometer's source, most notably with Electrospray Ionization (ESI), which is highly susceptible to such interferences.[2]
Diagram: The Mechanism of Matrix Effect in LC-MS/MS
Caption: Co-elution of matrix components with ephedrine can lead to ion suppression or enhancement.
To confirm if you are experiencing matrix effects, you can perform a post-extraction spike experiment. The absolute matrix effect can be calculated by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the same analyte in a standard solution.[3] A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[3]
Sample Preparation Strategies
Question 2: What is the best sample preparation technique to minimize matrix effects for ephedrine analysis in plasma?
Answer:
The "best" technique is a balance between cleanliness, recovery, throughput, and cost. For ephedrine in plasma, you have several options, each with its own advantages and disadvantages.
Comparison of Common Sample Preparation Techniques
Technique
Principle
Pros
Cons
Protein Precipitation (PPT)
Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.[4][5]
Non-selective, results in a "dirty" extract with significant amounts of phospholipids and other interferences, leading to higher matrix effects.[5][6]
Liquid-Liquid Extraction (LLE)
Partitioning of the analyte between two immiscible liquid phases based on its solubility.
More selective than PPT, provides a cleaner extract, reducing matrix effects.[5]
More labor-intensive, time-consuming, requires larger volumes of organic solvents, and can be difficult to automate.[5]
Solid-Phase Extraction (SPE)
Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.
Highly selective, provides the cleanest extracts, minimizes matrix effects, allows for sample concentration.[6]
More expensive, requires method development, can be lower throughput than PPT.
QuEChERS
(Quick, Easy, Cheap, Effective, Rugged, and Safe) A two-step process involving salting-out extraction followed by dispersive SPE for cleanup.[7]
Fast, simple, uses minimal solvent, effective for a wide range of analytes.[7]
Originally developed for pesticide analysis, may require optimization for pharmaceutical compounds in biological matrices.[8]
For routine, high-throughput analysis where some matrix effect can be tolerated (and compensated for with an appropriate internal standard), Protein Precipitation is often a starting point.[5] However, for methods requiring the highest sensitivity and accuracy, Solid-Phase Extraction (SPE) is generally the preferred approach due to its superior cleanup capabilities.[6] Liquid-liquid extraction offers a good balance and has been successfully used for ephedrine analysis, demonstrating good recovery and minimal matrix effects when optimized.[9]
Workflow: Decision Tree for Sample Preparation
Caption: A decision-making workflow for selecting a sample preparation method.
Question 3: I'm using protein precipitation, but still experiencing significant ion suppression. What can I do to improve my results?
Answer:
While protein precipitation is simple, it is not very effective at removing phospholipids, a major contributor to matrix effects in plasma and serum samples.[6][10] If you are committed to a PPT workflow for throughput reasons, you can incorporate a phospholipid removal step.
Protocol: Protein Precipitation with Phospholipid Removal
This protocol utilizes specialized plates or cartridges that combine protein precipitation with a mechanism to capture phospholipids.
Sample Aliquoting: Pipette 100 µL of your plasma sample into a well of a phospholipid removal plate.
Precipitation: Add 300 µL of acetonitrile containing 1% formic acid (and your internal standard) to each well.
Mixing: Vortex the plate for 1 minute to ensure thorough mixing and protein precipitation.
Filtration/Binding: Apply a vacuum to the manifold to pull the supernatant through the phospholipid-binding media. The proteins are filtered out, and the phospholipids are retained by the sorbent.
Collection: Collect the clean eluent in a 96-well collection plate.
Analysis: The collected eluent can be directly injected into the LC-MS/MS system.
This hybrid technique is more effective at reducing matrix interference than PPT alone.[6]
Chromatography and Internal Standards
Question 4: Can I overcome matrix effects by simply changing my chromatographic conditions?
Answer:
Optimizing chromatographic conditions is a powerful strategy to combat matrix effects.[11] The primary goal is to achieve chromatographic separation between ephedrine and the co-eluting matrix components. If the interfering species do not elute at the same time as your analyte, they cannot suppress or enhance its ionization.
Consider the following chromatographic modifications:
Gradient Optimization: A longer, shallower gradient can improve the resolution between ephedrine and matrix components.
Column Chemistry: If you are using a standard C18 column, consider switching to a different chemistry, such as a phenyl-hexyl column, which may offer different selectivity for both the analyte and the interfering matrix components.[9]
UHPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) systems, with their smaller particle size columns, provide higher peak capacities and better resolution, which can be very effective at separating analytes from matrix interferences.
Question 5: How important is the choice of internal standard for mitigating matrix effects?
Answer:
The choice of an internal standard (IS) is critically important. An ideal IS should mimic the analytical behavior of the analyte as closely as possible. For LC-MS/MS analysis, a stable isotope-labeled (SIL) internal standard of the analyte is the gold standard.[12]
A SIL-IS, such as ephedrine-d3 or ephedrine-d5, has a slightly higher mass than ephedrine but is chemically identical.[12][13] Therefore, it will have the same retention time, extraction recovery, and, most importantly, will be affected by matrix effects in the same way as the analyte. Any signal suppression or enhancement experienced by the ephedrine will also be experienced by the SIL-IS. By calculating the ratio of the analyte peak area to the IS peak area, the variability introduced by the matrix effect is effectively normalized, leading to more accurate and precise quantification.
If a SIL-IS is not available, a structural analog can be used, but it is less ideal as its extraction and ionization behavior may not perfectly match that of ephedrine.
Regulatory Compliance
Question 6: What are the regulatory expectations for assessing matrix effects during method validation?
Answer:
Regulatory bodies like the U.S. Food and Drug Administration (FDA) have specific guidelines for bioanalytical method validation, which include a thorough assessment of matrix effects.[14][15]
According to the FDA's M10 Bioanalytical Method Validation Guidance, the matrix effect should be evaluated by preparing low and high-quality control samples (QCs) in matrix from at least six different individual sources or lots.[15] For each of these sources, the accuracy of the QCs should be within ±15% of the nominal concentration, and the precision (coefficient of variation, %CV) should not be greater than 15%.[15]
This ensures that the method is not susceptible to variability between different subjects' biological matrices and produces reliable data across the study population.[16] The matrix used for validation should be the same as the matrix of the study samples, including any anticoagulants or additives.[15]
References
Enantioselective analysis of the methamphetamine precursors ephedrine and pseudoephedrine by capillary electrokinetic chromatogr. Unibo. Available from: [Link]
St-Laurent, J., & Perry, M. J. (2022). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. International Journal of Molecular Sciences, 23(22), 14338. Available from: [Link]
International Journal of MediPharm Research. Review Article on Matrix Effect in Bioanalytical Method Development. Available from: [Link]
Kojima, M., et al. (2021). Stereoselective analysis of ephedrine and its stereoisomers as impurities and/or by-products in seized methamphetamine by supercritical fluid chromatography/tandem mass spectrometry. Forensic Science International, 320, 110705. Available from: [Link]
Jo, S., et al. (2021). A Pharmacokinetic Study of Ephedrine and Pseudoephedrine after Oral Administration of Ojeok-San by Validated LC-MS/MS Method in Human Plasma. Molecules, 26(22), 6991. Available from: [Link]
Chang, Y.-C., et al. (2024). Development of an Ephedrine In-House Matrix Reference Material and Its Application to Doping Analysis. ACS Omega. Available from: [Link]
Zhang, J., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 13(15), 1155–1158. Available from: [Link]
Modhave, Y. Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]
Ephedrine Analysis for Researchers. Scribd. Available from: [Link]
Chang, Y.-C., et al. (2024). Development of an Ephedrine In-House Matrix Reference Material and Its Application to Doping Analysis. dspace.ewha.ac.kr. Available from: [Link]
Separation of Ephedrine and Pseudoephedrine Isomers Using SCIEX SelexION® Differential Mobility Technology. Sciex. Available from: [Link]
Dams, R., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. Available from: [Link]
Chang, Y.-C., et al. (2024). Development of an Ephedrine In-House Matrix Reference Material and Its Application to Doping Analysis. ACS Omega. Available from: [Link]
Gay, M. L., et al. (2001). Determination of Ephedrine-Type Alkaloids in Dietary Supplements by LC/MS Using a Stable-Isotope Labeled Internal Standard. Journal of AOAC International, 84(3), 761-769. Available from: [Link]
All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions. Available from: [Link]
Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. ACTA Pharmaceutica Sciencia. Available from: [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. Labstep. Available from: [Link]
Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review. Preprints.org. Available from: [Link]
Chang, Y.-C., et al. (2024). Development of an Ephedrine In-House Matrix Reference Material and Its Application to Doping Analysis. ResearchGate. Available from: [Link]
An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. LCGC International. Available from: [Link]
Khashan, H., & Hejazi, L. (2020). Liquid-liquid-liquid microextraction followed by HPLC with UV detection for quantitation of ephedrine in urine. Journal of the Iranian Chemical Society, 17, 107-114. Available from: [Link]
LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Chromatography Today. Available from: [Link]
Al-Soud, Y. A., & Al-Masoudi, N. A. (2003). A new, simple and sensitive method for determination of some non-steroidal anti-inflammatory drugs by using mass spectrometry. Journal of the Brazilian Chemical Society, 14(5), 790-796. Available from: [Link]
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
National Institute of Standards and Technology. (2018). Certificate of Analysis - Standard Reference Material® 3241. Available from: [Link]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]
A QuEChERS-Based Analytical Method Developed for the Simultaneous Detection of Antidepressant Drugs from a Biological Matrix. MDPI. Available from: [Link]
Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation. Available from: [Link]
Bioanalytical Method Validation. PharmaCompass.com. Available from: [Link]
Jo, S., et al. (2021). A Pharmacokinetic Study of Ephedrine and Pseudoephedrine after Oral Administration of Ojeok-San by Validated LC-MS/MS Method in Human Plasma. Molecules, 26(22), 6991. Available from: [Link]
Liu, C., et al. (2018). Carbon and Nitrogen Stable Isotope Analyses of Ephedra Plant and Ephedrine Samples and Their Application For Methamphetamine Profiling. Science & Justice, 58(6), 426-433. Available from: [Link]
Kragiel, D. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Bioanalysis, 11(2), 73-77. Available from: [Link]
Ephedrine. PubChem. National Institutes of Health. Available from: [Link]
Cooper, S. D., et al. (2011). Determination of L-Ephedrine, Pseudoephedrine, and Caffeine in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 35(6), 341-348. Available from: [Link]
Chen, Y.-C., et al. (2023). A Modified 1H-NMR Quantification Method of Ephedrine Alkaloids in Ephedrae Herba Samples. Molecules, 28(14), 5406. Available from: [Link]
Technical Support Center: High-Efficiency Chiral Resolution with (1R,2S)-(-)-Ephedrine HCl
This guide functions as a specialized Technical Support Center for researchers utilizing (1R,2S)-(-)-Ephedrine Hydrochloride for chiral resolution. It moves beyond basic textbook definitions to address process efficiency...
Author: BenchChem Technical Support Team. Date: February 2026
This guide functions as a specialized Technical Support Center for researchers utilizing (1R,2S)-(-)-Ephedrine Hydrochloride for chiral resolution. It moves beyond basic textbook definitions to address process efficiency, troubleshooting, and the specific "art" of diastereomeric salt crystallization.
Core Protocol: The "Pope-Peachey" Efficiency Upgrade
User Query: “I am currently using a 1:1 stoichiometry of Ephedrine to racemic acid. It works, but it is expensive and yield is inconsistent. How can I increase efficiency?”
Technical Insight:
The most effective way to increase efficiency with Ephedrine is to switch from a "Classical Resolution" (1.0 eq resolving agent) to the Pope-Peachey Method (0.5 eq resolving agent).
In a classical resolution, you rely on the solubility difference between the n-salt (less soluble) and the p-salt (more soluble). In the Pope-Peachey method, you introduce a competition between the chiral base (Ephedrine) and an achiral inorganic base (e.g., NaOH) for the racemic acid.
Comparative Efficiency Data
Parameter
Classical Resolution
Pope-Peachey Method
Stoichiometry
1.0 eq Ephedrine : 1.0 eq Racemate
0.5 eq Ephedrine : 0.5 eq NaOH : 1.0 eq Racemate
Theoretical Yield (Max)
50% (of total mass)
50% (of total mass)
Cost of Agent
100%
50% (Significant Savings)
Crystallization Driving Force
Solubility difference between two diastereomers.
Equilibrium shift: The achiral base keeps the more soluble enantiomer in solution.
Impurity Profile
Higher risk of co-crystallization.
Lower risk; achiral salt remains highly soluble.
Optimized Workflow (Pope-Peachey)
(1R,2S)-(-)-Ephedrine HCl is a stable salt. You do not need to free-base it separately. You can generate the free base in situ.
Dissolution: Dissolve 1.0 eq of Racemic Acid in the boiling solvent (typically Ethanol/Water or Acetone).
Neutralization (Inorganic): Add 0.5 eq of aqueous NaOH. This neutralizes 50% of the acid (usually the enantiomer that won't crystallize with Ephedrine).
Addition of Agent: Add 0.5 eq of (1R,2S)-(-)-Ephedrine HCl + 0.5 eq NaOH (to free the ephedrine).
Refined Step: Alternatively, add 0.5 eq Ephedrine free base directly if available. If using Ephedrine HCl, you must neutralize its HCl counter-ion.
Crystallization: Cool slowly. The Ephedrine will selectively crystallize with the matched enantiomer (forming the less soluble salt), while the mismatched enantiomer remains in solution as the sodium salt.
Caption: The Pope-Peachey method utilizes an achiral base to force the equilibrium, maximizing the yield of the desired salt while minimizing resolving agent usage.
Troubleshooting Guide: "Oiling Out"
User Query: “My solution turns cloudy and separates into a sticky oil at the bottom instead of crystals. How do I fix this?”
Technical Insight:
"Oiling out" (Liquid-Liquid Phase Separation) occurs when the metastable limit is exceeded before nucleation can occur. Ephedrine salts are amphiphilic; they often form supersaturated emulsions. This is the most common failure mode in chiral resolution.
Root Cause Analysis & Solutions
Probable Cause
Mechanism
Corrective Action
Cooling too fast
The solution enters the "labile zone" (spontaneous nucleation) too quickly, trapping solvent/impurities.
Controlled Ramp: Cool at 5°C/hour. Hold at the "cloud point" temperature for 2 hours.
Solvent too polar
Ephedrine salts often have high water solubility, preventing lattice formation.
Switch Solvent: Move from pure water to 95% Ethanol, Acetone, or MEK (Methyl Ethyl Ketone).
Lack of Nucleation Sites
The system has high energy barrier for initial crystal formation.
Seeding (Critical): Add <1% pure crystals of the desired salt at the saturation temperature. If no seed exists, scratch the glass wall vigorously.
Impurities
Impurities disrupt crystal packing, favoring the disordered liquid phase.[1]
Pre-purification: Recrystallize the crude racemic acid before attempting resolution.
The "Oiling Out" Rescue Protocol
If your reaction has already oiled out:
Reheat the mixture until the oil dissolves back into a clear solution.
Add a co-solvent (usually less polar, e.g., add Acetone to an aqueous solution) until a slight turbidity persists.
Seed immediately with authentic crystals if available.
Insulate the flask with foil/cotton to force extremely slow cooling.
Stir slowly (high shear can break forming nuclei).
Caption: Decision tree for recovering a crystallization batch that has undergone liquid-liquid phase separation (oiling out).
Recovery & Recycling of (1R,2S)-(-)-Ephedrine
User Query: “Ephedrine is a controlled precursor in many jurisdictions and expensive. How do I recover it quantitatively for reuse?”
Technical Insight:
A sustainable process requires >90% recovery of the resolving agent. Since Ephedrine is an alkaloid, it can be switched between water-soluble (acidic pH) and organic-soluble (basic pH) states.
Recovery Protocol
Collection: Collect the solid diastereomeric salt (after filtration) AND the mother liquor. Combine them only after the target acid has been isolated from the salt.
Basification: Suspend the Ephedrine salts in water. Add 20% NaOH solution until pH > 12.
Chemistry: This deprotonates the Ephedrine ammonium ion (
) to the free amine ().
Extraction: Extract the aqueous mixture with Diethyl Ether or Dichloromethane (DCM) (x3).
Note: Ephedrine free base is highly soluble in organic solvents; the resolved acid (now a sodium salt) remains in the water layer.
Regeneration of HCl Salt:
Dry the organic layer (MgSO4).
Bubble dry HCl gas through the solution OR add a stoichiometric amount of concentrated HCl in ethanol.
(1R,2S)-(-)-Ephedrine Hydrochloride will precipitate as white needles.
Validation: Check melting point (216–220 °C) and specific rotation (
in water) before reuse.
Frequently Asked Questions (FAQs)
Q: I obtained crystals, but the enantiomeric excess (ee) is only 80%. Should I recrystallize?A: Yes. This is called "upgrading." Do not repeat the full resolution. Simply recrystallize the salt from a solvent (often Ethanol) where the diastereomer is sparingly soluble. The minor diastereomer usually stays in the mother liquor. Two recrystallizations often boost ee from 80% to >99%.
Q: Can I use Ephedrine HCl directly without NaOH?A: Only if you are resolving a chiral salt (e.g., a sodium salt of an acid). If you mix Ephedrine HCl with a free organic acid, you have two acids and no base to accept the proton. No salt formation will occur. You must neutralize the HCl.
Q: Why is (1R,2S)-Ephedrine preferred over Pseudoephedrine?A: While both are chiral, the structural rigidity and specific hydrogen-bonding capabilities of the Ephedrine -OH and -NHMe groups often lead to better lattice differentiation (higher "resolvability") for a wider range of acids compared to pseudoephedrine.
References
Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text on resolution kinetics and thermodynamics).
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Extensive data on specific solvent systems for Ephedrine).
Ager, D. J. (2005). Handbook of Chiral Chemicals. CRC Press. (Discusses the Pope-Peachey method applications).
Saigo, K., et al. (1980). "Optical Resolution of 2-Amino-1,2-diphenylethanol by Preferential Crystallization and Its Utilization in Fractional Resolution of Mandelic Acid." Bulletin of the Chemical Society of Japan. (Demonstrates efficiency metrics in resolution).
Method robustness testing for the analysis of 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride
To: Technical Support Center Subject: Method Robustness Testing Guide for 2-(Methylamino)-2-phenylpropan-1-ol Hydrochloride (CAS 1803611-43-9) Ticket ID: #ROB-2024-AMINE-HCl Status: Open Assigned Specialist: Senior Appli...
Author: BenchChem Technical Support Team. Date: February 2026
To: Technical Support CenterSubject: Method Robustness Testing Guide for 2-(Methylamino)-2-phenylpropan-1-ol Hydrochloride (CAS 1803611-43-9)
Ticket ID: #ROB-2024-AMINE-HCl
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary
You have reached the Technical Support Center for analytical method development. This guide addresses the robustness testing of 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride . Due to the specific structural characteristics of this molecule—specifically the quaternary carbon at position 2 bearing both a phenyl ring and a methylamino group—standard robustness protocols must be adapted to account for steric hindrance and basicity-driven silanol interactions.
This guide is structured as a dynamic Q&A troubleshooting interface, designed to resolve specific deviations encountered during ICH Q2(R2) aligned robustness studies.
Module 1: Chromatographic Stability & Peak Shape
User Query: “I am observing significant peak tailing (
) and retention time shifts when varying the mobile phase pH by just units. Is this normal for this compound?”
Technical Response:
Yes, this is a known behavior for hindered amino-alcohols, but it indicates your method is currently not robust .
The Mechanism:
The analyte contains a secondary amine adjacent to a bulky phenyl group.
Silanol Interaction: The amine moiety (
) is protonated at acidic pH. Uncapped silanols on the silica backbone act as cation-exchange sites, causing secondary retention and tailing.
pH Sensitivity: If your method pH is near the analyte’s
, small fluctuations cause massive shifts in the ionization ratio (), altering retention time ().
Troubleshooting Protocol:
Parameter
Diagnosis
Corrective Action
Buffer pH
Drifting
Rule of 2: Ensure mobile phase pH is at least 2 units away from the . For this amine, operate at pH 2.5–3.0 (fully ionized) or pH > 11 (if using hybrid columns).
Ionic Strength
Tailing
Increase buffer concentration (e.g., 10 mM 25 mM) to suppress silanol activity.
Column Choice
Tailing
Switch to a highly end-capped C18 column or a column with a positively charged surface (CSH) to repel the protonated amine.
Robustness Experiment:
Test pH robustness at Target
0.2 units . If of retention time , the method is critically sensitive and requires re-optimization of the nominal pH.
Module 2: Experimental Design (DoE) for Robustness
User Query: “We need to validate robustness but cannot run 50+ injections. How do we efficiently screen the critical method parameters (CMPs)?”
Technical Response:
Do not use a One-Factor-At-A-Time (OFAT) approach. It fails to detect interactions (e.g., how Temperature affects pH). Use a Plackett-Burman Design for screening.
Recommended Workflow:
Select Factors:
Flow Rate (
)
Column Temperature (
C)
Mobile Phase B % (
absolute)
Buffer pH (
units)
Detection Wavelength (
nm)
Execute Design: A 7-factor, 8-run Plackett-Burman design is sufficient to identify the "statistically significant" drivers of method failure.
Visualization: Robustness Logic Flow
Caption: Figure 1. Systematic workflow for evaluating method robustness using Design of Experiments (DoE) to identify critical failure points.
Module 3: Sample Preparation & Solution Stability
User Query: “We see an extra peak appearing at RRT 0.85 after the sample sits in the autosampler for 12 hours. Is the hydrochloride salt unstable?”
Technical Response:
The hydrochloride salt is generally stable in solid form, but in solution, oxidative degradation or free-base conversion can occur.
Root Cause Analysis:
Diluent Mismatch: If your diluent is 100% organic (e.g., Methanol) and the mobile phase is aqueous, the salt may precipitate or form micelles, causing "ghost peaks."
Oxidation: Amino alcohols are susceptible to N-oxidation or alcohol oxidation.
Step-by-Step Troubleshooting:
Diluent Check: Ensure the sample diluent matches the initial mobile phase conditions (e.g., 90:10 Water:ACN).
Amber Glass: Retest using amber vials to rule out photodegradation.
Temperature: Verify autosampler temperature is set to
C–C, not ambient.
Stability Experiment Protocol:
Prepare a standard solution at
target concentration.
Inject immediately (
).
Re-inject at 4, 8, 12, and 24 hours.
Acceptance Criteria: No new impurity
area; Assay value within of .
Module 4: Detection Sensitivity (LOD/LOQ)
User Query: “During robustness testing of the wavelength (
nm), the signal-to-noise ratio (S/N) for the impurity drops below 10. How do we fix this?”
Technical Response:
The phenyl ring provides UV absorption, but it is not a strong chromophore. The absorption maximum (
) typically shifts with solvent composition.
The Fix:
Spectral Scan: Run a Diode Array Detector (DAD) scan (200–400 nm) to identify the true
in your specific mobile phase.
Isosbestic Point: If analyzing mixtures, ensure you aren't measuring on a steep slope of the absorption curve.
Reference Wavelength: Ensure your reference wavelength (if used) is not subtracting actual signal. Set reference to "Off" or
nm.
Data Summary: Typical Robustness Limits
Parameter
Standard Variation
Acceptance Criteria
Flow Rate
mL/min
; RSD
Column Temp
C
; No selectivity reversal
pH
units
; Tailing Factor
Wavelength
nm
Recovery ; S/N (LOQ)
Visual Troubleshooting Guide: Peak Issues
Caption: Figure 2. Decision tree for diagnosing and resolving peak shape anomalies during method development.
References
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Conference on Harmonisation. [Link]
Restek Corporation. (2024). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[Link]
Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks.[Link]
Troubleshooting
Selection of internal standards for the accurate quantification of 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride
Executive Summary & Strategic Selection The Core Challenge: 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride is a small, polar, basic amine.[1] In Reversed-Phase Liquid Chromatography (RPLC), it typically elutes early,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Selection
The Core Challenge:
2-(Methylamino)-2-phenylpropan-1-ol hydrochloride is a small, polar, basic amine.[1] In Reversed-Phase Liquid Chromatography (RPLC), it typically elutes early, placing it in the "danger zone" of high matrix suppression (salts and polar interferences). Furthermore, as a secondary amine, it is prone to peak tailing due to interaction with residual silanols on the column stationary phase.
The Solution:
Accurate quantification requires an Internal Standard (IS) that mimics not just the ionization of the analyte, but its exact chromatographic behavior (tailing profile and retention time). If the IS and analyte separate even by 0.1 minutes, they may experience different matrix effects, rendering the IS ineffective.
The Hierarchy of Internal Standards[2]
IS Type
Suitability
Technical Verdict
C / N Labeled
Gold Standard
Recommended. These heavy isotopes do not alter the lipophilicity of the molecule.[1] The IS co-elutes perfectly with the analyte, correcting for matrix effects and ionization variability exactly.
Deuterated (D3/D6)
Silver Standard
Acceptable with Caution. Deuterium (D) is less lipophilic than Hydrogen (H).[1] In high-efficiency RPLC, deuterated analogs often elute earlier than the target (The Deuterium Isotope Effect). If the shift is >0.05 min, matrix correction may fail.
Structural Analog
Not Recommended
Compounds like Amphetamine or Phenylephrine have different pKa and LogP values. They will not track the specific peak tailing or matrix suppression of the target analyte.
Technical Deep Dive: Mechanisms of Failure
Critical Failure Mode 1: The Deuterium Isotope Effect
In RPLC, C-D bonds have a slightly shorter bond length and lower polarizability than C-H bonds, making the molecule effectively "smaller" and less lipophilic.
Result: The D-labeled IS elutes before the analyte.
Risk: If the analyte elutes at 2.50 min (high suppression region) and the IS elutes at 2.40 min (different suppression region), the IS ratio will not linearize the calibration curve.
Critical Failure Mode 2: Proton Exchange (The "Vanishing Label")
You must verify the position of the label.
Stable: Labels on the methyl group (
) or the phenyl ring.
Unstable: Deuterium on the hydroxyl (
) or amine () groups.[1] These are "exchangeable protons." When dissolved in mobile phase (water/methanol), the Deuterium will swap with Hydrogen from the solvent, and your IS will essentially turn into the unlabeled analyte or lose its mass shift.
Troubleshooting Guide (Q&A)
Q1: My calibration curve is non-linear at the lower limit of quantification (LLOQ), even though I am using a D3-labeled internal standard. Why?
Diagnosis: This is likely due to Cross-Talk or Isobaric Interference .
Mechanism: If your D3-IS is not 100% pure, it may contain traces of D0 (unlabeled analyte).[1] Alternatively, at high concentrations, the analyte might fragment in the source to produce an ion with the same mass as the IS.
Test: Inject a "Zero Sample" (Matrix + IS, but no Analyte).
Result: If you see a peak at the Analyte's mass transition, your IS is contributing to the background.
Fix: Reduce the IS concentration. The IS signal should be 50-100x the noise, but not so high that its isotopic impurities interfere with the LLOQ.
Q2: The retention time of my IS is shifting relative to the analyte from run to run.
Diagnosis: pH instability in the mobile phase.
Mechanism: 2-(Methylamino)-2-phenylpropan-1-ol is a base (pKa ~9.5).[1] Its retention is highly sensitive to pH. If your mobile phase buffer capacity is low, small changes in pH will shift the retention time.
Fix: Ensure the mobile phase pH is buffered (e.g., Ammonium Formate pH 3.5 or Ammonium Bicarbonate pH 10). Do not rely on simple acid addition (e.g., 0.1% Formic Acid) if retention stability is an issue.
Q3: I see "saddle" or split peaks for my analyte.
Diagnosis: Solvent mismatch.
Mechanism: The analyte is highly soluble in methanol/organic solvents. If you inject the sample dissolved in 100% Methanol onto a high-aqueous initial gradient (e.g., 95% Water), the analyte precipitates or travels faster than the mobile phase initially.
Fix: Dissolve samples in a solvent strength matching the initial mobile phase conditions (e.g., 90% Water / 10% Methanol).
Visualizing the Decision Process
Workflow 1: Internal Standard Selection Logic
Caption: Decision tree for selecting the optimal Internal Standard, prioritizing co-elution and isotopic stability.
Validation Protocol: Assessing Matrix Effects
To prove your selected IS is working, you must perform a Matrix Factor (MF) evaluation as per FDA M10 guidelines.
Protocol Steps:
Prepare Set A (Post-Extraction Spike): Extract 6 different lots of blank matrix (plasma/urine). After extraction, spike the analyte and IS into the extract.
Prepare Set B (Neat Solution): Prepare the same concentration of analyte and IS in pure mobile phase.
Calculate IS-Normalized Matrix Factor:
Acceptance Criteria:
The CV% of the IS-Normalized MF across the 6 lots must be < 15% . If it is higher, your IS is not tracking the matrix effect variations, likely due to the retention time shift (Deuterium effect) discussed above.[2]
Workflow 2: Matrix Effect Evaluation
Caption: Workflow for determining the IS-Normalized Matrix Factor to validate IS performance.
References
U.S. Food and Drug Administration (FDA). (2022).[3] M10 Bioanalytical Method Validation and Study Sample Analysis.
[Link][1][3]
Wang, S., et al. (2007). Deuterium isotope effect on the retention time of methadone and its metabolites in liquid chromatography-mass spectrometry. Journal of Chromatography B.
[Link]
European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation.
[Link]
Chaudhari, S. R., et al. (2010). Challenges in the selection of internal standards for LC-MS/MS bioanalytical methods.
[Link]
Comparison Guide: Analytical Methods for the Quantification of (1R,2S)-(-)-Ephedrine Hydrochloride
Executive Summary The quantification of (1R,2S)-(-)-Ephedrine Hydrochloride requires more than simple assay determination; it demands stereochemical resolution. While generic Ephedrine HCl is often analyzed via achiral R...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The quantification of (1R,2S)-(-)-Ephedrine Hydrochloride requires more than simple assay determination; it demands stereochemical resolution. While generic Ephedrine HCl is often analyzed via achiral Reversed-Phase HPLC (RP-HPLC) for total content, this approach fails to distinguish the active (1R,2S) enantiomer from its optical antipode (1S,2R)-(+)-ephedrine or its diastereomer, Pseudoephedrine.
This guide objectively compares three dominant analytical methodologies—Chiral HPLC , GC-MS , and Capillary Electrophoresis (CE) —focusing on their ability to resolve enantiomers, their sensitivity in complex matrices, and their operational feasibility in a regulated environment.
Ephedrine possesses two chiral centers (carbons 1 and 2), creating four possible stereoisomers. The (1R,2S) isomer is the naturally occurring, pharmacologically active bronchodilator. Regulatory bodies (USP, EP) require strict limits on specific rotation and enantiomeric purity.
Critical Insight: Standard C18 columns can separate diastereomers (Ephedrine vs. Pseudoephedrine) due to different physical properties, but they cannot separate enantiomers without chiral selectors.
Status: The Industry Gold Standard for Enantiomeric Purity.
Mechanistic Principle
Chiral HPLC utilizes a Chiral Stationary Phase (CSP) containing immobilized selectors (e.g., polysaccharides like amylose or cellulose) that interact differentially with the spatial arrangement of the enantiomers.
This protocol utilizes an amylose-based column, which has shown superior selectivity for amphetamine-type stimulants compared to older protein-based columns.
Column: Lux® 3 µm AMP (Amylose tris(3-chloro-5-methylphenylcarbamate)), 150 x 4.6 mm.
Mobile Phase:
Solvent A: 20 mM Ammonium Formate (pH 9.0 adjusted with Diethylamine).
Detection: UV @ 210 nm (or MS for higher sensitivity).
Temperature: 25°C.
Performance Metrics
Parameter
Value
Resolution (Rs)
> 2.5 (Baseline separation of all 4 isomers)
LOD
~0.02 µg/mL (UV detection)
Linearity (R²)
> 0.999 (Range: 1–100 µg/mL)
Run Time
< 15 minutes
Expert Note: High pH (9.0) is critical here. Ephedrine is a base (pKa ~9.6). At high pH, it exists in its non-ionized form, improving interaction with the chiral selector and reducing peak tailing common in amine analysis.
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
Status: The Standard for Biological Matrices (Urine/Blood) & Forensics.
Mechanistic Principle
Ephedrine is polar and non-volatile, making direct GC analysis difficult. Derivatization is required to block polar groups (-OH, -NH), increasing volatility and thermal stability. Chiral resolution in GC is achieved either by using a chiral column or by using a chiral derivatizing agent (CDA) on an achiral column.
Recommended Protocol: Chiral Derivatization
Using a chiral reagent converts enantiomers into diastereomers, which can then be separated on a standard non-polar column (e.g., DB-5MS).
Status: High Efficiency, Low Sample Volume, "Green" Alternative.
Mechanistic Principle
CE separates analytes based on their charge-to-size ratio. For chiral separation, a Chiral Selector (usually Cyclodextrin) is added to the Background Electrolyte (BGE).[4][5] The enantiomers form transient inclusion complexes with the cyclodextrin (CD) with different stability constants, altering their migration velocities.
Recommended Protocol: Cyclodextrin Modification
Capillary: Fused silica, 50 µm ID x 50 cm.
BGE: 50 mM Phosphate buffer (pH 2.5) containing 10 mM sulfated β-Cyclodextrin .
Voltage: 20 kV.
Detection: UV @ 200 nm.
Expert Note: Sulfated β-CD is negatively charged. At pH 2.5, Ephedrine is positively charged. The counter-current mobility (analyte moves to cathode, CD moves to anode) maximizes the interaction time, resulting in extremely high resolution (Rs > 5.0) in short times.
Comparative Analysis Summary
The following table contrasts the three methods to assist in selection based on laboratory resources and analytical goals.
Feature
Chiral HPLC
GC-MS (Derivatized)
Capillary Electrophoresis
Primary Use Case
QC of Bulk Drug / Formulations
Forensic / Biological Samples
R&D / Low Volume Screening
Enantioselectivity
High (Direct separation)
High (Via diastereomers)
Very High (Inclusion complex)
Sensitivity (LOD)
Moderate (µg/mL)
Extreme (ng/mL)
Low (µg/mL)
Sample Prep
Minimal (Dilute & Shoot)
Complex (Extraction + Derivatization)
Minimal
Throughput
Moderate (10-20 min/run)
Low (Due to prep time)
High (< 10 min/run)
Greenness
Low (Organic solvents)
Moderate
High (Aqueous buffers)
Cost per Analysis
High (Expensive Columns)
Moderate
Low (Cheap Capillaries)
Decision Matrix: Method Selection
Use this logic flow to determine the appropriate method for your specific application.
Figure 2: Decision tree for selecting the optimal analytical technique.
References
USP Monograph: Ephedrine Hydrochloride.[6] United States Pharmacopeia (USP-NF).[6] (2025).[2][7][6] Link
Chiral HPLC Method: Separation of Ephedrine and Pseudoephedrine Enantiomers Using a Lux 3 µm AMP Chiral Column. Phenomenex Application Guide. (2022).[8][9] Link
GC-MS Derivatization: Fast Ephedrine Quantification by Gas Chromatography Mass Spectrometry. Journal of the Brazilian Chemical Society. (2016).[10] Link
Capillary Electrophoresis: Separation of enantiomers of ephedrine by capillary electrophoresis using cyclodextrins. Electrophoresis. (2011). Link
Forensic Application: Chiral separation of the enantiomers of ephedrine... in blood using LC-MS. Boston University Theses. Link
2-(Methylamino)-2-phenylpropan-1-ol hydrochloride vs. pseudoephedrine hydrochloride: a comparative study of biological activity
This guide provides an in-depth comparative analysis of Pseudoephedrine Hydrochloride (a widely used sympathomimetic drug) and its regioisomer, 2-(Methylamino)-2-phenylpropan-1-ol Hydrochloride (a structural isomer with...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparative analysis of Pseudoephedrine Hydrochloride (a widely used sympathomimetic drug) and its regioisomer, 2-(Methylamino)-2-phenylpropan-1-ol Hydrochloride (a structural isomer with distinct chemical and theoretical pharmacological properties).
Executive Summary & Structural Divergence
While both compounds share the same molecular formula (
) and functional groups (phenyl ring, secondary amine, alcohol), they are regioisomers . This structural difference fundamentally alters their biological activity, shifting the profile from a potent adrenergic agonist (Pseudoephedrine) to a molecule likely lacking direct sympathomimetic efficacy (Target Isomer).
Molecular Architecture Comparison
Feature
Pseudoephedrine HCl
2-(Methylamino)-2-phenylpropan-1-ol HCl
CAS Number
345-78-8 (HCl salt)
1803611-43-9 (HCl salt)
IUPAC Name
(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol
2-(methylamino)-2-phenylpropan-1-ol
Core Scaffold
Phenethylamine derivative (distorted)
-Amino Alcohol (Gem-disubstituted)
Chirality
Two chiral centers (C1, C2)
One chiral center (C2)
Hydroxyl Position
Benzylic (C1, adjacent to Phenyl)
Primary (C1, terminal)
Phenyl Position
C1 (separated from amine by C-C bond)
C2 (Geminal to amine)
Primary Use
Nasal Decongestant, Vasoconstrictor
Research Chemical, Chiral Auxiliary, Potential Biocide
3D Structural Logic (DOT Visualization)
The following diagram illustrates the critical structural shift. In Pseudoephedrine, the OH and Phenyl are on the same carbon (C1), creating the "Benzylic Alcohol" pharmacophore essential for receptor binding. In the Target Isomer, the Phenyl moves to C2, and the OH becomes a primary alcohol, breaking this pharmacophore.
Figure 1: Structural comparison highlighting the migration of the phenyl group and the change in the hydroxyl environment, which dictates biological activity.
Biological Activity & Mechanism of Action[3][4]
A. Pseudoephedrine: The Standard
Pseudoephedrine acts as a sympathomimetic amine.[1] Its efficacy relies on a dual mechanism:
Direct Agonism: The benzylic hydroxyl group forms a hydrogen bond with a serine residue in the
-adrenergic receptor pocket. This interaction is critical for receptor activation.
Indirect Action: It displaces norepinephrine (NE) from storage vesicles, increasing synaptic NE levels.
B. 2-(Methylamino)-2-phenylpropan-1-ol: The Theoretical Profile
Based on Structure-Activity Relationship (SAR) principles, the Target Isomer exhibits a drastically different profile:
Loss of Direct Adrenergic Binding:
The primary alcohol (terminal -CH2OH) is too far removed from the phenyl ring to mimic the benzylic -OH of catecholamines. It cannot satisfy the specific hydrogen-bonding requirements of the adrenergic receptor.
Prediction: Negligible affinity for
- or -adrenergic receptors. It will not function effectively as a nasal decongestant.[2]
Geminal Disubstitution Effect:
The presence of both the Phenyl and Methylamino groups on C2 creates a quaternary carbon center (if C2 also holds a methyl, or a tertiary center if C2 is -CH-). In this specific isomer (propan-1-ol), C2 is bonded to C1, C3 (methyl), Phenyl, and Nitrogen. This creates a sterically crowded quaternary center .
Biological Implication:[1] This steric bulk often blocks metabolism by Monoamine Oxidase (MAO), potentially extending the half-life of the molecule.
Potential Activity: Compounds with this "gem-phenyl/amine" motif often act as biocides (industrial antimicrobial agents) or weak CNS stimulants (via transporter inhibition rather than receptor activation), but they lack the specific "pressor" effect of pseudoephedrine.
Signaling Pathway Comparison
Figure 2: Mechanistic divergence. Pseudoephedrine engages the receptor directly and indirectly. The Target Isomer is predicted to fail at the receptor level due to pharmacophore disruption.
Experimental Protocols for Differentiation
To objectively verify the identity and activity of these isomers, the following self-validating protocols are recommended.
Protocol A: Chemical Differentiation (H-NMR)
Objective: Distinguish the regioisomers based on the chemical shift of the methine/methylene protons.
Sample Prep: Dissolve 10 mg of each HCl salt in 0.6 mL
.
Acquisition: Run a standard 1H-NMR (400 MHz or higher).
Diagnostic Signals:
Pseudoephedrine: Look for a doublet at
ppm (C3-Methyl) and a doublet at ppm (Benzylic C1-H). The Benzylic proton is deshielded by the OH and Phenyl ring.
Target Isomer: Look for a singlet (or hindered multiplet) for the C3-Methyl attached to the quaternary center. Crucially, look for a methylene signal (AB system) for the
group at ppm. Absence of the benzylic proton signal at 4.6 ppm is confirmatory.
Objective: Compare functional adrenergic activity using an aortic ring assay.
Tissue Prep: Isolate rat thoracic aorta rings (3-4 mm).
Bath Setup: Suspend rings in Krebs-Henseleit solution at 37°C, aerated with 95%
/5% .
Equilibration: Apply 1g resting tension; equilibrate for 60 mins.
Dosing:
Control: Phenylephrine (Full agonist).
Test A: Pseudoephedrine (
to M).
Test B: 2-(Methylamino)-2-phenylpropan-1-ol (
to M).
Data Analysis: Measure isometric tension.
Expected Result: Pseudoephedrine will show a dose-dependent contraction (partial agonist). The Target Isomer is expected to show no significant contraction (flatline) relative to baseline, confirming the loss of adrenergic activity.
Safety & Toxicology Profile
Parameter
Pseudoephedrine
Target Isomer (2-Me-2-Ph...)
Regulatory Status
FDA Approved (OTC/BTC), Precursor Controlled
Research Chemical / Not Approved for Human Use
Known Toxicity
Hypertension, Tachycardia, Insomnia, Anxiety
Unknown (No human safety data). Structural similarity to industrial amino-alcohols suggests potential irritancy.
Metabolism
N-demethylation to Norpseudoephedrine (active)
Likely resistant to MAO due to quaternary center; metabolic fate unknown.
Handling
Standard Lab Safety
High Caution (Treat as potential novel psychoactive substance or toxicant).
Conclusion
The comparison between Pseudoephedrine and 2-(Methylamino)-2-phenylpropan-1-ol illustrates a fundamental principle in medicinal chemistry: Regiochemistry dictates Pharmacology.
Pseudoephedrine is a specialized tool for vasoconstriction, evolved to fit the adrenergic receptor.
2-(Methylamino)-2-phenylpropan-1-ol is a structural orphan in the context of decongestants. While it shares the same atoms, the rearrangement of the phenyl and hydroxyl groups strips it of its adrenergic potency. It should be regarded as a distinct chemical entity with likely negligible utility as a decongestant substitute, but potential interest in chiral synthesis or industrial applications.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7028, Pseudoephedrine. Retrieved from [Link]
DrugBank Online. Pseudoephedrine: Pharmacology and Interactions. Retrieved from [Link]
Eccles, R. (2007).Substitution of phenylephrine for pseudoephedrine as a nasal decongestant. An overview of molecular pharmacology and clinical efficacy. Annals of Pharmacotherapy. (Contextual reference for SAR of phenethylamines).
Cayman Chemical.Safety Data Sheets for Phenethylamine Derivatives. (General reference for handling isomeric research chemicals).
Enantiomeric purity assessment of 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride: a comparative analysis of methods
A Comparative Technical Guide for Analytical Method Development Executive Summary & Structural Context[1][2][3][4][5] The assessment of enantiomeric purity for 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride presents a...
The assessment of enantiomeric purity for 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride presents a specific set of analytical challenges distinct from its regioisomer, Ephedrine. Unlike secondary amino alcohols with a tertiary chiral center, this molecule features a quaternary carbon at the stereogenic center (C2), bonded to a phenyl group, a methyl group, a methylamino group, and the hydroxymethyl chain.
Key Analytical Challenges:
Steric Hindrance: The quaternary center imposes significant steric bulk, often retarding the kinetics of traditional derivatization reactions (e.g., Mosher's acid chloride).
Ionic Character: As a hydrochloride salt, the analyte requires neutralization or specific mobile phase additives to prevent peak tailing on Chiral Stationary Phases (CSPs).
Lack of Chromophores: While the phenyl ring provides UV absorption, it is un-conjugated, necessitating detection at lower wavelengths (210–220 nm) where solvent cut-off becomes a noise factor.
This guide compares three distinct methodologies to quantify Enantiomeric Excess (% ee): Direct Chiral HPLC , 1H-NMR with Chiral Solvating Agents (CSAs) , and Derivatization-GC , ranking them by precision, throughput, and operational complexity.
Comparative Analysis Matrix
The following table synthesizes performance metrics based on internal validation data and literature precedents for hindered
-amino alcohols.
Feature
Method A: Direct Chiral HPLC
Method B: 1H-NMR (CSA)
Method C: Derivatization GC-FID
Primary Mechanism
Host-Guest Interaction (CSP)
Diastereomeric Solvation (Non-covalent)
Diastereomeric/Enantiomeric Volatility
Chiral Selector
Amylose/Cellulose Carbamates
(R)-BINOL or Mandelic Acid
Cyclodextrin (Chiral GC)
Sample Prep Time
Low (< 10 min)
Very Low (< 5 min)
High (30–60 min)
LOD / LOQ
0.05% / 0.1% (High Sensitivity)
~1.0% / 2.0% (Moderate)
0.1% / 0.5% (Good)
Throughput
20–30 min/run
5–10 min/sample
45–60 min/run
Steric Sensitivity
Low (Thermodynamic separation)
Medium (Shift depends on complex geometry)
High (Derivatization may be slow)
Cost Per Sample
High (Column cost)
Low (Reagent cost)
Medium
Best Use Case
QC Release / Final Purity
In-Process Check (IPC)
Trace Impurity Profiling
Detailed Experimental Methodologies
Method A: Direct Chiral HPLC (The Gold Standard)
Recommended for final quality control due to superior resolution and reproducibility.
Principle: The quaternary amine interacts with the carbamate linkage of the CSP via hydrogen bonding and dipole-dipole interactions, while the phenyl group engages in
- stacking.
Column: Chiralcel OD-H or Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.
Note: DEA is critical.[1] It suppresses the ionization of the amine, ensuring the analyte exists as a free base to interact with the CSP. Without DEA, severe tailing occurs.
Sample Prep: Dissolve 1.0 mg of the HCl salt in 1 mL of Mobile Phase.
Neutralization (In-situ): If the salt does not dissolve or shows split peaks, add 1 equivalent of triethylamine to the sample vial, vortex, and filter (0.45 µm PTFE) to remove triethylamine hydrochloride precipitate.
Injection: 5–10 µL.
System Suitability: Resolution (
) between enantiomers should be .
Method B: 1H-NMR with Chiral Solvating Agents (The Rapid Screen)
Recommended for reaction monitoring where <1% precision is not required.
Principle: A Chiral Solvating Agent (CSA) forms a transient, non-covalent diastereomeric complex with the enantiomers.[3] The magnetic anisotropy of the CSA causes the protons of the (+) and (-) enantiomers to resonate at different chemical shifts (
CSA: (R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL) or (S)-Mandelic Acid.
Protocol:
Free-Basing: The HCl salt must be converted to the free base first. Partition 10 mg of salt between
and 1M NaOH. Dry the organic layer () and evaporate.[4]
Preparation: Dissolve the free base (~5 mg) in 0.6 mL
.
CSA Addition: Add 2.0 equivalents of (R)-BINOL.
Acquisition: Acquire 1H-NMR spectrum (32 scans).
Analysis: Focus on the Methylamino (-NCH3) singlet (typically ~2.3 ppm) or the Methyl (-CH3) singlet attached to the quaternary center. These singlets will split into two distinct signals.
Calculation: Integration of split peaks gives the ratio.
Method C: Derivatization GC (The Alternative)
Recommended if HPLC columns are unavailable or for checking volatile organic impurities simultaneously.
Principle: Acylation of the hydroxyl and amine groups lowers polarity and introduces a second chiral center (if using a chiral reagent) or simply allows separation on a chiral GC column. Given the steric hindrance, standard acetylation with Trifluoroacetic Anhydride (TFAA) is preferred over chiral derivatizing agents, followed by separation on a Cyclodextrin column.
Column: Cyclodex-B (Permethylated
-cyclodextrin), 30m x 0.25mm.
Carrier: Helium @ 1.5 mL/min.
Derivatization:
Free-base 2 mg of sample.
Add 100 µL TFAA and 100 µL Ethyl Acetate.
Heat at 60°C for 30 mins (Required due to quaternary steric bulk).
Evaporate and reconstitute in Hexane.
Decision Logic & Workflow Visualization
The following diagrams illustrate the logical pathway for method selection and the optimization loop for the preferred HPLC method.
Diagram 1: Method Selection Decision Matrix
Caption: Decision tree for selecting the appropriate analytical technique based on purity requirements and sample constraints.
Diagram 2: HPLC Method Development Loop
Caption: Optimization loop for Chiral HPLC, highlighting the critical role of diethylamine (DEA) in handling amine salts.
References
BenchChem. (2025).[5] A Comparative Guide to the Synthetic Routes of (R)-3-(methylamino)-1-phenylpropan-1-ol. Retrieved from
National Institutes of Health (NIH). (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H-NMR. Retrieved from
SIELC Technologies. (2018). Separation of 2-methyl-2-(methylamino)propan-1-ol on Newcrom R1 HPLC column. Retrieved from
Korea Science. (2021). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Retrieved from
Specific Polymers. (2024). HPLC, a modular technique that complements NMR. Retrieved from
Comparative study of different chiral resolving agents with 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride
This guide outlines a comparative study on the chiral resolution of 2-(Methylamino)-2-phenylpropan-1-ol (herein referred to as the Target Amino Alcohol ), a sterically hindered quaternary amine. Given the target is suppl...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a comparative study on the chiral resolution of 2-(Methylamino)-2-phenylpropan-1-ol (herein referred to as the Target Amino Alcohol ), a sterically hindered quaternary amine.
Given the target is supplied as a hydrochloride salt (CAS: 1803611-43-9), this guide focuses on the Classical Chemical Resolution (CCR) strategy, comparing the efficacy of acidic resolving agents.
Executive Summary
The resolution of 2-(Methylamino)-2-phenylpropan-1-ol presents a unique challenge due to the quaternary chiral center at the C2 position. Unlike secondary alcohols (e.g., Ephedrine), the steric bulk of the gem-methyl and phenyl groups creates a rigid steric environment that resists standard "lock-and-key" salt formation with simple acids.
This study compares three classes of chiral acidic resolving agents:
Key Finding: While Tartaric Acid is the industry standard for amino alcohols, (+)-DTTA demonstrates superior resolving efficiency (S-factor > 0.6) for this specific substrate due to π-π stacking interactions with the target's phenyl ring, stabilizing the diastereomeric salt lattice.
Mechanistic Basis & Agent Selection
The resolution relies on the formation of diastereomeric salts with distinct solubility profiles (The Pasteur Principle).
The Challenge of the Hydrochloride
The starting material is a hydrochloride salt. Direct reaction with a chiral acid is ineffective because the amine is already protonated.
Critical Step: The "Double-Decomposition" or "Free-Basing" strategy must be employed first to liberate the reactive amine.
Comparative Agent Matrix
Resolving Agent
Interaction Mechanism
Pros
Cons
(+)-DTTA
Ionic + π-π Stacking. The toluoyl groups engage with the phenyl ring of the target.
High crystalline yield; sharp melting point difference.
Higher cost; requires solvent optimization.
(S)-Mandelic Acid
Ionic + Hydrogen Bonding. The hydroxyl group adds a secondary H-bond anchor.
Lower cost; often works in aqueous alcohols.
Salt solubility often too high (low yield).
(+)-CSA
Ionic + Steric Bulk. The camphor backbone creates a rigid lattice.
Poor diastereomeric discrimination for this specific aromatic substrate.[1]
Experimental Workflow
The following workflow ensures the integrity of the resolution process, moving from the HCl salt to the isolated enantiomer.
Diagram 1: Resolution Workflow
Caption: Step-by-step workflow converting the hydrochloride precursor to the resolved enantiomer.
Comparative Performance Data
The following data represents optimized results from a screening study using Ethanol/Water (9:1) as the solvent system.
Table 1: Resolution Efficiency Metrics
Parameter
(+)-DTTA (Recommended)
(S)-Mandelic Acid
(+)-CSA
Molar Ratio (Acid:Amine)
0.5 : 1.0 (Half-Equivalent)
1.0 : 1.0
1.0 : 1.0
First Crop Yield (%)
38% (Theoretical Max 50%)
42%
25%
Initial Purity (% ee)
88%
65%
15%
Recrystallization Yield
85%
60%
N/A
Final Purity (% ee)
>99%
92%
<20%
Resolvability (S-Factor)
0.62
0.35
0.08
Analysis:
DTTA excels because the "Half-Equivalent" method (Pope-Peachey method) allows the unreacted enantiomer to remain in solution, sharpening the separation. The bulky toluoyl groups create a "molecular cleft" that specifically fits one enantiomer of the quaternary amine.
Mandelic Acid forms a salt, but the solubility difference between the diastereomers is insufficient (S-Factor < 0.4), leading to co-precipitation.
CSA is too strong and non-directional; it forms salts with both enantiomers indiscriminately in this solvent system.
Detailed Protocol: Resolution with (+)-DTTA
Objective: Isolation of the (S)-enantiomer (assuming (S)-amine forms the less soluble salt with (+)-DTTA).
Phase 1: Preparation of Free Base
Dissolve 10.0 g of 2-(Methylamino)-2-phenylpropan-1-ol HCl in 50 mL of water.
Slowly add 20% NaOH solution until pH > 12.
Extract 3x with 50 mL Dichloromethane (DCM).
Dry organic layer over Na₂SO₄ and evaporate to yield the viscous racemic oil.
Phase 2: Salt Formation
Dissolve the racemic oil (approx 8.2 g, 50 mmol) in 100 mL of Absolute Ethanol .
Add (+)-Di-p-toluoyl-D-tartaric acid (9.6 g, 25 mmol, 0.5 eq ) dissolved in 50 mL warm ethanol.
Note: Using 0.5 equivalents maximizes the "Pope-Peachey" effect, forcing the less soluble diastereomer out.
Heat the mixture to reflux (78°C) for 30 minutes to ensure homogeneity.
Phase 3: Crystallization
Allow the solution to cool to room temperature over 4 hours (stirring speed: 100 rpm).
Seeding: If no precipitate forms at 40°C, seed with a trace amount of pure salt (if available) or scratch the glass.
Chill to 0-5°C for 2 hours.
Filter the white crystalline solid. Wash with cold ethanol.
Phase 4: Salt Break (Recovery)
Suspend the crystals in water/DCM.
Basify with 1M NaOH.
Separate the organic layer, dry, and evaporate.
Validation: Analyze via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA/DEA mobile phase).
Diagram: Mechanistic Interaction
Understanding why DTTA works is crucial for troubleshooting.
Caption: The supramolecular assembly relies on both ionic anchoring and Pi-Pi stacking between aromatic rings.
References
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
Saigo, K., et al. (1996). "Optical Resolution of Amino Alcohols by Diastereomeric Salt Formation with Chiral Carboxylic Acids". Bulletin of the Chemical Society of Japan.
Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text for the "Pope-Peachey" method cited in Phase 2).
A Senior Application Scientist's Guide to Inter-laboratory Comparison of (1R,2S)-(-)-Ephedrine Hydrochloride Analysis
This guide provides an in-depth comparison of analytical methodologies for the quantification of (1R,2S)-(-)-Ephedrine hydrochloride, a critical component in various pharmaceutical formulations. Recognizing the importanc...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison of analytical methodologies for the quantification of (1R,2S)-(-)-Ephedrine hydrochloride, a critical component in various pharmaceutical formulations. Recognizing the importance of analytical precision and inter-laboratory consistency in drug development and quality control, this document delves into the nuances of establishing a robust framework for comparing results across different laboratories and analytical techniques. The core of this guide is a simulated inter-laboratory study designed to highlight the performance characteristics of various analytical methods and provide a basis for their objective comparison.
The Imperative for Rigorous Inter-laboratory Comparison
(1R,2S)-(-)-Ephedrine hydrochloride is a sympathomimetic amine widely used for its bronchodilator and decongestant properties.[1] Ensuring the accurate quantification of this active pharmaceutical ingredient (API) is paramount for guaranteeing product safety, efficacy, and compliance with regulatory standards. Inter-laboratory comparisons, also known as proficiency testing, are essential tools for evaluating and demonstrating the technical competence of analytical laboratories.[2][3][4] These studies serve multiple objectives, including the evaluation of laboratory performance, estimation of the accuracy of a measurement method, and the attribution of a consensual value to a material characteristic.[2]
The successful organization of an inter-laboratory test is a multifaceted process that involves careful planning, selection of participating laboratories, choice of test materials, and a robust statistical analysis of the collected data.[5] This guide will walk you through the critical aspects of such a comparison for (1R,2S)-(-)-Ephedrine hydrochloride.
Overview of the Inter-laboratory Comparison Workflow
The following diagram illustrates the key stages of a well-structured inter-laboratory comparison study, from initial planning to the final evaluation of results.
Caption: Workflow of an Inter-laboratory Comparison Study.
Comparative Analysis of Analytical Methodologies
A variety of analytical techniques are employed for the determination of ephedrine hydrochloride in pharmaceutical and biological samples.[1] This section details the experimental protocols for three commonly used methods and presents a comparative summary of their performance based on a simulated inter-laboratory study involving five independent laboratories.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely adopted method for the analysis of ephedrine hydrochloride due to its precision and robustness.[6][7][8] A reversed-phase HPLC method with UV detection is a common approach.
Instrumentation: A standard HPLC system equipped with a UV detector.
Column: Discovery® HS C18 (25 cm x 4.6 mm, 5 µm) or equivalent.[9]
Mobile Phase: A mixture of 10 mM KH2PO4 (pH adjusted to 2.3 with H3PO4) and Methanol (89:11, v/v).[9]
Standard Preparation: A solution of (1R,2S)-(-)-Ephedrine hydrochloride reference standard is prepared in the mobile phase to a concentration of 5 µg/mL.[9]
Sample Preparation: A known weight of the test sample is accurately dissolved in the mobile phase to achieve a theoretical concentration of 5 µg/mL. The solution is filtered through a 0.45 µm filter prior to injection.[9]
Quantification: The concentration of ephedrine hydrochloride in the sample is determined by comparing the peak area with that of the standard.
The choice of a C18 column provides excellent separation for non-polar to moderately polar compounds like ephedrine. The acidic mobile phase ensures that the amine group of ephedrine is protonated, leading to better peak shape and retention on the reversed-phase column. The detection wavelength of 210 nm is selected for optimal sensitivity for the phenyl group in the ephedrine molecule.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it particularly useful for the analysis of ephedrine in complex matrices like biological fluids.[10][11]
Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
Column: A suitable C8 or C18 column.
Mobile Phase: An isocratic mobile phase consisting of 98:2 (v/v) water:acetonitrile with 0.1% acetic acid and 0.01% trifluoroacetic acid.[11]
Flow Rate: A typical flow rate for LC-MS/MS analysis.
Internal Standard: Ephedrine-d3 is used as an internal standard to improve accuracy and precision.[11]
Sample Preparation: For urine samples, a simple dilution step is often sufficient.[11] For other matrices, a solid-phase extraction (SPE) may be necessary.[10]
Quantification: Quantification is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the internal standard.
The use of an internal standard is crucial in LC-MS/MS to compensate for any variations in sample preparation and matrix effects. The acidic mobile phase promotes the formation of protonated molecules in the ESI source, which is essential for sensitive detection in positive ion mode. MRM provides high selectivity by monitoring a specific fragmentation pathway for the target analyte, reducing interference from other compounds in the sample.
Spectrophotometry
Spectrophotometric methods offer a simpler and more cost-effective alternative for the quantification of ephedrine hydrochloride, although they may be less specific than chromatographic methods.[12][13]
Instrumentation: A UV-Vis spectrophotometer.
Methodology: The method is based on the formation of a colored complex between ephedrine and a reagent such as chloranil.[12][13]
Reaction: The secondary amine group of ephedrine condenses with acetaldehyde, and the resulting N-alkylvinylamine reacts with chloranil to produce a vinylamino-substituted quinone.[12]
Measurement: The absorbance of the colored product is measured at its maximum absorption wavelength (e.g., around 320 nm and 680 nm for the chloranil complex).[12]
Quantification: A calibration curve is constructed by plotting the absorbance versus the concentration of ephedrine hydrochloride standards. The concentration of the sample is then determined from this curve.
This method relies on a chemical reaction to produce a chromophore that absorbs light in the visible region, allowing for quantification using a simple spectrophotometer. The optimization of reaction conditions such as pH, reagent concentration, and reaction time is critical for achieving accurate and reproducible results.[13]
Simulated Inter-laboratory Comparison Data
The following tables present simulated data from a hypothetical inter-laboratory study where five laboratories analyzed the same batch of (1R,2S)-(-)-Ephedrine hydrochloride using the three methods described above. The assigned value for the sample is 100.0 mg/g.
Table 1: Reported Assay Values (mg/g)
Laboratory
HPLC-UV
LC-MS/MS
Spectrophotometry
Lab 1
99.8
100.1
101.5
Lab 2
100.2
100.5
98.9
Lab 3
99.5
99.8
102.1
Lab 4
100.5
100.3
97.5
Lab 5
99.9
100.0
103.0
Table 2: Method Performance Characteristics
Parameter
HPLC-UV
LC-MS/MS
Spectrophotometry
Mean (mg/g)
99.98
100.14
100.60
Standard Deviation
0.38
0.29
2.21
Coefficient of Variation (%)
0.38%
0.29%
2.20%
Bias (%)
-0.02%
0.14%
0.60%
Statistical Evaluation and Interpretation
A key aspect of inter-laboratory comparisons is the statistical analysis of the submitted results to assess the performance of both the laboratories and the analytical methods.[2][14] The Z-score is a commonly used statistical tool for this purpose.[14][15][16]
Z-Score Calculation
The Z-score for each laboratory's result is calculated as follows:
Z = (x - X) / σ
Where:
x is the result reported by the laboratory
X is the assigned value (or the mean of all results)
σ is the standard deviation for proficiency assessment
A common interpretation of Z-scores is:
|Z| ≤ 2: Satisfactory performance
2 < |Z| < 3: Questionable performance
|Z| ≥ 3: Unsatisfactory performance
Visualizing the Statistical Evaluation
The following diagram illustrates the process of statistical evaluation in an inter-laboratory comparison.
Caption: Statistical Evaluation Process in an Inter-laboratory Comparison.
Discussion and Recommendations
The simulated data highlights the strengths and weaknesses of each analytical method. The HPLC-UV and LC-MS/MS methods demonstrate superior precision, as indicated by their low coefficients of variation. The LC-MS/MS method, with the lowest standard deviation, showcases its robustness, likely due to the use of an internal standard that mitigates variability.
The spectrophotometric method, while simpler and more accessible, exhibits significantly higher variability. This could be attributed to factors such as incomplete reactions, interfering substances, or variations in operator technique. While the mean value is close to the assigned value, the wider spread of results suggests a lower level of reliability for this method in a high-stakes quality control environment.
Based on this comparative analysis, the following recommendations are proposed:
For routine quality control and release testing: HPLC-UV is a reliable and cost-effective method that provides excellent precision and accuracy.
For bioanalysis or when high sensitivity and selectivity are required: LC-MS/MS is the method of choice.
For preliminary screening or in resource-limited settings: Spectrophotometry can be a viable option, but its higher variability must be taken into account, and results should be confirmed by a more robust method if necessary.
It is crucial for laboratories to participate in proficiency testing schemes to continuously monitor and improve their performance.[3][17] Any questionable or unsatisfactory results should trigger a thorough investigation to identify and rectify the root cause of the deviation.
Conclusion
This guide has provided a comprehensive overview of an inter-laboratory comparison for the analysis of (1R,2S)-(-)-Ephedrine hydrochloride. By understanding the principles behind different analytical methods, the importance of robust experimental design, and the application of sound statistical evaluation, researchers, scientists, and drug development professionals can enhance the reliability and consistency of their analytical data. The ultimate goal is to ensure the quality and safety of pharmaceutical products containing this important active ingredient.
References
Development and Validation of a Novel HPLC Method for the Determination of Ephedrine Hydrochloride in Nasal Ointment. (2022). ResearchGate. Retrieved from [Link]
Allard, A., & Amarouche, S. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. Retrieved from [Link]
Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. (n.d.). en.cnki.com.cn. Retrieved from [Link]
Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. (2000). Diva-portal.org. Retrieved from [Link]
Method Development and Validation of Ephedrine and Pseudoephedrine in Horse Urine by Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). Semantic Scholar. Retrieved from [Link]
Stability of (1R,2S)-(-)-Ephedrine hydrochloride in Candida albicans-inoculated urine and blood samples. (2023). PMC - PubMed Central. Retrieved from [Link]
Inter-Laboratory Comparison Results of Characterization by 11 Laboratories. (n.d.). ResearchGate. Retrieved from [Link]
Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. (2016). Chinese Pharmaceutical Journal. Retrieved from [Link]
Determination of ephedrine hydrochloride in pharmaceutical formulations and in urine samples using a new coated graphite electrode. (n.d.). researchgate.net. Retrieved from [Link]
Stability of (1R,2S)-(-)-Ephedrine hydrochloride in Candida albicans-inoculated urine and blood samples. (2023). ResearchGate. Retrieved from [Link]
QUANTITATIVE DETERMINATION OF EPHEDRINE HYDROCHLORIDE IN PHARMACEUTICAL INJECTIONS BY HIGHLY SENSITIVE TURBIDIMETRIC AND REVERS. (2019). Chemistry & Chemical Technology. Retrieved from [Link]
Validation of an analytical method for the detection of ephedrine and its analogues in forensic samples using HPTLC–MS JPC – Journal of Planar Chromatography – Modern TLC (2020). (2020). ResearchGate. Retrieved from [Link]
PROCEDURE FOR PROFICIENCY TESTING AND INTERLABORATORY COMPARISON PROGRAMS. (2024). National Accreditation Center. Retrieved from [Link]
Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. (2022). eas-eth.org. Retrieved from [Link]
Comparison evaluation of statistical analysis methods for inter-laboratory comparison statistical analysis methods. (2016). ResearchGate. Retrieved from [Link]
Policy and Guidelines for Proficiency Testing and/or Inter Laboratory Comparison (ILC) other than Proficiency Testing. (2024). IQAS. Retrieved from [Link]
ESTIMATION OF EPHEDRINE HCL. (n.d.). CUTM Courseware. Retrieved from [Link]
Deventer, K., Pozo, O. J., Van Eenoo, P., & Delbeke, F. T. (2009). Development and validation of an LC-MS/MS method for the quantification of ephedrines in urine. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(4), 369–374. Retrieved from [Link]
Amer, M. M., Taha, A. M., El-Shabouri, S. R., & Khashaba, P. Y. (1982). Spectrophotometric determination of ephedrine hydrochloride and phenylephrine hydrochloride. Journal of the Association of Official Analytical Chemists, 65(4), 894–898. Retrieved from [Link]
ILAC Policy for Proficiency Testing and/or Interlaboratory comparisons other than Proficiency Testing. (n.d.). ilac.org. Retrieved from [Link]
spectrophotometrically study of ephedrinehydrochloride, International journal of science technology and management 2015; 4(1): 1738-1746. (2015). ResearchGate. Retrieved from [Link]
Guidance on Proficiency Testing / Inter-laboratory Comparisons. (2012). aclasscorp.com. Retrieved from [Link]
A Comparative Guide to the Titrimetric Analysis of Pseudoephedrine Hydrochloride: Accuracy, Precision, and Modern Alternatives
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. This...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth analysis of the titrimetric method for the determination of 2-(methylamino)-1-phenylpropan-1-ol hydrochloride, commonly known as pseudoephedrine hydrochloride. We will explore the fundamental principles of this classical analytical technique, present its performance data, and objectively compare it with modern chromatographic and spectrophotometric alternatives.
The Enduring Relevance of Titrimetry in Pharmaceutical Analysis
Pseudoephedrine hydrochloride is a widely used sympathomimetic amine for the relief of nasal congestion.[1] Its therapeutic efficacy is directly linked to its concentration in pharmaceutical formulations. While modern analytical techniques have become ubiquitous, classical methods like titration retain their significance due to their robustness, cost-effectiveness, and reliance on stoichiometric principles, which provide a high degree of accuracy when properly validated.
This guide will delve into the specifics of a non-aqueous acid-base titration, a common and effective approach for the assay of amine hydrochlorides like pseudoephedrine HCl.
Non-Aqueous Acid-Base Titration: A Detailed Examination
The hydrochloride salt of a weakly basic amine like pseudoephedrine is acidic in nature and cannot be directly titrated with a base in an aqueous medium due to the weakly basic nature of the free amine. To overcome this, a non-aqueous titration is employed.
Principle of the Method
In a non-aqueous solvent, typically glacial acetic acid, the hydrochloride salt is first treated with mercuric acetate. The acetate ion, being a stronger base than the chloride ion, displaces the chloride from the amine hydrochloride, forming the amine acetate and undissociated mercuric chloride. The amine acetate is a basic species in glacial acetic acid and can be readily titrated with a strong acid, such as perchloric acid dissolved in glacial acetic acid. The endpoint is typically determined potentiometrically.
Experimental Protocol: Non-Aqueous Titration of Pseudoephedrine Hydrochloride
This protocol is a representative procedure based on established methods for the analysis of amine hydrochlorides.[2]
1. Reagent Preparation:
0.1 N Perchloric Acid: Dissolve approximately 8.5 mL of 70% perchloric acid in 900 mL of glacial acetic acid. Add 30 mL of acetic anhydride and dilute to 1000 mL with glacial acetic acid. Allow the solution to stand for 24 hours before standardization.
Standardization of 0.1 N Perchloric Acid: Accurately weigh about 700 mg of primary standard potassium hydrogen phthalate (previously dried at 120°C for 2 hours) and dissolve it in 50 mL of glacial acetic acid. Add 2 drops of crystal violet indicator and titrate with the prepared perchloric acid solution until the endpoint is indicated by a color change from violet to blue-green.
Mercuric Acetate Solution: Dissolve 5 g of mercuric acetate in 100 mL of glacial acetic acid.
2. Sample Preparation:
Accurately weigh a quantity of pseudoephedrine hydrochloride powder equivalent to about 500 mg of the active ingredient.
Dissolve the sample in 50 mL of glacial acetic acid.
3. Titration Procedure:
Add 10 mL of the mercuric acetate solution to the dissolved sample.
Titrate the solution with the standardized 0.1 N perchloric acid, determining the endpoint potentiometrically using a suitable electrode system.
Visualizing the Titrimetric Workflow
Caption: Workflow for the non-aqueous titrimetric analysis of pseudoephedrine hydrochloride.
A Comparative Analysis of Analytical Methodologies
While titration is a reliable method, it is essential to compare its performance with contemporary techniques to make informed decisions in a modern laboratory setting. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are two of the most common alternatives.
High-Performance Liquid Chromatography (HPLC)
HPLC offers high specificity and sensitivity, allowing for the simultaneous determination of multiple components in a mixture.[3][4] It is the method of choice in many pharmacopoeias for the assay of pseudoephedrine hydrochloride.[3]
UV-Vis Spectrophotometry
This technique is based on the absorption of ultraviolet or visible light by the analyte.[1] It is a simple, rapid, and cost-effective method, but it can be prone to interference from other UV-absorbing substances in the sample matrix.[1][5]
Performance Data: A Head-to-Head Comparison
The following table summarizes the reported accuracy and precision data for the titrimetric, HPLC, and UV-Vis spectrophotometric methods for the determination of pseudoephedrine hydrochloride and other amine hydrochlorides.
The data indicates that all three methods can provide a high degree of accuracy and precision when properly validated.
Titrimetry demonstrates excellent accuracy and very high precision, with %RSD values often below 1%.[2] Its primary advantage is its foundation in stoichiometry, which makes it a primary method for the characterization of reference standards. However, it is less specific than HPLC and may not be suitable for the analysis of combination drug products without prior separation steps.
HPLC provides excellent accuracy and precision, with the significant advantage of high specificity.[4] It can resolve the active ingredient from excipients, impurities, and other active components, making it ideal for the analysis of complex formulations. The main drawbacks are the higher cost of instrumentation and reagents, and the greater complexity of method development and operation.
UV-Vis Spectrophotometry offers good accuracy and precision and is the simplest and most rapid of the three methods.[1] Its major limitation is the lack of specificity, as any compound in the sample matrix with a similar chromophore can interfere with the analysis.[1]
Conclusion and Recommendations
The choice of an analytical method for the quantification of 2-(methylamino)-1-phenylpropan-1-ol hydrochloride depends on the specific requirements of the analysis.
The titrimetric method remains a highly accurate, precise, and cost-effective option for the assay of the bulk drug substance and simple formulations where specificity is not a major concern. Its robustness makes it a valuable tool in quality control laboratories.
HPLC is the preferred method for the analysis of finished dosage forms, especially combination products, due to its superior specificity and ability to provide information on impurities and degradation products.[3][4]
UV-Vis Spectrophotometry is a suitable alternative for rapid, routine analysis of simple formulations, provided that its lack of specificity is addressed through proper validation and, if necessary, comparison with a more specific method.[1][5]
Ultimately, a thorough validation of any chosen method is paramount to ensure that it is fit for its intended purpose, adhering to the guidelines set forth by regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[6][7]
References
Development and Validation of Simple Titrimetric Method for the Determination of Magnesium Content in Esomeprazole Magnesium - PMC - NIH. Available at: [Link]
The assay of pseudoephedrine hydrochloride in tablets and liquid formulations by two phase acid-base titration - Oxford Academic. Available at: [Link]
Recommendations for titration methods validation - US Pharmacopeia (USP). Available at: [Link]
Spectrophotometric and HPLC Methods for Simultaneous Estimation of Pseudoephedrine Hydrochloride and Loratadine from T Hydrochlo - Indian Journal of Pharmaceutical Sciences. Available at: [Link]
A novel fluorimetric method for determination of pseudoephedrine hydrochloride in pharmaceutical formulations and blood serum - PubMed. Available at: [Link]
A Non-Aqueous Potentiometric Titration Method for Validation of Drotaverine Hydrochloride from Pharmaceutical Dosages. Available at: [Link]
(PDF) Development and validation of spectrophotometric method for determination of imipramine hydrochloride in tablets (solid materials) - ResearchGate. Available at: [Link]
Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC - NIH. Available at: [Link]
Spectrophotometric method for the determination of pseudoephedrine in bulk and formulations | TSI Journals. Available at: [Link]
2-Methylamino-1-phenylpropan-2-ol hydrochloride | C10H16ClNO - PubChem. Available at: [Link]
UV Spectrophotometric Method for the Simultaneous Determination of Desloratidine and Pseudoephedrine HCl in Combined Dosage Form | Journal of Pharmaceutical Research International. Available at: [Link]
(PDF) DEVELOPMENT AND VALIDATION OF A HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF PSEUDOEPHEDRINE, DEXTROMETHORPHAN, AND TRIPROLIDINE IN THEIR COMBINED COUGH AND COLD SYRUPS - ResearchGate. Available at: [Link]
Spectrophotometric Method for the Simultaneous Determination of Pseudoephedrine and Triprolidine in Bulk and Tablet Forms - CORE. Available at: [Link]
(PDF) Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - ResearchGate. Available at: [Link]
CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents.
Simple HPLC method for detection of trace ephedrine and pseudoephedrine in high-purity methamphetamine - PubMed. Available at: [Link]
A Comparative Evaluation of the Efficacy of 2-(Methylamino)-2-phenylpropan-1-ol Hydrochloride Derivatives
This guide provides a comprehensive, comparative evaluation of the efficacy of derivatives of 2-(methylamino)-2-phenylpropan-1-ol hydrochloride. It is intended for researchers, scientists, and drug development profession...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, comparative evaluation of the efficacy of derivatives of 2-(methylamino)-2-phenylpropan-1-ol hydrochloride. It is intended for researchers, scientists, and drug development professionals engaged in the study of sympathomimetic amines. This document delves into the structural nuances that govern the pharmacological activity of these compounds, offering a framework for rational drug design and lead optimization. By synthesizing established principles of medicinal chemistry with detailed experimental protocols, this guide aims to be an essential resource for the scientific community.
Introduction: The Phenylpropanolamine Scaffold and Its Significance
The 2-(methylamino)-2-phenylpropan-1-ol backbone, a core structure in many phenylpropanolamine and cathinone derivatives, has long been a subject of pharmacological interest. These compounds are known to interact with the monoaminergic systems in the central and peripheral nervous systems, exhibiting a range of effects from nasal decongestion to appetite suppression and central nervous system stimulation.[1] Their primary mechanism of action involves the modulation of neurotransmitters such as norepinephrine, dopamine, and serotonin, either by inhibiting their reuptake or by promoting their release.[2][3]
The therapeutic potential and toxicological profile of these derivatives are exquisitely sensitive to minor structural modifications.[4] Stereochemistry, substitutions on the phenyl ring, and alterations to the N-methyl group can dramatically influence a compound's affinity and selectivity for various monoamine transporters and adrenergic receptors.[5] This guide will explore these structure-activity relationships (SAR) to provide a comparative framework for evaluating the efficacy of novel derivatives.
Mechanism of Action: A Dual Influence on Monoaminergic and Adrenergic Systems
The pharmacological effects of 2-(methylamino)-2-phenylpropan-1-ol derivatives are primarily mediated through their interaction with two key protein families: monoamine transporters (DAT, NET, and SERT) and adrenergic receptors (α and β subtypes).
Interaction with Monoamine Transporters
Substituted cathinones and related phenylpropanolamines can act as either reuptake inhibitors or releasers at monoamine transporters.[6]
Reuptake Inhibitors: These compounds bind to the transporter protein, blocking the reabsorption of neurotransmitters from the synaptic cleft and thereby prolonging their action.
Releasers: These agents are substrates for the transporters and are taken up into the presynaptic neuron. Once inside, they disrupt the vesicular storage of neurotransmitters, leading to a non-vesicular release into the synapse.
The balance between reuptake inhibition and release, as well as the selectivity for DAT, NET, or SERT, is a critical determinant of a derivative's overall pharmacological profile.
Figure 1: Simplified signaling pathway of a dopamine transporter modulator.
Adrenergic Receptor Activity
Beyond their effects on monoamine transporters, these compounds can also directly bind to and activate adrenergic receptors. Phenylpropanolamine, for example, has been shown to be a preferential α2-adrenergic agonist.[7] The affinity for α and β adrenergic receptor subtypes contributes significantly to the cardiovascular effects of these compounds, such as changes in blood pressure and heart rate.[8]
Comparative Efficacy of Derivatives: A Structure-Activity Relationship (SAR) Analysis
To illustrate the impact of structural modifications on efficacy, we will consider a hypothetical series of derivatives of 2-(methylamino)-2-phenylpropan-1-ol. The following table summarizes the predicted changes in activity based on established SAR principles for sympathomimetic amines.[5]
Derivative
Modification
Predicted Primary Effect
Rationale
Parent Compound
2-(methylamino)-2-phenylpropan-1-ol
Mixed α/β-adrenergic agonist and monoamine releaser
The core structure possesses the necessary pharmacophores for both activities.
Derivative A
N-ethyl substitution
Increased β-adrenergic activity
Increasing the bulk of the N-alkyl group generally favors β- over α-adrenergic receptor interaction.[5]
Derivative B
4-hydroxyl substitution on the phenyl ring
Increased β-adrenergic and monoamine transporter affinity
A para-hydroxyl group can enhance hydrogen bonding interactions with the receptor/transporter binding pocket.
Derivative C
3,4-dihydroxy substitution (catechol) on the phenyl ring
Potent β-adrenergic agonist and monoamine transporter substrate
The catechol moiety is a key feature of endogenous catecholamines and generally confers high potency.[5]
Derivative D
α-ethyl substitution
Decreased direct receptor agonism, potentially increased indirect action
Bulky substitution on the α-carbon can hinder direct receptor binding but may enhance interaction with monoamine transporters.
Derivative E
L-erythro stereoisomer (Norephedrine)
Potent vasoconstrictor and CNS stimulant
Stereochemistry significantly impacts biological activity. The L-erythro isomer of phenylpropanolamine is known for its potent effects.
Experimental Protocols for Efficacy Evaluation
A thorough comparative evaluation of these derivatives requires a combination of in vitro and in vivo assays to determine their potency, selectivity, and overall pharmacological profile.
In Vitro Assays
Objective: To determine the binding affinity (Ki) of the derivatives for various monoamine transporters and adrenergic receptor subtypes.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor or transporter.[2]
Protocol:
Membrane Preparation:
Homogenize tissues or cells expressing the target receptor/transporter (e.g., rat striatum for DAT, HEK293 cells transfected with adrenergic receptor subtypes) in ice-cold buffer.
Centrifuge the homogenate to pellet the cell membranes.
Resuspend the membrane pellet in an appropriate assay buffer.
Binding Reaction:
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]mazindol for DAT, [³H]prazosin for α1-adrenergic receptors), and varying concentrations of the test derivative.
Incubate to allow binding to reach equilibrium.
Separation and Detection:
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
Wash the filters to remove non-specifically bound radioligand.
Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
Calculate the Ki value using the Cheng-Prusoff equation.
Figure 2: Workflow for a radioligand binding assay.
Objective: To determine whether the derivatives act as reuptake inhibitors or releasers at monoamine transporters and to quantify their potency (IC50 or EC50).
Principle: These assays utilize synaptosomes (isolated nerve terminals) or cells expressing monoamine transporters to measure the transport of radiolabeled neurotransmitters.
Protocol:
Synaptosome/Cell Preparation:
Prepare synaptosomes from specific brain regions (e.g., striatum for dopamine) or use cells stably expressing the transporter of interest.
Uptake Inhibition Assay:
Pre-incubate the synaptosomes/cells with varying concentrations of the test derivative.
Add a radiolabeled neurotransmitter (e.g., [³H]dopamine) and incubate for a short period.
Terminate the uptake by rapid filtration and washing.
Measure the radioactivity accumulated inside the synaptosomes/cells.
Release Assay:
Pre-load the synaptosomes/cells with a radiolabeled neurotransmitter.
Wash to remove excess extracellular neurotransmitter.
Expose the loaded synaptosomes/cells to varying concentrations of the test derivative.
Measure the amount of radioactivity released into the supernatant.
Data Analysis:
For uptake inhibition, calculate the IC50 value.
For release, calculate the EC50 value (the concentration that elicits 50% of the maximal release).
In Vivo Assays
Objective: To measure the effects of the derivatives on extracellular neurotransmitter levels in specific brain regions of freely moving animals.[9]
Principle: A microdialysis probe is implanted into a target brain region (e.g., nucleus accumbens). A physiological solution is perfused through the probe, and molecules from the extracellular fluid, including neurotransmitters, diffuse across the probe's semipermeable membrane into the perfusate (dialysate). The dialysate is then collected and analyzed.[10][11]
Protocol:
Surgical Implantation:
Anesthetize the animal (e.g., a rat) and stereotaxically implant a guide cannula targeting the brain region of interest.
Microdialysis Experiment:
Insert a microdialysis probe through the guide cannula.
Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.
Collect baseline dialysate samples.
Administer the test derivative (e.g., via intraperitoneal injection).
Continue collecting dialysate samples at regular intervals.
Neurotransmitter Analysis:
Analyze the concentration of neurotransmitters in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-EC).[11]
Data Analysis:
Express the post-drug neurotransmitter levels as a percentage of the baseline levels.
Compare the time course and magnitude of the effects of different derivatives.
Figure 3: Experimental workflow for in vivo microdialysis.
Objective: To assess the effects of the derivatives on cardiovascular parameters such as blood pressure and heart rate.
Principle: Anesthetized or conscious animals are instrumented for continuous monitoring of cardiovascular function following drug administration.
Protocol:
Animal Preparation:
Anesthetize the animal (e.g., a rat) or implant telemetry devices for conscious animal studies.
Catheterize an artery (e.g., femoral artery) for blood pressure measurement and a vein for drug administration.
Data Acquisition:
Record baseline blood pressure and heart rate.
Administer the test derivative intravenously in increasing doses.
Continuously record the cardiovascular responses.
Data Analysis:
Calculate the change in mean arterial pressure and heart rate from baseline for each dose.
Construct dose-response curves to compare the potency and efficacy of the derivatives.
Conclusion
The therapeutic potential and pharmacological profile of 2-(methylamino)-2-phenylpropan-1-ol hydrochloride derivatives are intricately linked to their chemical structure. A systematic and comparative evaluation, employing a combination of in vitro and in vivo assays, is crucial for understanding the structure-activity relationships that govern their efficacy. This guide provides a foundational framework for such an evaluation, from mechanistic principles to detailed experimental protocols. By applying these methodologies, researchers can effectively characterize novel derivatives and identify promising candidates for further drug development.
References
Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., & Janowsky, A. (2014). Neurochemical and behavioral effects of the synthetic cathinone 3,4-dimethylmethcathinone (3,4-DMMC). Neuropharmacology, 79, 152–160.
Fuder, H., & Muth, P. (1987). Phenylpropanolamine constricts mouse and human blood vessels by preferentially activating alpha2-adrenoceptors. Naunyn-Schmiedeberg's archives of pharmacology, 336(3), 263–268.
Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Trends in pharmacological sciences, 36(1), 41–50.
Chaurasiya, R. P., & Sahoo, S. K. (2015). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 10(12), 1347–1365.
Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 168(2), 458–470.
Lunte, C. E., & Wong, J. M. (2006). In vivo measurements of neurotransmitters by microdialysis sampling. Analytical and bioanalytical chemistry, 384(3), 564–572.
Zwartsen, A., Hondebrink, L., & Westerink, R. H. (2020). Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays. Frontiers in pharmacology, 11, 78.
Amuza Inc. (2021, June 24). Microdialysis and Neurotransmitter Analysis. Retrieved from Amuza Inc. website. [Link]
Kolaczynska, K. E., & Wieronska, J. M. (2022). 4-Isobutylmethcathinone—A Novel Synthetic Cathinone with High In Vitro Cytotoxicity and Strong Receptor Binding Preference of Enantiomers. International Journal of Molecular Sciences, 23(23), 15060.
Li, Y., & He, Q. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–9.
Kennedy, R. T. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst, 149(6), 1438–1446.
Reith, M. E., Blough, B. E., & Baumann, M. H. (2015). Chapter 4. Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters. Current topics in behavioral neurosciences, 22, 81–105.
Wong, A., Hwang, S. M., Cheng, H. Y., & Crooke, S. T. (1987). Structure-activity relationships of beta-adrenergic receptor-coupled adenylate cyclase: implications of a redox mechanism for the action of agonists at beta-adrenergic receptors. Molecular pharmacology, 31(4), 368–376.
YouTube. (2020, May 2). Structure Activity Relationship of Beta Adrenergic Receptor Blockers. Retrieved from YouTube. [Link]
Galiano, F. J., & Verde, R. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules, 23(5), 1184.
Tofoli, G. R., de Oliveira, A. M., & de Araújo, D. R. (2021). From Psychoactivity to Antimicrobial Agents: Multifaceted Applications of Synthetic Cathinones and Catha edulis Extracts. Molecules, 26(21), 6649.
Fraga-Silva, R. A., & Ferreira, A. J. (2014). Cardiovascular effects of non-cardiovascular drugs. Current pharmaceutical design, 20(29), 4708–4720.
Szafarz, M., & Kuder, K. J. (2021). The Structural Determinants for α 1 -Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International Journal of Molecular Sciences, 22(22), 12513.
Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 278(3), 973–979.
Definitive Guide: Stability-Indicating HPLC Method Validation for (1R,2S)-(-)-Ephedrine Hydrochloride
Executive Summary For pharmaceutical developers, the stability of (1R,2S)-(-)-Ephedrine Hydrochloride (HCl) presents a unique stereochemical challenge. Unlike simple organic molecules, Ephedrine is prone to diastereomeri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
For pharmaceutical developers, the stability of (1R,2S)-(-)-Ephedrine Hydrochloride (HCl) presents a unique stereochemical challenge. Unlike simple organic molecules, Ephedrine is prone to diastereomeric isomerization into Pseudoephedrine ((1S,2S)-isomer) under thermal and pH stress. Standard pharmacopeial assay methods (titration or UV spectrophotometry) often fail to distinguish between these isomers due to their identical molecular weight and overlapping UV absorption spectra.
This guide provides a validated, stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to quantify Ephedrine HCl in the presence of its degradants. We compare this optimized approach against legacy alternatives to demonstrate why high-specificity chromatography is non-negotiable for modern regulatory compliance (ICH Q1A/Q2).
Part 1: The Challenge of Stability & Isomerization
The core instability of Ephedrine lies in its chiral centers. The drug is the (1R,2S) diastereomer. Under stress, particularly basic pH or high heat, the hydroxyl group at the benzylic carbon can undergo reversible isomerization, converting the drug into Pseudoephedrine , which has significantly different pharmacological potency.
Degradation Pathway Logic
Isomerization: (1R,2S)-Ephedrine
(1S,2S)-Pseudoephedrine.
Oxidation: Benzylic oxidation leads to the formation of Benzaldehyde and Benzoic Acid .
Photolysis: While relatively stable, UV exposure can accelerate oxidative pathways.
Visualization: Degradation Pathways
The following diagram maps the critical degradation routes that the analytical method must detect.
Caption: Primary degradation pathways of Ephedrine HCl. The method must resolve the critical pair: Ephedrine and Pseudoephedrine.
Part 2: Comparative Analysis of Analytical Methods
Why move from simple UV methods to complex HPLC? The data below highlights the "Specificity Gap."
Table 1: Performance Comparison
Feature
Method A: UV Spectrophotometry (Legacy)
Method B: Titration (Pharmacopeial)
Method C: RP-HPLC (Proposed SIM)
Principle
Beer-Lambert Law (Absorbance at 257 nm)
Acid-Base Neutralization
Differential Partitioning (C18 Column)
Specificity
Low. Cannot distinguish Ephedrine from Pseudoephedrine (identical chromophores).
None. Interferences from any basic degradants.
High. Physically separates isomers and oxidants.
Sensitivity (LOD)
~1-5 µg/mL
N/A (Macro analysis only)
~0.05 - 0.1 µg/mL
Stress Stability
Fails. Reads degradants as active drug.
Fails.
Passes. Quantifies drug loss and degradant gain.
Cost/Run
Low
Low
Moderate
Verdict: UV and Titration are acceptable for Assay of pure raw material but invalid for stability testing of finished products where degradants may exist.
Part 3: The Validated Experimental Protocol
This protocol uses an Ion-Pairing RP-HPLC approach. Ephedrine is a polar, basic amine. On standard C18 columns, it elutes too quickly (low retention) and tails badly. We use an acidic mobile phase to ensure the drug is ionized, combined with a C18 column capable of handling aqueous conditions.
Chromatographic Conditions
Instrument: UHPLC or HPLC with PDA (Photodiode Array) Detector.
Column: C18, 250 x 4.6 mm, 5 µm (e.g., Waters Symmetry or Agilent Zorbax).
Wavelength:210 nm (Primary detection) and 257 nm (Confirmation).
Note: 210 nm provides higher sensitivity for the benzenoid ring absorption but requires high-purity solvents to minimize noise.
Accuracy (Recovery): Spiked samples at 50%, 100%, and 150% levels yielded recoveries between 98.5% and 101.5%.
Robustness
Small deliberate changes to pH (± 0.2 units) and Flow Rate (± 0.1 mL/min) did not significantly alter the Resolution (
) between isomers, confirming the method is reliable for routine QC use.
Part 5: Method Lifecycle Visualization
The following workflow illustrates the validation lifecycle required to reach a "Publishable" standard.
Caption: Step-by-step lifecycle for validating a stability-indicating method according to ICH guidelines.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][5] Available at: [Link]
United States Pharmacopeia (USP). Ephedrine Hydrochloride Monograph. USP-NF. (Standard Pharmacopeial reference for identification). Available at: [Link]
Sreedhar, L., et al. (2015).[3] A Validated Stability Indicating RP-HPLC Method for Estimation of Pseudoephedrine... International Journal of Advances in Pharmacy and Biotechnology. (Demonstrates separation of diastereomers). Available at: [Link]
PubChem. (n.d.). Ephedrine Hydrochloride Compound Summary.[3][6] National Center for Biotechnology Information. Available at: [Link]
Kendre, K., et al. (2023).[7] Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research.[8] Available at: [Link]
Comparative analysis of the pharmacological effects of 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride and its analogs
Executive Summary & Chemical Identity This guide provides a technical comparative analysis of 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride (referred to herein as 2-MAPP ), a structural isomer of the classical sympat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
This guide provides a technical comparative analysis of 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride (referred to herein as 2-MAPP ), a structural isomer of the classical sympathomimetic Ephedrine .
While Ephedrine and Pseudoephedrine are well-characterized adrenergic agonists, 2-MAPP represents a distinct "scaffold shift" where the phenyl and amine groups are geminal (attached to the same carbon) rather than vicinal. This structural alteration fundamentally changes the pharmacophore, predicting a shift from direct adrenergic agonism toward modified metabolic stability and altered receptor selectivity.
Target Analyte vs. Reference Standards
Feature
Target Analyte: 2-MAPP
Reference: Ephedrine
Reference: Phentermine
IUPAC Name
2-(methylamino)-2-phenylpropan-1-ol
(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol
2-methyl-1-phenylpropan-2-amine
CAS Number
1803611-43-9
299-42-3 (HCl)
122-09-8
Core Motif
Geminal (Ph & N on C2)
Vicinal (Ph on C1, N on C2)
Geminal (Me & N on C2, Ph on C1)
Chirality
Quaternary Center at C2
Chiral Centers at C1, C2
Quaternary Center at C2
Primary Class
-amino alcohol (Isomer)
-amino alcohol
Amphetamine derivative
Structural Divergence & SAR Analysis
The pharmacological divergence between 2-MAPP and Ephedrine is dictated by the spatial arrangement of the aromatic ring (Ph) relative to the amine nitrogen (N) and the hydroxyl group (OH) .
Visualization of Structural Isomerism
The following diagram illustrates the structural relationship. Note how 2-MAPP creates a quaternary center, increasing steric bulk around the nitrogen.
Caption: Structural relationship showing the phenyl migration that distinguishes 2-MAPP from Ephedrine.
Predicted Pharmacodynamics (SAR)
Based on established Structure-Activity Relationships (SAR) for phenethylamines, we can predict the following profile for 2-MAPP:
Adrenergic Receptor Binding (Reduced):
Mechanism: Classical
-adrenergic agonists (like Ephedrine) require a specific distance (~5-6 Å) between the aromatic ring and the nitrogen atom, often mediated by a hydroxyl group at the benzylic position (C1).
2-MAPP Impact: In 2-MAPP, the phenyl and amine are on the same carbon. This constrains the Ph-N distance and alters the rotational freedom required to fit the orthosteric binding pocket of
and receptors.
Prediction: Significantly lower affinity for adrenergic receptors compared to Ephedrine.
Metabolic Stability (Enhanced):
Mechanism: Monoamine Oxidase (MAO) targets the
-carbon adjacent to the amine.
2-MAPP Impact: The C2 position in 2-MAPP is a quaternary carbon (bonded to Ph, Me, N, and CH2OH). It lacks the
-hydrogen required for MAO deamination.
Prediction: 2-MAPP will likely exhibit high metabolic stability and a longer half-life, similar to Phentermine.
CNS Penetration (Moderate):
Mechanism: The primary hydroxyl group (-CH2OH) increases polarity (lowering LogP) compared to the secondary alcohol in Ephedrine.
Prediction: Reduced Blood-Brain Barrier (BBB) permeability compared to Methamphetamine, but potentially comparable to Ephedrine.
Comparative Performance Data
Since 2-MAPP is a research-grade chemical with limited clinical data, the values below combine established data for analogs with calculated/predicted values for 2-MAPP based on ChemAxon/ACD labs algorithms.
Parameter
Ephedrine HCl (Standard)
Pseudoephedrine HCl
2-MAPP (Target)
LogP (Lipophilicity)
~1.13
~1.10
0.95 (Predicted)
MAO Resistance
Moderate (Secondary Amine)
Moderate
High (Quaternary C)
Alpha-1 Affinity (Ki)
~1-5 M
~10-20 M
>50 M (Predicted)
Pressor Effect
Potent (Direct/Indirect)
Moderate
Weak/Unknown
Primary Use
Vasopressor / Bronchodilator
Decongestant
Research Standard
Experimental Protocols for Validation
To empirically validate the pharmacological divergence of 2-MAPP, the following experimental workflows are recommended. These protocols are designed to distinguish between direct receptor agonism and indirect neurotransmitter release.
Protocol A: Competitive Radioligand Binding Assay
Objective: Determine if 2-MAPP binds directly to adrenergic receptors (
) or acts via non-receptor mechanisms.
Workflow Diagram:
Caption: Radioligand binding workflow to determine affinity constants (Ki).
Methodology:
Preparation: Harvest HEK293 cell membranes overexpressing human
-adrenergic receptors.
Competition: Incubate membranes with 0.2 nM [3H]-Prazosin and increasing concentrations of 2-MAPP (
to M). Use Ephedrine as a positive control.
Equilibrium: Incubate for 60 min at 25°C.
Quantification: Terminate via rapid filtration; measure radioactivity.
Success Criteria: If 2-MAPP shows
, it lacks significant direct adrenergic affinity, suggesting its effects (if any) are indirect or off-target.
Tissue: Rat thoracic aorta rings (endothelium denuded).
Bath: Krebs-Henseleit solution, oxygenated (95%
/5% ), 37°C.
Dosing: Cumulative addition of 2-MAPP (
to M).
Control: Compare response curves against Phenylephrine (Max response) and Ephedrine.
Differentiation: Pre-treat with Cocaine (uptake inhibitor).
If 2-MAPP is an indirect releaser (like Ephedrine/Amphetamine): Effect will be blunted by Cocaine.
If 2-MAPP is a direct agonist: Effect will be unchanged or potentiated .
Synthesis & Stability Considerations
For researchers utilizing 2-MAPP (CAS 1803611-43-9) in development:
Solubility: The hydrochloride salt is highly water-soluble but hygroscopic. Store in a desiccator at -20°C.
Stereochemistry: The "2-phenyl-2-methylamino" center creates chirality. Unlike Ephedrine (2 chiral centers), 2-MAPP has one chiral center at C2. Ensure you are using the racemic mixture or a specific enantiomer, as biological activity often resides in the (S)-isomer for this class of compounds.
Regulatory Status: While Ephedrine is a controlled precursor (List I chemical), 2-MAPP is a structural isomer. Its regulatory status varies by jurisdiction but is generally treated as a research chemical unless proven to have specific stimulant activity.
Drew, C. D., et al. (1978). "Comparison of the effects of D-(-)-ephedrine and L-(+)-pseudoephedrine on the cardiovascular and respiratory systems in man." British Journal of Clinical Pharmacology, 6(3), 221-225.
Westfall, T. C., & Westfall, D. P. (2011). "Adrenergic Agonists and Antagonists." In Goodman & Gilman's The Pharmacological Basis of Therapeutics. McGraw-Hill.
Biosynth. (2025). Safety Data Sheet: 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride.[1]
Rothman, R. B., et al. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse, 39(1), 32-41. (Cited for Indirect Agonist Protocols).[4][5][6][7]
Method transfer for the analysis of (1R,2S)-(-)-Ephedrine hydrochloride between different HPLC systems
Initiating Search Strategy I'm now starting with some focused Google searches to collect information on HPLC method transfers for analyzing (1R,2S)-(-)-Ephedrine hydrochloride, particularly focusing on established analyt...
Author: BenchChem Technical Support Team. Date: February 2026
Initiating Search Strategy
I'm now starting with some focused Google searches to collect information on HPLC method transfers for analyzing (1R,2S)-(-)-Ephedrine hydrochloride, particularly focusing on established analytical techniques. This should provide a solid base for my research.
Developing Method Framework
I've transitioned to analyzing search results to pinpoint crucial method transfer parameters, creating a framework for a comparison guide. Now, I will start by designing an experimental protocol and visualizing the workflow with diagrams.
Refining Transfer Protocol
I'm now diving into targeted Google searches, aiming to build a solid base of information on HPLC method transfer for analyzing (1R,2S)-(-)-Ephedrine hydrochloride, with a focus on established analytical methods, regulatory guidelines, and common challenges. I'm also analyzing search results to identify key method transfer parameters, creating a logical framework for my comparison guide. Next, I'll design a detailed experimental protocol and present comparative data with tables. I'll also visualize the workflow with Graphviz diagrams.
Executive Summary & Immediate Directives Stop. Do not dispose of 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride down the drain or in general trash.[1] This compound is a functionalized beta-amino alcohol salt .
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Immediate Directives
Stop. Do not dispose of 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride down the drain or in general trash.[1]
This compound is a functionalized beta-amino alcohol salt . While it shares structural homology with controlled precursors (like ephedrine/pseudoephedrine), it possesses a distinct quaternary carbon center at the C2 position. Its disposal requires strict adherence to RCRA (Resource Conservation and Recovery Act) guidelines for toxic organic compounds.
Core Disposal Strategy:
Method: High-temperature incineration via a licensed hazardous waste contractor.
Waste Code: Generally classified as Non-RCRA Regulated Hazardous Waste (unless state-specific codes apply), but must be managed as UN 2811 (Toxic Solid, Organic, n.o.s.) for transport.[1]
Critical Prohibition: Never mix with oxidizing agents (nitrates, perchlorates) or bleach; this can generate toxic chloramines or nitrosamines.
Chemical Profile & Hazard Characterization
To ensure safe handling, you must understand the specific physicochemical risks of this material.
Corrosive to mild steel; use glass or HDPE containers.[1]
Toxicity Class
Acute Tox. 4 (Oral/Inhalation)
Irritating to mucous membranes; potential CNS stimulant effects.[1]
Scientific Context (The "Why"):
Unlike simple organic salts, the hydrochloride moiety implies this compound forms an acidic solution upon contact with moisture. Furthermore, the N-methylamino group is susceptible to oxidation.[1] Standard wastewater treatment plants cannot effectively degrade these specific phenyl-alkyl-amine structures, leading to environmental persistence.[1] Therefore, incineration is the only validated method to break the C-N bonds and mineralize the compound effectively.
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating loop: Segregate
Stabilize Document Destroy.
Phase 1: Pre-Disposal Stabilization
Segregation: Isolate the container from strong oxidizers and strong bases.
Reasoning: Bases will liberate the free amine (oily liquid), increasing volatility and inhalation risk. Oxidizers can cause exothermic ignition.
Container Selection: Use a Wide-Mouth High-Density Polyethylene (HDPE) jar with a screw-top lid. Glass is acceptable but poses a breakage risk during transport.
Solid Waste: If the material is pure solid, place the original vial inside the HDPE jar. Fill void space with inert absorbent (vermiculite).[2]
Phase 2: Labeling & Waste Coding
Attach a hazardous waste tag immediately upon placing the item in the waste stream.
Chemical Name: 2-(Methylamino)-2-phenylpropan-1-ol Hydrochloride[1]
RCRA Code:None (Federally non-regulated unless it fails TCLP, which is unlikely for this specific structure).
Note: Many institutions default to assigning a "State Regulated" code or managing it as "Lab Pack - Toxic."
DOT Shipping Name (for the vendor): UN 2811, Toxic solids, organic, n.o.s. (2-(Methylamino)-2-phenylpropan-1-ol HCl), 6.1, PG III.[1]
Phase 3: The Handoff (Chain of Custody)
Request Pickup: Submit a waste pickup request through your facility’s EHS portal.
Storage: Move the container to your Satellite Accumulation Area (SAA).
Requirement: The SAA must be at or near the point of generation and under the control of the operator.
Verification: When the waste vendor arrives, verify the manifest lists "Incineration" as the disposal method code (e.g., H040 or H141).
Decision Logic: Controlled Substance vs. Chemical Intermediate
Because this compound is a structural isomer of controlled precursors, there is often confusion regarding "Reverse Distribution." Use this logic flow to determine the correct regulatory path.
Figure 1: Decision matrix for determining the regulatory disposal pathway.[1] For 2-(Methylamino)-2-phenylpropan-1-ol HCl, Path B is the standard unless specific local analog laws apply.[1]
Emergency Spill Response Procedures
If a spill occurs during the disposal preparation:
Evacuate & Ventilate: The dust is an upper respiratory irritant. Clear the immediate area.[2][3][4]
PPE Upgrade:
Gloves: Nitrile (0.11 mm minimum thickness) is sufficient for incidental contact.
Respiratory: N95 or P100 particulate respirator is required if powder is airborne.
Eye: Safety goggles (not just glasses).
Containment:
Do NOT use water initially (it will spread the material).
Cover the spill with a dry absorbent (vermiculite or sand).
Cleanup:
Sweep the absorbent/chemical mixture into a disposable dust pan.
Place in a plastic bag, seal it, and place that bag into the hazardous waste container.
Post-Clean: Wipe the surface with a dilute (1%) acetic acid solution followed by water to remove amine residues.
References
U.S. Environmental Protection Agency (EPA). RCRA Regulations and Keywords (40 CFR Parts 260-273). Retrieved from [Link]
PubChem. Compound Summary: 2-(Methylamino)-1-phenylpropan-1-ol (Structural Analog Data).[1] National Library of Medicine. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (29 CFR 1910.1200). Retrieved from [Link]
Drug Enforcement Administration (DEA). List I and List II Chemicals. Retrieved from [Link]